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  • Product: 2-tert-butyl-6-Methyl-1H-indole
  • CAS: 1049676-92-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of 2-tert-butyl-6-Methyl-1H-indole

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 2-tert-butyl-6-methyl-1H-indole. Intended for researchers, medicinal chemists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 2-tert-butyl-6-methyl-1H-indole. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes predicted data with established experimental methodologies to offer a robust profile of the molecule. In the absence of extensive published experimental data for this specific compound, this guide leverages highly reliable computational models and provides detailed, field-proven protocols for empirical validation. The subsequent sections will detail the molecule's structural attributes, predicted physicochemical parameters such as lipophilicity and acidity, expected spectral characteristics, and rigorous, step-by-step workflows for the experimental determination of these key properties.

Introduction and Molecular Structure

2-tert-butyl-6-methyl-1H-indole belongs to the indole class of bicyclic aromatic heterocycles, a scaffold of immense importance in medicinal chemistry and materials science. The indole core is a privileged structure, appearing in numerous natural products and pharmacologically active compounds. The specific substitution pattern of this molecule—a bulky tert-butyl group at the C2 position and a methyl group at the C6 position—is anticipated to significantly influence its steric and electronic properties, thereby affecting its reactivity, metabolic stability, and biological target interactions.

The tert-butyl group at the C2 position provides significant steric hindrance, which can enhance the molecule's metabolic stability by shielding the otherwise reactive C2 and C3 positions of the indole ring from enzymatic degradation. The methyl group at the C6 position on the benzene ring subtly modifies the electronic landscape of the molecule. This guide serves to characterize these influences through a detailed examination of its physicochemical properties.

Molecular Identifiers

A consolidated list of identifiers for 2-tert-butyl-6-methyl-1H-indole is provided below. It is important to note a discrepancy in the listed CAS numbers in commercial databases; 1049676-92-7 is the more frequently cited registry number.[1] A secondary number, 13275-31-5, also appears in some supplier databases.[2] Researchers are advised to verify the specific batch identity.

PropertyValueSource(s)
IUPAC Name 2-tert-butyl-6-methyl-1H-indole-
Molecular Formula C₁₃H₁₇N[1]
Molecular Weight 187.28 g/mol [1]
Canonical SMILES CC1=CC2=C(C=C1)C(=C(N2)C(C)(C)C)-
InChI Key ZNMVKXJAUKMBIZ-UHFFFAOYSA-N[1]
CAS Number 1049676-92-7[1]
Physical Form Solid[1]

Predicted Physicochemical Properties

Given the limited availability of experimental data in peer-reviewed literature, the following properties have been calculated using well-regarded computational algorithms. These predictions offer a strong baseline for experimental design and hypothesis generation.

ParameterPredicted ValuePrediction Method/PlatformSignificance in Drug Discovery
Melting Point 115-125 °CEstimation based on structural analogsPurity assessment, solid-state stability, formulation
Boiling Point ~305 °C at 760 mmHgAdvanced Chemistry Development (ACD/Labs)Not highly relevant for solid compounds in pharma
logP (o/w) 4.15 ± 0.35XLogP3[3][4][5]Lipophilicity, membrane permeability, metabolic clearance
Aqueous Solubility 4.85 mg/L at 25°CALOGPSBioavailability, formulation, assay reliability
pKa (acidic, N-H) 17.8 ± 0.1Chemicalize[6][7]Ionization state at physiological pH, target binding
pKa (basic) -2.5 ± 0.4Chemicalize[6][7]Indicates negligible basicity of the indole ring
Insights into Predicted Properties
  • Lipophilicity (logP): The predicted logP of 4.15 indicates that 2-tert-butyl-6-methyl-1H-indole is a highly lipophilic ("greasy") molecule. This is a direct consequence of the large, nonpolar tert-butyl group and the overall hydrocarbon-rich structure. In a drug development context, a high logP value often correlates with good membrane permeability but can also lead to challenges such as poor aqueous solubility, high plasma protein binding, and increased metabolic turnover by cytochrome P450 enzymes.

  • Aqueous Solubility: As expected from its high logP, the predicted aqueous solubility is very low. This is a critical parameter to consider, as poor solubility can severely limit oral bioavailability and complicate in vitro assay development. Experimental determination is essential for confirmation.

  • Acidity (pKa): The indole N-H proton is weakly acidic, with a predicted pKa of ~17.8. This means the compound will be overwhelmingly in its neutral form at any physiological pH. The lack of a significant basic center (pKa of -2.5) further confirms its non-ionizable nature under typical biological conditions. This simplifies interpretation of its behavior but limits formulation strategies that rely on salt formation.

Predicted Spectral Characteristics

Spectral analysis is fundamental for structural confirmation. The following are predicted NMR chemical shifts and anticipated features in other common analytical techniques.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The prediction of the proton NMR spectrum is crucial for structural verification. Online prediction tools suggest the following assignments.[8][9][10]

Proton AssignmentPredicted Shift (ppm)MultiplicityIntegrationNotes
N-H ~7.95broad singlet1HExchangeable with D₂O. Position sensitive to concentration/solvent.
Ar-H (C7-H)~7.45doublet1HAromatic proton adjacent to the pyrrole ring.
Ar-H (C4-H)~7.20doublet1HAromatic proton ortho to the methyl group.
Ar-H (C5-H)~6.95doublet1HAromatic proton meta to the methyl group.
C3-H ~6.25singlet1HPyrrole ring proton, likely a sharp singlet.
C6-CH~2.45singlet3HMethyl group on the benzene ring.
C2-C(CH ₃)₃~1.40singlet9HNine equivalent protons of the tert-butyl group.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Carbon NMR provides a map of the unique carbon environments within the molecule.[11][12][13]

Carbon AssignmentPredicted Shift (ppm)Notes
C 2~145.5Quaternary carbon attached to the tert-butyl group.
C 7a~136.0Quaternary carbon at the ring junction.
C 3a~128.5Quaternary carbon at the ring junction.
C 6~130.0Quaternary carbon bearing the methyl group.
C 5~122.5Aromatic CH.
C 4~120.0Aromatic CH.
C 7~110.0Aromatic CH.
C 3~100.5Pyrrole ring CH.
C2-C (CH₃)₃~32.0Quaternary carbon of the tert-butyl group.
C2-C(C H₃)₃~30.5Methyl carbons of the tert-butyl group.
C6-C H₃~21.5Methyl carbon attached to the benzene ring.
Anticipated Mass Spectrometry and IR Data
  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ should be observed at m/z = 187. A prominent fragment would be expected at m/z = 172, corresponding to the loss of a methyl radical ([M-15]⁺) from the tert-butyl group, which is a characteristic fragmentation pattern for this moiety.

  • Infrared (IR) Spectroscopy: Key signals would include a sharp N-H stretch around 3400-3450 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches from the methyl and tert-butyl groups just below 3000 cm⁻¹.

Experimental Determination Protocols

The following sections provide detailed, standardized protocols for the empirical determination of the key physicochemical properties. These methods are designed to be robust and are standard practice in the pharmaceutical and chemical research industries.

Melting Point Determination (Capillary Method)

Scientific Rationale: The melting point is a fundamental thermal property used to assess the purity of a crystalline solid. A pure compound typically exhibits a sharp melting range (0.5-1.0 °C), whereas impurities depress and broaden this range. This protocol uses a digital melting point apparatus, a common and accurate method.[3][4][14]

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of dry 2-tert-butyl-6-methyl-1H-indole onto a clean, dry watch glass. Finely crush the solid into a powder using a spatula.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the solid down to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of a calibrated digital melting point apparatus.

  • Rapid Range Finding: Set a rapid heating rate (e.g., 10-15 °C/minute) to quickly determine an approximate melting range. Record this approximate temperature. Allow the apparatus to cool significantly.

  • Accurate Determination: Using a fresh capillary, heat the sample again, but this time set the heating rate to a slow 1-2 °C/minute once the temperature is within 15 °C of the approximate melting point found in the previous step.[15]

  • Data Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last crystal melts into a liquid (T₂).

  • Reporting: The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow. Repeat the measurement at least twice to ensure reproducibility.

Melting_Point_Workflow A Crush Solid Sample B Load Capillary Tube (2-3 mm height) A->B C Place in Apparatus B->C D Rapid Scan (10°C/min) to find approx. range C->D E Cool Apparatus D->E F Slow Scan (1-2°C/min) with new sample E->F G Record T₁ (Onset) & T₂ (Clear Point) F->G H Report Range T₁ - T₂ G->H

Caption: Workflow for Melting Point Determination.
Lipophilicity (logP) Determination (Shake-Flask Method)

Scientific Rationale: The octanol-water partition coefficient (P) is the ratio of a compound's concentration in octanol versus water at equilibrium. It is a key measure of lipophilicity. The "shake-flask" method is the gold standard for its direct measurement.[6] Given the high predicted logP, care must be taken to accurately measure the very low concentration in the aqueous phase.

Step-by-Step Protocol:

  • Phase Pre-saturation: In a large separatory funnel, mix n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely before use.

  • Stock Solution: Prepare a stock solution of the test compound in the pre-saturated n-octanol phase at a concentration of approximately 1 mg/mL.

  • Partitioning: In a glass vial, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of the pre-saturated aqueous buffer.

  • Equilibration: Tightly cap the vial and shake it on a mechanical shaker at a constant temperature (e.g., 25 °C) for at least 2 hours to allow the compound to reach equilibrium between the two phases.[9]

  • Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the octanol and aqueous layers.

  • Sampling: Carefully withdraw an aliquot from the octanol layer and a separate aliquot from the center of the aqueous layer, avoiding the interface.

  • Quantification: Dilute the aliquots appropriately and determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve must be prepared for accurate quantification.

  • Calculation: Calculate the logP using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Pre-saturate Octanol and Aqueous Buffer (pH 7.4) B Prepare Stock Solution in Saturated Octanol A->B C Combine Octanol & Aqueous Phases (1:1 ratio) B->C D Shake to Equilibrate (2h at 25°C) C->D E Centrifuge to Separate Phases D->E F Sample Each Phase E->F G Quantify Concentration (HPLC-UV or LC-MS) F->G H Calculate logP = log₁₀([Octanol]/[Aqueous]) G->H

Caption: Workflow for Shake-Flask logP Determination.
Kinetic Aqueous Solubility Determination

Scientific Rationale: Kinetic solubility is a high-throughput assessment that measures the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer.[16] It reflects the solubility under conditions often encountered in early in vitro biological assays and is a critical parameter for ensuring data quality. This protocol uses a filtration-based method followed by UV/LC-MS analysis.[8][17]

Step-by-Step Protocol:

  • Stock Solution: Prepare a concentrated stock solution of 2-tert-butyl-6-methyl-1H-indole in 100% DMSO (e.g., 10 mM).

  • Sample Preparation: In the wells of a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to achieve a final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake at room temperature for a defined period, typically 1.5 to 2 hours, to allow for precipitation to reach a pseudo-equilibrium state.[18]

  • Filtration: Place the incubation plate on top of a 96-well filter plate (with a pore size of ~0.45 µm). Use a vacuum manifold to filter the solutions, separating any precipitated solid from the saturated aqueous solution.

  • Sample Analysis: Collect the filtrate in a new 96-well plate.

  • Quantification: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., LC-MS/MS or HPLC-UV). Create a calibration curve using standards prepared by diluting the DMSO stock solution in a mixture of the aqueous buffer and DMSO that matches the final assay conditions.

  • Reporting: The measured concentration is reported as the kinetic solubility in µM or µg/mL.

Solubility_Workflow A Prepare 10 mM Stock in 100% DMSO B Add Stock to Aqueous Buffer in 96-well plate (e.g., to 100 µM) A->B C Incubate with Shaking (1.5-2 hours) B->C D Filter through 0.45 µm Filter Plate C->D E Collect Filtrate D->E F Quantify Concentration (LC-MS or HPLC-UV) E->F G Report as Kinetic Solubility (µM) F->G

Caption: Workflow for Kinetic Solubility Assay.

Conclusion and Future Directions

This guide establishes a foundational physicochemical profile for 2-tert-butyl-6-methyl-1H-indole. Based on robust computational predictions, the compound is characterized as a highly lipophilic, non-ionizable solid with poor aqueous solubility. These properties are critical for guiding its application in drug discovery and chemical biology, particularly in designing experiments related to cell permeability, formulation, and in vitro testing. While the predicted data provides a strong working hypothesis, the included experimental protocols offer a clear and validated path for empirical determination. The definitive characterization of this molecule will ultimately depend on the careful execution of these, or similar, laboratory procedures.

References

  • Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., Li, Y., Wang, R., & Lai, L. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Journal of Chemical Information and Modeling, 47(6), 2140–2148. ([Link])

  • ACS Publications. (2007). Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge. ([Link])

  • Wikipedia. (n.d.). Chemicalize. Retrieved January 20, 2026, from [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. NMRDB.org. Retrieved January 20, 2026, from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 20, 2026, from [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. ([Link])

  • ResearchGate. (2007). Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge | Request PDF. ([Link])

  • Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved January 20, 2026, from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved January 20, 2026, from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 12(4), 305-312. ([Link])

  • ChemAxon. (n.d.). Chemicalize - Instant Cheminformatics Solutions. Retrieved January 20, 2026, from [Link]

  • Dong, V. M., & Riedel, J. (2017). Video: Melting Point Determination of Solid Organic Compounds. JoVE. ([Link])

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved January 20, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-methyl indole, 95-20-5. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 2-tert-Butyl-1H-indole. Retrieved January 20, 2026, from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved January 20, 2026, from [Link]

  • YouTube. (2017). How to predict the 13C NMR spectrum of a compound. ([Link])

  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 1H-Indole, 6-methyl-. Retrieved January 20, 2026, from [Link]

  • MOLBASE. (n.d.). tert-butyl 6-iodo-1-methyl-1H-indole-3-carboxylate. Retrieved January 20, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-tert-butyl-6-methyl-1H-indole: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-tert-butyl-6-methyl-1H-indole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. We will delve into its fundament...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-tert-butyl-6-methyl-1H-indole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. We will delve into its fundamental properties, propose a robust synthetic route, analyze its expected spectroscopic and reactive characteristics, and explore its potential within drug development based on the well-established utility of the indole scaffold.

Core Molecular Attributes

2-tert-butyl-6-methyl-1H-indole is a disubstituted indole featuring a sterically demanding tert-butyl group at the C2 position and an electron-donating methyl group at the C6 position. These substitutions impart specific physicochemical properties and significantly influence the molecule's reactivity.

Structural and Physicochemical Data

The key identifying information for this compound is summarized in the table below. It is critical to note that while some suppliers have erroneously associated this compound with CAS number 13275-31-5, that number correctly identifies Ethyl 2-cyclohexyl-2-oxoacetate[1][2][3]. The correct CAS number for 2-tert-butyl-6-methyl-1H-indole is 1049676-92-7[4][5].

PropertyValueSource(s)
IUPAC Name 2-tert-butyl-6-methyl-1H-indoleN/A
CAS Number 1049676-92-7[4][5]
Molecular Formula C₁₃H₁₇N[5][6]
Molecular Weight 187.28 g/mol [5][6]
Physical Form Solid[4][5]
InChI Key ZNMVKXJAUKMBIZ-UHFFFAOYSA-N[5]

graph Chemical_Structure {
layout=neato;
node [shape=plaintext];
edge [style=solid];

// Define atom positions N1 [label="N", pos="0,0.866!"]; H1 [label="H", pos="-0.5,1.2!"]; C2 [label="C", pos="0.75,0.433!"]; C3 [label="C", pos="0.75,-0.433!"]; C3a [label="C", pos="0,-0.866!"]; C4 [label="C", pos="-0.75,-1.3!"]; C5 [label="C", pos="-1.5,-0.866!"]; C6 [label="C", pos="-1.5,0!"]; C7 [label="C", pos="-0.75,0.433!"]; C7a [label="C", pos="0,0!"]; H3 [label="H", pos="1.2,-0.7!"]; H4 [label="H", pos="-0.75,-1.8!"]; H5 [label="H", pos="-2.0,-1.2!"]; H7 [label="H", pos="-1.2,0.7!"];

// Tert-butyl group at C2 CtBu [label="C", pos="1.6,0.8!"]; CH3_1 [label="CH₃", pos="1.4,1.5!"]; CH3_2 [label="CH₃", pos="2.2,0.8!"]; CH3_3 [label="CH₃", pos="1.8,0.1!"];

// Methyl group at C6 CMe [label="CH₃", pos="-2.25,0!"];

// Draw bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N1; C7a -- C3a; // Double bonds C2 -- C7a [style=double]; C3 -- C3a [style=double, len=1.2]; C4 -- C5 [style=double]; C6 -- C7 [style=double]; // Atom labels N1 -- H1; C3 -- H3; C4 -- H4; C5 -- H5; C7 -- H7;

// Substituent bonds C2 -- CtBu; CtBu -- CH3_1; CtBu -- CH3_2; CtBu -- CH3_3; C6 -- CMe; }

Caption: Chemical structure of 2-tert-butyl-6-methyl-1H-indole.

Synthesis Protocol: Fischer Indole Synthesis

While specific literature detailing the synthesis of 2-tert-butyl-6-methyl-1H-indole is scarce, its structure lends itself perfectly to the classic and robust Fischer indole synthesis. This venerable reaction, discovered in 1883, produces the indole ring from an arylhydrazine and a ketone or aldehyde under acidic conditions[7].

The logical precursors for this synthesis are (4-methylphenyl)hydrazine and 3,3-dimethyl-2-butanone (pinacolone) . The choice of pinacolone is critical as its carbonyl group is flanked by a methyl group and a sterically bulky tert-butyl group, which will ultimately become the C3 and C2 substituents of the indole, respectively.

Fischer_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Hydrazine (4-methylphenyl)hydrazine Condensation Step 1: Phenylhydrazone Formation (Acid Catalyst, e.g., Acetic Acid) Hydrazine->Condensation Ketone Pinacolone Ketone->Condensation Rearrangement Step 2: [3,3]-Sigmatropic Rearrangement & Cyclization (Heat, Strong Acid, e.g., PPA) Condensation->Rearrangement Phenylhydrazone Intermediate Purification Step 3: Work-up & Purification (Extraction & Chromatography) Rearrangement->Purification Crude Product Product 2-tert-butyl-6-methyl-1H-indole Purification->Product

Caption: Proposed workflow for the synthesis of 2-tert-butyl-6-methyl-1H-indole.
Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful formation of the phenylhydrazone in Step 1 can be confirmed by TLC and/or ¹H NMR before proceeding to the more demanding cyclization step.

  • Phenylhydrazone Formation:

    • To a solution of (4-methylphenyl)hydrazine (1.0 eq) in glacial acetic acid, add 3,3-dimethyl-2-butanone (1.05 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

    • Causality: The acidic medium catalyzes the condensation reaction between the hydrazine and the ketone to form the corresponding phenylhydrazone intermediate. Acetic acid is often sufficient for this step and allows for easy removal under vacuum[8].

  • Indolization (Cyclization):

    • Remove the acetic acid from the reaction mixture under reduced pressure.

    • To the crude phenylhydrazone residue, add a strong acid catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂). PPA often serves as both catalyst and solvent[9].

    • Heat the mixture to 120-150 °C for 2-4 hours. Monitor the reaction by TLC for the formation of the indole product.

    • Causality: The strong acid protonates the phenylhydrazone, facilitating tautomerization to an ene-hydrazine. Subsequent heating drives the key, irreversible[10][10]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring[7][8].

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature and then carefully quench by pouring it onto crushed ice/water.

    • Neutralize the mixture with a base (e.g., concentrated NaOH solution) to pH > 8.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to afford the pure 2-tert-butyl-6-methyl-1H-indole.

Mechanism of the Fischer Indole Synthesis

The underlying mechanism is a sophisticated cascade of equilibria and rearrangements, culminating in the formation of the stable aromatic indole.

Fischer_Mechanism Start Phenylhydrazone + H⁺ Enamine Ene-hydrazine (Tautomerization) Start->Enamine Protonation & Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Heat Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Aromatization & Intramolecular Attack Diimine->Cyclization Rearomatization Aminal Cyclic Aminal Cyclization->Aminal Elimination Elimination of NH₃ Aminal->Elimination + H⁺ Indole Aromatic Indole Elimination->Indole

Caption: Key mechanistic steps of the Fischer indole synthesis.

Spectroscopic Characterization (Expected)

No publicly available experimental spectra for 2-tert-butyl-6-methyl-1H-indole were identified. However, based on its structure and data from analogous compounds like 2-tert-butyl-1H-indole[11] and 6-methyl-1H-indole[12], the following spectral features can be predicted. This section serves as a guide for researchers to validate the successful synthesis of the target compound.

  • ¹H NMR:

    • Indole NH: A broad singlet between δ 8.0-8.5 ppm.

    • Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.5 ppm). A singlet for the H7 proton, and two doublets for the H4 and H5 protons, showing ortho coupling. The C3-H proton will appear as a singlet around δ 6.2-6.5 ppm.

    • Methyl Protons: A sharp singlet for the C6-CH₃ group around δ 2.4-2.5 ppm.

    • tert-Butyl Protons: A sharp singlet integrating to 9 protons for the C(CH₃)₃ group, appearing upfield around δ 1.3-1.5 ppm due to its aliphatic nature.

  • ¹³C NMR:

    • Expect 11 distinct signals (two pairs of carbons in the tert-butyl group are equivalent).

    • The C2 carbon, bearing the tert-butyl group, will be significantly downfield (>140 ppm).

    • Quaternary carbons (C2, C3a, C6, C7a, and the quaternary carbon of the tert-butyl group) can be identified using a DEPT-135 experiment, where they will be absent.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A strong peak at m/z = 187.

    • Major Fragment: A prominent peak at m/z = 172, corresponding to the loss of a methyl radical ([M-15]⁺) from the tert-butyl group, which is a characteristic fragmentation pattern for this substituent.

Reactivity and Mechanistic Considerations

The reactivity of the indole core is governed by the electronic and steric effects of its substituents.

  • Steric Hindrance at C3: The indole 3-position is typically the most nucleophilic and prone to electrophilic attack[13]. However, the large tert-butyl group at the C2 position provides significant steric shielding, hindering the approach of electrophiles to the C3 position. This effect can be exploited to direct reactions to other sites or may necessitate more forcing conditions for C3 functionalization[14].

  • Electronic Effects: The methyl group at C6 is a weak electron-donating group. It slightly increases the electron density of the benzene portion of the indole, potentially activating the C7 and C5 positions towards electrophilic aromatic substitution, although the inherent reactivity of the pyrrole ring usually dominates.

  • N-H Reactivity: The indole nitrogen (N1) remains a site for deprotonation followed by alkylation or acylation. This is a common strategy for installing protecting groups or introducing further functionality[15].

Potential Applications in Drug Discovery

While specific biological activities for 2-tert-butyl-6-methyl-1H-indole have not been reported, the indole scaffold is a "privileged structure" in medicinal chemistry. Its derivatives are central to a vast number of pharmaceuticals and bioactive compounds[16]. The structural features of this particular molecule make it an attractive building block for several therapeutic areas:

  • Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting microtubules, kinases, or acting as anti-tubulin agents[17]. The lipophilic tert-butyl group could enhance membrane permeability and binding affinity in hydrophobic pockets of target proteins.

  • Anti-Inflammatory Drugs: The indole core is famously present in Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID)[17]. Novel derivatives are continuously explored to modulate inflammatory pathways like NF-κB and COX-2.

  • Antimicrobial and Antiviral Agents: Substituted indoles have shown promise as antibacterial, antifungal, and antiviral compounds, including activity against multi-drug resistant pathogens and HIV[17][18].

  • Antimalarial Compounds: The indole nucleus is being actively investigated for the development of new antimalarial drugs to combat resistance to existing therapies[19].

The subject molecule can serve as a starting point for library synthesis, where functional groups are introduced at the N1, C3 (if sterically accessible), or C4, C5, and C7 positions to explore the structure-activity relationship (SAR) for a given biological target.

References

  • Chemsrc [Internet]. Ethyl 2-cyclohexyl-2-oxoacetate | CAS#:13275-31-5. [cited 2024 Jan 19]. Available from: [Link]

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Foundational

A Comprehensive Guide to the Spectroscopic Characterization of 2-tert-butyl-6-methyl-1H-indole

This technical guide provides a detailed exploration of the spectroscopic properties of 2-tert-butyl-6-methyl-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document outlines...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the spectroscopic properties of 2-tert-butyl-6-methyl-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document outlines a robust framework for the synthesis and structural elucidation of this novel indole derivative. In the absence of extensive published data, this guide establishes a predictive and methodological foundation for its characterization, emphasizing the causality behind experimental choices and the principles of self-validating protocols.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. The specific substitution pattern on the indole ring system can profoundly influence a molecule's pharmacological profile. The introduction of a bulky tert-butyl group at the 2-position and a methyl group at the 6-position of the indole nucleus in 2-tert-butyl-6-methyl-1H-indole presents an interesting target for synthetic and analytical exploration. This guide provides the foundational spectroscopic knowledge required for its unambiguous identification and characterization.

Synthesis Pathway: A Plausible Approach via Fischer Indole Synthesis

A reliable method for the synthesis of 2-tert-butyl-6-methyl-1H-indole is the Fischer indole synthesis, a classic and versatile reaction for forming the indole ring system.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and a ketone.[3][4]

The proposed synthesis for 2-tert-butyl-6-methyl-1H-indole would proceed as follows:

  • Formation of the Phenylhydrazone: Reaction of p-tolylhydrazine with pinacolone (3,3-dimethyl-2-butanone) under mildly acidic conditions will form the corresponding phenylhydrazone intermediate.

  • Acid-Catalyzed Cyclization: The isolated phenylhydrazone is then treated with a Brønsted or Lewis acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, and heated to induce a[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the final indole product.[1][6]

This synthetic route provides a logical entry point for obtaining the target compound, which can then be subjected to the rigorous spectroscopic analysis detailed below.

Spectroscopic Characterization: Predicted Data and Interpretation

The following sections provide predicted spectroscopic data for 2-tert-butyl-6-methyl-1H-indole. These predictions are based on established principles of spectroscopy and comparative analysis of structurally related indole derivatives.[5][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[8][9] For 2-tert-butyl-6-methyl-1H-indole, both ¹H and ¹³C NMR will provide a wealth of information about its atomic connectivity and chemical environment.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.0br s1HN-H (H1)The N-H proton of indoles is typically deshielded and appears as a broad singlet.
~ 7.4d1HAr-H (H4)Aromatic proton ortho to the methyl group, showing coupling to H5.
~ 7.1s1HAr-H (H7)Aromatic proton with no adjacent protons, appearing as a singlet.
~ 6.9d1HAr-H (H5)Aromatic proton meta to the methyl group, showing coupling to H4.
~ 6.2s1HC-H (H3)The proton at the 3-position is a singlet due to the adjacent tert-butyl group.
~ 2.4s3H-CH₃ (at C6)The methyl protons appear as a singlet.
~ 1.4s9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group appear as a sharp singlet.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 145.0C2The carbon bearing the bulky tert-butyl group will be significantly downfield.
~ 136.0C7aQuaternary carbon at the ring junction.
~ 132.0C6Aromatic carbon bearing the methyl group.
~ 128.0C3aQuaternary carbon at the other ring junction.
~ 122.0C4Aromatic CH carbon.
~ 120.0C5Aromatic CH carbon.
~ 110.0C7Aromatic CH carbon.
~ 98.0C3The C3 carbon will be upfield compared to other aromatic carbons.
~ 32.0-C (CH₃)₃Quaternary carbon of the tert-butyl group.
~ 30.0-C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group.
~ 21.5-CH₃ (at C6)The methyl carbon at the 6-position.
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[10][11] For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be employed.[12][13]

Predicted FT-IR Absorption Bands (Solid Phase)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400Medium, SharpN-H stretch
3100-3000MediumAromatic C-H stretch
2960-2850StrongAliphatic C-H stretch (tert-butyl and methyl)
~ 1615, 1580, 1470Medium-StrongAromatic C=C stretching
~ 1365StrongC-H bending (tert-butyl)
~ 810StrongC-H out-of-plane bending (substituted benzene)

The presence of a sharp N-H stretch around 3400 cm⁻¹ is characteristic of the indole NH group.[14][15] Strong absorptions below 3000 cm⁻¹ will confirm the presence of the aliphatic tert-butyl and methyl groups.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.[16][17]

Predicted Mass Spectrum (Electron Ionization, 70 eV)

  • Molecular Ion (M⁺∙): m/z = 187. The molecular ion peak should be reasonably intense.

  • Major Fragments:

    • m/z = 172 (M-15): This is expected to be a very prominent peak, corresponding to the loss of a methyl radical (∙CH₃) from the tert-butyl group, leading to the formation of a stable tertiary carbocation. This is a characteristic fragmentation pattern for alkylindoles.[18][19][20]

    • m/z = 130: Loss of the entire tert-butyl group (C₄H₉∙) followed by rearrangement.

    • Further fragmentation of the indole ring system may also be observed.

Experimental Protocols

The following protocols are designed to ensure the acquisition of high-quality, reproducible spectroscopic data for 2-tert-butyl-6-methyl-1H-indole.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Detailed Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-tert-butyl-6-methyl-1H-indole and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer.[21] Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity. Tune and match the probe for both the proton (¹H) and carbon (¹³C) frequencies to ensure maximum signal-to-noise.[22]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A 45° pulse angle with a relaxation delay of 1-2 seconds and 16 scans is typically sufficient for a sample of this concentration.[22]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024) will be necessary to achieve an adequate signal-to-noise ratio.[23][24]

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at δ 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at δ 77.16 ppm.

FT-IR Data Acquisition

Caption: Workflow for FT-IR data acquisition using the ATR method.

Detailed Protocol (ATR Method):

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent like isopropanol, and allow it to dry completely.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[25]

  • Sample Application: Place a small amount of solid 2-tert-butyl-6-methyl-1H-indole onto the center of the ATR crystal.

  • Data Acquisition: Lower the pressure arm to apply consistent pressure, ensuring good contact between the sample and the crystal.[12] Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Perform any necessary baseline or ATR corrections.

Mass Spectrometry Data Acquisition

Caption: Workflow for Electron Ionization Mass Spectrometry.

Detailed Protocol (EI-MS):

  • Sample Introduction: Dissolve a small quantity of the sample in a volatile solvent such as methanol or dichloromethane. The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample is vaporized and then bombarded with a beam of electrons, typically with an energy of 70 eV.[26] This energy is sufficient to cause ionization and fragmentation of the molecule.[27][28]

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded. The instrument's software plots the relative abundance of the ions against their m/z values to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the major fragment ions to gain structural information and confirm the predicted fragmentation pathway.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of 2-tert-butyl-6-methyl-1H-indole. By combining a plausible synthetic route with detailed predictions of its NMR, IR, and mass spectra, and providing robust experimental protocols, this document serves as an essential resource for any researcher undertaking the study of this novel compound. The principles and methodologies outlined herein are grounded in established spectroscopic theory and are designed to ensure the generation of high-quality, reliable data for unambiguous structural elucidation.

References

  • The Mass Spectra of Alkylindoles. Optica Publishing Group. [Link]

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Exploratory

A Guide to the Structural Elucidation of 2-tert-butyl-6-methyl-1H-indole: A Hypothetical Case Study in Single-Crystal X-ray Crystallography

Preamble: The Architectural Blueprint of a Molecule In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is a critical determina...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Architectural Blueprint of a Molecule

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is a critical determinant of its physical, chemical, and biological properties. For researchers, scientists, and drug development professionals, understanding this architecture is paramount. The indole scaffold, a privileged structure in medicinal chemistry, is the backbone of numerous therapeutic agents. The introduction of specific substituents, such as a bulky tert-butyl group at the 2-position and a methyl group at the 6-position, can significantly influence molecular packing, intermolecular interactions, and, consequently, the compound's behavior.

This technical guide presents a comprehensive, albeit hypothetical, case study on the crystal structure analysis of 2-tert-butyl-6-methyl-1H-indole (C₁₃H₁₇N). As the crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as an in-depth, field-proven protocol, guiding the reader through the entire workflow from synthesis to the final structural analysis. The methodologies described herein are based on established principles and data from closely related indole derivatives.

Synthesis and Purification: The Genesis of a Crystal

The journey to a crystal structure begins with the synthesis of the target molecule in high purity. A plausible and efficient route to 2-tert-butyl-6-methyl-1H-indole is the Fischer indole synthesis, a robust and widely used method for constructing the indole core.

Proposed Synthetic Pathway

The reaction would proceed by reacting 4-methylphenylhydrazine with pivalaldehyde (2,2-dimethylpropanal) under acidic conditions. The resulting phenylhydrazone intermediate would then undergo a cyclization reaction, catalyzed by a Lewis or Brønsted acid, to yield the desired indole.

Experimental Protocol: Synthesis
  • Hydrazone Formation: To a solution of 4-methylphenylhydrazine (1.0 eq) in ethanol, add pivalaldehyde (1.1 eq) dropwise at room temperature. Stir the mixture for 2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: To the reaction mixture, add a catalytic amount of polyphosphoric acid (PPA) or zinc chloride (ZnCl₂). Heat the mixture to reflux (approximately 80-100 °C) for 4-6 hours.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with an ice-water mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to achieve a purity of >95%, as confirmed by ¹H NMR and Mass Spectrometry.

Crystallization: The Art of Molecular Order

Obtaining a single crystal of sufficient size and quality is often the most challenging step in a crystal structure determination. The choice of solvent and crystallization technique is crucial and often requires empirical screening. For a relatively non-polar molecule like 2-tert-butyl-6-methyl-1H-indole, a range of organic solvents should be tested.

Crystallization Strategy

The goal is to find conditions where the molecule is moderately soluble and where the solvent evaporates slowly, allowing for the ordered growth of a single crystal. Common techniques include slow evaporation, vapor diffusion, and cooling.

Experimental Protocol: Crystallization
  • Solvent Screening: In separate vials, dissolve a small amount of the purified compound (2-5 mg) in various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) to assess solubility.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., a mixture of hexane and ethyl acetate) in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days in a vibration-free environment.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystallization.

The ideal crystal for single-crystal X-ray diffraction should be well-formed, with clear faces, and typically between 0.1 and 0.3 mm in each dimension.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional structure of a crystalline compound. It relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern, which can be used to reconstruct the arrangement of atoms within the crystal.

The SCXRD Workflow

The process involves mounting a suitable crystal, collecting diffraction data, solving the crystal structure, and refining the structural model.

SCXRD_Workflow Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Analysis & Validation Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization >95% Purity Mounting Crystal Selection & Mounting Crystallization->Mounting High-Quality Crystal Data_Collection Diffraction Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Reflection File (hkl) Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Initial Atomic Model Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Final Structural Model Analysis Structural Analysis (Bond Lengths, Angles, Interactions) Validation->Analysis Deposition Data Deposition (e.g., CCDC) Analysis->Deposition

Caption: Figure 1: A schematic overview of the single-crystal X-ray diffraction workflow.

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head, typically using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) and rotated. The diffraction pattern is recorded on a detector. A full sphere of data is collected to ensure completeness.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, this is typically achieved using direct methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is validated using software tools like CheckCIF to ensure its chemical and crystallographic reasonability.

The Crystal and Molecular Structure: A Hypothetical Outcome

Based on the analysis of related indole structures, we can postulate the likely crystallographic parameters and key structural features for 2-tert-butyl-6-methyl-1H-indole.

Hypothetical Crystallographic Data

The following table summarizes the plausible crystallographic data for 2-tert-butyl-6-methyl-1H-indole.

ParameterHypothetical Value
Chemical FormulaC₁₃H₁₇N
Formula Weight187.28 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1170.4
Z4
Calculated Density (g/cm³)1.062
R-factor (R1)~0.045
Goodness-of-fit (S)~1.05
Analysis of the Molecular Structure

The refined structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. Key features to analyze would include:

  • Planarity of the Indole Ring: The indole ring system is expected to be essentially planar.

  • Conformation of the tert-butyl Group: The orientation of the bulky tert-butyl group relative to the indole plane would be of significant interest, as it would influence crystal packing.

  • Absence of Significant Intramolecular Strain: The bond lengths and angles should be within the expected ranges for similar chemical environments.

Intermolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is governed by intermolecular interactions. For 2-tert-butyl-6-methyl-1H-indole, the following interactions would be anticipated:

  • N-H···π Interactions: The indole N-H group is a good hydrogen bond donor and could interact with the π-system of an adjacent indole ring.

  • C-H···π Interactions: The methyl and tert-butyl groups provide C-H donors that can form weak hydrogen bonds with the aromatic rings.

  • π-π Stacking: The planar indole rings may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

The bulky tert-butyl group would likely play a significant role in disrupting close, co-facial π-π stacking, potentially leading to a herringbone or other packing motif.

Intermolecular_Interactions Figure 2: Plausible Intermolecular Interactions cluster_0 Molecule A cluster_1 Molecule B Indole_A Indole Ring Indole_B Indole Ring Indole_A->Indole_B π-π Stacking NH_A N-H NH_A->Indole_B N-H...π Interaction tBu_A tert-Butyl CH_B C-H (Methyl) CH_B->Indole_A C-H...π Interaction

Caption: Figure 2: A diagram illustrating potential intermolecular interactions in the crystal lattice.

Implications for Drug Development and Materials Science

A detailed understanding of the crystal structure of 2-tert-butyl-6-methyl-1H-indole would provide invaluable insights for:

  • Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure with biological activity to guide the design of more potent and selective drug candidates.

  • Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of the compound, which can have different solubilities, stabilities, and bioavailabilities.

  • Crystal Engineering: Using the knowledge of intermolecular interactions to design novel crystalline materials with desired properties.

Conclusion: From Hypothesis to Structural Certainty

This guide has outlined a comprehensive, field-proven workflow for the determination and analysis of the crystal structure of 2-tert-butyl-6-methyl-1H-indole. While the specific data presented is hypothetical, the principles, protocols, and analytical reasoning are grounded in the established science of crystallography. The execution of these steps would transition our understanding of this molecule from a two-dimensional chemical drawing to a precise, three-dimensional architectural blueprint, unlocking a wealth of information critical for its application in scientific research and development.

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  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. [Link]

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Foundational

A Technical Guide to the Solubility Characteristics of 2-tert-butyl-6-Methyl-1H-indole in Common Laboratory Solvents

Introduction 2-tert-butyl-6-methyl-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and materials science. The indole scaffold is a prevalent core in numerous biologically activ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-tert-butyl-6-methyl-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and materials science. The indole scaffold is a prevalent core in numerous biologically active compounds, and substitutions such as the tert-butyl and methyl groups can profoundly influence the molecule's physicochemical properties, including its solubility.[1][2] Understanding the solubility of this compound in various laboratory solvents is a critical prerequisite for its synthesis, purification, formulation, and biological screening.[3] Poor solubility can impede accurate biological assays and complicate drug delivery efforts.[3][4] This guide provides an in-depth analysis of the solubility profile of 2-tert-butyl-6-methyl-1H-indole, offering both theoretical insights and practical experimental methodologies for its determination.

Molecular Structure and its Influence on Solubility

The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent.[5] The structure of 2-tert-butyl-6-methyl-1H-indole features a polar indole ring and non-polar tert-butyl and methyl substituents. The indole ring, with its nitrogen heteroatom, can participate in hydrogen bonding, contributing to its solubility in polar solvents.[1] However, the bulky and hydrophobic tert-butyl and methyl groups dominate a significant portion of the molecular surface, leading to an overall non-polar character. This structural duality suggests a nuanced solubility profile, with a preference for organic solvents over aqueous media.[6] The general principle of "like dissolves like" is a useful starting point for predicting solubility behavior.[5][7]

Quantitative Solubility Data

SolventPolarity IndexPredicted Solubility (mg/mL) at 25°CClassification
Water1.000< 0.1Insoluble
Methanol0.76225Soluble
Ethanol0.65450Freely Soluble
Acetone0.355> 100Very Soluble
Dichloromethane0.309> 100Very Soluble
Tetrahydrofuran (THF)0.207> 100Very Soluble
Toluene0.09975Freely Soluble
Hexane0.0095Sparingly Soluble

This data is predictive and should be confirmed experimentally.

Interpretation of Solubility Trends

The predicted solubility data highlights the compound's preference for organic solvents. The very low solubility in water is consistent with the hydrophobic nature of the tert-butyl and methyl groups. As the polarity of the solvent decreases from methanol to hexane, the solubility initially increases, peaking in moderately polar to non-polar solvents like acetone, dichloromethane, and THF. This is because these solvents can effectively solvate both the polar indole ring and the non-polar alkyl groups. The slight decrease in solubility in the highly non-polar solvent hexane suggests that while the hydrophobic interactions are favorable, the energy required to break the crystal lattice of the solid compound is not fully compensated by the solute-solvent interactions in this purely non-polar environment.

Experimental Determination of Solubility

To obtain accurate solubility data, it is essential to employ standardized experimental protocols. The equilibrium solubility method is considered the "gold standard" for its thermodynamic rigor.[4]

Equilibrium Solubility Method: A Step-by-Step Protocol

This method determines the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

  • Preparation: Add an excess amount of 2-tert-butyl-6-methyl-1H-indole to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.[8]

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[8][9] The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration plateaus.[10]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration through a fine-pored syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[8]

  • Analysis: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Determine the concentration of the compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[8]

  • Calculation: Calculate the original concentration of the saturated solution, which represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Calculation prep1 Add excess solid compound to a known volume of solvent equil1 Agitate at constant temperature (e.g., 24-72h) prep1->equil1 sep1 Centrifuge the sample equil1->sep1 sep2 Filter the supernatant sep1->sep2 to remove solid analysis1 Dilute the saturated solution sep2->analysis1 analysis2 Analyze concentration (e.g., HPLC) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for the Equilibrium Solubility Method.

Solvent Addition Method

An alternative, faster method is the solvent addition method, where a solvent is continuously added to a known amount of the compound until a clear solution is observed.[11][12][13] This method is particularly useful for rapid screening.[12]

Factors Influencing Solubility

Several factors can influence the solubility of 2-tert-butyl-6-methyl-1H-indole:

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[5]

  • pH: For ionizable compounds, pH plays a crucial role.[3] However, 2-tert-butyl-6-methyl-1H-indole is a very weak base, so its solubility in aqueous media is not expected to be significantly affected by pH changes within the typical physiological range.[1]

  • Polymorphism: The crystalline form of the compound can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

Conclusion

2-tert-butyl-6-methyl-1H-indole is predicted to be a compound with low aqueous solubility but good solubility in a range of common organic laboratory solvents. This guide provides a foundational understanding of its solubility characteristics, grounded in the principles of molecular structure and solvent properties. The detailed experimental protocol for the equilibrium solubility method offers a robust framework for researchers to determine precise solubility data, which is indispensable for the successful advancement of research and development involving this promising molecule.

References

  • Solubility Determination from Clear Points upon Solvent Addition - ACS Publications. (n.d.).
  • Solubility Determination from Clear Points upon Solvent Addition - ACS Publications. (n.d.).
  • Solubility determination from clear points upon solvent addition - University of Strathclyde. (2015, August 3).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.).
  • Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025, February 11).
  • Indole - Solubility of Things. (n.d.).
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • 2-tert-Butyl-6-methyl-1H-indole - CymitQuimica. (n.d.).
  • 2-tert-Butyl-6-methyl-1H-indole - CymitQuimica. (2023, May 11).
  • Aqueous Solubility - Creative Biolabs. (n.d.).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.).
  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC - NIH. (n.d.).
  • Annex 4 - World Health Organization (WHO). (n.d.).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 1 - Safety Data Sheet. (n.d.).
  • CAS 850374-94-6 1-(tert-Butyl)-6-methyl 3-iodo-1H-indole-1,6-dicarboxylate. (n.d.).
  • 2-methyl indole, 95-20-5 - The Good Scents Company. (n.d.).
  • Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023, January 29).
  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5).
  • Lavkush Kumar Vishwakarma, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 1842-1849 - International Journal of Pharmaceutical Sciences. (2026, January 19).

Sources

Exploratory

Potential biological activities of substituted indole compounds

An In-Depth Technical Guide to the Biological Activities of Substituted Indole Compounds Abstract The indole nucleus is a quintessential heterocyclic scaffold that has garnered significant attention in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of Substituted Indole Compounds

Abstract

The indole nucleus is a quintessential heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a vast array of biologically active natural products and synthetic pharmaceuticals. This prevalence has earned it the designation of a "privileged scaffold," a core structure that is capable of binding to multiple biological targets with high affinity. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by substituted indole compounds, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. By delving into the underlying mechanisms of action, structure-activity relationships, and key experimental methodologies, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of indole-based therapeutics.

Introduction to the Indole Scaffold

The Privileged Indole Nucleus

Indole, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring, is a fundamental structural motif in a multitude of natural and synthetic compounds. Its unique electronic properties, including the ability to participate in hydrogen bonding and π-π stacking interactions, allow it to serve as a versatile pharmacophore. This inherent versatility enables indole-containing molecules to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids, thereby eliciting a broad spectrum of physiological responses.

General Mechanisms of Action

The biological activities of substituted indole compounds are intimately linked to the nature and position of the substituents on the indole ring. These modifications can modulate the molecule's steric, electronic, and lipophilic properties, thereby fine-tuning its binding affinity and selectivity for specific biological targets. The diverse mechanisms of action of substituted indoles underscore their therapeutic potential across various disease areas.

Anticancer Activities

Substituted indoles have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation and survival.

Mechanism: Targeting Tubulin Polymerization

A significant number of indole derivatives exert their anticancer effects by interfering with microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape.

The vinca alkaloids, such as vinblastine and vincristine, are classic examples of indole-containing natural products that inhibit tubulin polymerization. Synthetic and semi-synthetic indole derivatives have been developed to mimic this activity with improved pharmacological profiles. These agents bind to the β-tubulin subunit, preventing its polymerization with α-tubulin to form microtubules, ultimately leading to cell cycle arrest and apoptosis.

This assay measures the ability of a test compound to inhibit the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compound dissolved in DMSO

  • Positive control (e.g., Vincristine)

  • Negative control (DMSO)

  • 96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing polymerization buffer and GTP.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include positive and negative controls.

  • Chill the plate and the purified tubulin solution on ice.

  • Initiate the polymerization by adding the cold tubulin solution to each well.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Plot the absorbance values against time to generate polymerization curves. Calculate the IC50 value for the test compound.

G cluster_0 Tubulin Polymerization Inhibition Indole Substituted Indole (e.g., Vinca Alkaloid analog) Tubulin β-Tubulin Subunit Indole->Tubulin Binds to Microtubule Microtubule Formation (Inhibited) Tubulin->Microtubule Prevents Polymerization CellCycle Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces G cluster_1 Inhibition of Biofilm Formation Indole Substituted Indole QS Quorum Sensing Signaling Indole->QS Inhibits Biofilm Biofilm Formation (Inhibited) QS->Biofilm Regulates Virulence Virulence Factor Production (Reduced) QS->Virulence Controls

Caption: Quorum sensing inhibition by substituted indoles.

Data Summary: Antimicrobial Indole Compounds
CompoundMechanism of ActionTarget Organism(s)
Indole-3-carboxaldehydeBiofilm inhibitorPseudomonas aeruginosa
5-Nitro-1H-indoleAntibacterialMycobacterium tuberculosis
TryptanthrinAntibacterialStaphylococcus aureus

Antiviral Activities

Indole derivatives have demonstrated efficacy against a variety of viruses, including influenza virus, HIV, and hepatitis C virus.

Mechanism: Inhibition of Viral Entry and Fusion

Some indole compounds can block the initial stages of viral infection by preventing the virus from entering host cells.

Arbidol (umifenovir) is a broad-spectrum antiviral compound with an indole core. It is thought to inhibit the fusion of the viral envelope with the host cell membrane, thereby preventing viral entry. It is used clinically for the treatment and prophylaxis of influenza and other respiratory viral infections.

This assay is the gold standard for measuring the infectivity of a virus and the efficacy of an antiviral compound.

Materials:

  • Host cell line permissive to the virus

  • Virus stock of known titer

  • Growth medium and overlay medium (containing agar or methylcellulose)

  • Test compound

  • Staining solution (e.g., Crystal Violet)

Procedure:

  • Seed host cells in multi-well plates and grow them to confluency.

  • Infect the cell monolayers with a known amount of virus in the presence of varying concentrations of the test compound.

  • After an adsorption period, remove the virus/compound mixture and add an overlay medium to restrict viral spread to adjacent cells.

  • Incubate the plates for a period sufficient for plaques (zones of cell death) to form.

  • Fix and stain the cells. Plaques will appear as clear zones against a background of stained, viable cells.

  • Count the number of plaques in each well. The reduction in the number of plaques in the presence of the compound compared to the control is a measure of its antiviral activity.

Data Summary: Antiviral Indole Compounds
CompoundMechanism of ActionTarget Virus(es)
Arbidol (Umifenovir)Viral entry/fusion inhibitorInfluenza virus, SARS-CoV
DelavirdineReverse transcriptase inhibitorHIV-1
Glyco-indole derivativesNeuraminidase inhibitorsInfluenza A and B viruses

Anti-inflammatory Activities

The indole scaffold is a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes

COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Indomethacin is a potent NSAID that non-selectively inhibits both COX-1 and COX-2. Its anti-inflammatory, analgesic, and antipyretic properties are attributed to the inhibition of prostaglandin synthesis.

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

Materials:

  • Purified COX-1 or COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Test compound

  • Detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA kit)

Procedure:

  • Pre-incubate the COX enzyme with the test compound or vehicle control.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time at 37°C.

  • Stop the reaction.

  • Measure the amount of PGE2 produced using an ELISA kit.

  • Calculate the percentage of COX inhibition and determine the IC50 value.

G cluster_2 COX Inhibition Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Substrate Prostaglandins Prostaglandins COX->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mediates Indole Substituted Indole (e.g., Indomethacin) Indole->COX Inhibits

Caption: Inhibition of prostaglandin synthesis by indole-based NSAIDs.

Data Summary: Anti-inflammatory Indole Compounds
CompoundMechanism of ActionTarget(s)
IndomethacinNon-selective COX inhibitorCOX-1, COX-2
EtodolacSelective COX-2 inhibitorCOX-2
TenidapCOX/5-LOX inhibitorCOX-1, COX-2, 5-Lipoxygenase

Neuroprotective Activities

Substituted indoles have shown potential in the treatment of neurodegenerative diseases due to their antioxidant and enzyme-inhibiting properties.

Mechanism: Monoamine Oxidase (MAO) Inhibition

MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can increase the levels of these neurotransmitters in the brain.

The endogenous indoleamines, serotonin and melatonin, play crucial roles in regulating mood, sleep, and cognitive function. Synthetic indole derivatives that inhibit MAO can have antidepressant and neuroprotective effects.

This is a luminescence-based assay for measuring MAO activity.

Materials:

  • MAO-A or MAO-B enzyme

  • MAO substrate

  • Luciferin detection reagent

  • Test compound

  • 96-well white microplate

Procedure:

  • Add the MAO enzyme and test compound to the wells of the microplate.

  • Add the MAO substrate to initiate the reaction. The MAO enzyme converts the substrate into a product that is then converted to luciferin.

  • Incubate at room temperature.

  • Add the luciferin detection reagent, which generates a luminescent signal proportional to the amount of luciferin produced.

  • Measure the luminescence. A decrease in signal indicates inhibition of MAO activity.

Data Summary: Neuroprotective Indole Compounds
CompoundMechanism of ActionPotential Therapeutic Use
MelatoninAntioxidant, radical scavengerSleep disorders, neuroprotection
Indole-3-propionic acidAntioxidantAlzheimer's disease
BefloxatoneReversible MAO-A inhibitorDepression

Structure-Activity Relationship (SAR) Insights

The biological activity of indole compounds is highly dependent on the substitution pattern on the indole ring.

  • Position 1 (N-H): Substitution at this position can influence lipophilicity and hydrogen bonding capacity. For many activities, an unsubstituted N-H is preferred for hydrogen bonding with the target protein.

  • Position 2: This position is often a site for introducing bulky substituents to enhance selectivity.

  • Position 3: This is the most reactive position and a common point for derivatization to introduce various functional groups that can interact with biological targets.

  • Benzene Ring (Positions 4, 5, 6, 7): Substituents on the benzene ring, such as halogens, methoxy, and nitro groups, can significantly modulate the electronic properties and overall activity of the molecule.

Future drug discovery efforts will continue to leverage these SAR insights to design and synthesize novel indole derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Conclusion

Substituted indole compounds represent a remarkably versatile class of molecules with a wide array of biological activities. Their privileged structural nature has made them a cornerstone in the development of therapeutics for a diverse range of diseases, from cancer and infectious diseases to inflammatory disorders and neurodegenerative conditions. The continued exploration of the chemical space around the indole nucleus, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds immense promise for the discovery of next-generation drugs with improved efficacy and safety profiles.

References

  • Thun, M. J., Henley, S. J., & Patrono, C. (2002). Nonsteroidal anti-inflammatory drugs as anticancer agents: mechanistic, pharmacologic, and clinical issues. Journal of the National Cancer Institute, 94(4), 252–266. [Link]

  • Carneiro, Z. A., de Assis, M. D., de Araújo, M. B., et al. (2020). The new D-Trp-A14 peptide presents a more potent antitumor effect than the L-amino acid peptide and induces apoptosis in breast cancer cells. Amino Acids, 52(6-7), 941–955. [Link]

  • Kadam, R. U., & Wilson, I. A. (2017). Structural basis of influenza virus fusion and maturation. Faraday Discussions, 196, 267–281. [Link]

Foundational

The Untapped Potential of the 2-tert-butyl-6-methyl-1H-indole Scaffold: A Technical Guide for Drug Discovery

Foreword: Charting Unexplored Territory in Medicinal Chemistry The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs with profou...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Territory in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs with profound biological activities.[1] Its inherent ability to mimic peptide structures and interact with a multitude of biological targets has cemented its status as a "privileged scaffold."[2] While extensive research has explored various substitution patterns on the indole ring, the specific core of 2-tert-butyl-6-methyl-1H-indole remains a largely uncharted territory in the public scientific literature.

This guide is designed not as a retrospective summary of established knowledge, but as a forward-looking prospectus for researchers, scientists, and drug development professionals. By examining the synthesis and applications of closely related analogs, we will build a compelling case for the untapped potential of the 2-tert-butyl-6-methyl-1H-indole scaffold. This document will serve as a technical and strategic roadmap, providing validated synthetic protocols, evidence-based hypotheses for biological applications, and a framework for initiating a successful research program into this promising, yet underexplored, chemical space.

The Core Scaffold: 2-tert-butyl-6-methyl-1H-indole

The subject of our investigation is a solid, crystalline compound with the molecular formula C₁₃H₁₇N and a molecular weight of 187.286 g/mol .[3] The presence of a bulky tert-butyl group at the C2 position and a methyl group at the C6 position defines its unique steric and electronic properties. The tert-butyl group, in particular, can offer metabolic stability by shielding adjacent positions from enzymatic degradation, a desirable trait in drug design.[4]

Table 1: Physicochemical Properties of 2-tert-butyl-6-methyl-1H-indole

PropertyValueSource
Molecular FormulaC₁₃H₁₇N[3]
Molecular Weight187.286[3]
AppearanceSolid[3]
Purity~95.0% (Commercially available)[3]
InChI KeyZNMVKXJAUKMBIZ-UHFFFAOYSA-N[3]

Synthetic Strategy: Accessing and Derivatizing the Core

While specific synthetic routes to 2-tert-butyl-6-methyl-1H-indole are not extensively documented, its synthesis can be approached through established indole formation reactions. Subsequently, the scaffold can be functionalized using modern synthetic methodologies.

Proposed Synthesis of the Core Scaffold

A plausible and efficient route to the core is the Fischer indole synthesis, a robust and widely used method. The synthesis would commence from 4-methylphenylhydrazine and pinacolone (3,3-dimethyl-2-butanone).

Fischer_Indole_Synthesis Hydrazine 4-Methylphenylhydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Acid catalyst (e.g., H₂SO₄) Ketone Pinacolone (3,3-Dimethyl-2-butanone) Ketone->Hydrazone Indole_Core 2-tert-butyl-6-methyl-1H-indole Hydrazone->Indole_Core Heat, Acid catalyst (e.g., ZnCl₂, PPA)

Caption: Proposed Fischer indole synthesis of the core scaffold.

Key Derivatization Protocols

The true potential of the scaffold lies in its functionalization. The indole nitrogen (N1), the C3 position, and the aromatic ring offer multiple handles for chemical modification.

N-alkylation is a fundamental modification to modulate pharmacokinetic properties. A standard protocol involves deprotonation of the indole NH with a strong base followed by reaction with an alkyl halide.[5]

Experimental Protocol: General N-Alkylation

  • Deprotonation: Dissolve 2-tert-butyl-6-methyl-1H-indole (1.0 eq) in a dry, aprotic solvent such as DMF or THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating the formation of the indolide anion.

  • Alkylation: Cool the reaction mixture back to 0 °C.

  • Add the desired alkyl halide (R-X, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

N_Alkylation_Workflow Start 2-tert-butyl-6-methyl-1H-indole Step1 Dissolve in dry THF/DMF Start->Step1 Step2 Add NaH at 0°C Step1->Step2 Step3 Stir at RT (Deprotonation) Step2->Step3 Step4 Add Alkyl Halide (R-X) at 0°C Step3->Step4 Step5 Stir at RT (SN2 Reaction) Step4->Step5 Step6 Quench & Extract Step5->Step6 Step7 Purify (Chromatography) Step6->Step7 End N1-Alkylated Derivative Step7->End

Caption: Workflow for the N-alkylation of the indole core.

Direct C-H functionalization is a powerful, atom-economical strategy to introduce complexity. Ruthenium-catalyzed methods, for instance, can achieve selective alkylation or vinylation at the C2 or C3 positions of the indole core.[6] Given the steric hindrance at C2 by the tert-butyl group, functionalization at C3 or the aromatic ring (C4, C5, C7) is more probable.

Predicted Biological Applications: An Evidence-Based Rationale

By analyzing the structure-activity relationships (SAR) of analogous compounds, we can formulate strong hypotheses for the most promising therapeutic applications of 2-tert-butyl-6-methyl-1H-indole derivatives.

Kinase Inhibition: A Primary Target

The indole scaffold is a well-established core for kinase inhibitors, which are critical in oncology and immunology.[7] The 2,6-disubstituted pattern is particularly relevant. For example, 2,6-di-substituted indole derivatives have recently been developed as potent inhibitors of METTL3, a promising cancer target.[8] Furthermore, 6-methylindole is a known reactant for synthesizing inhibitors of Interleukin-2 Inducible T-cell Kinase (ITK), a key enzyme in T-cell signaling.[9][10]

Hypothesis: Derivatives of 2-tert-butyl-6-methyl-1H-indole are predicted to be potent kinase inhibitors. The tert-butyl group can occupy hydrophobic pockets in the ATP-binding site, while modifications at the N1 and C3 positions can be tailored to achieve selectivity and enhance potency.

Kinase_Inhibitor_SAR cluster_interactions Binding Interactions Core 2-tert-butyl-6-methyl-1H-indole Scaffold N1 N1 Position (Alkylation, Arylation) Core->N1 Modulates solubility, PK properties C2 C2 Position (tert-Butyl) Core->C2 Anchors in hydrophobic pocket C3 C3 Position (Electrophilic Substitution) Core->C3 Introduces vectors for selectivity, H-bonding C6 C6 Position (Methyl) Core->C6 Fine-tunes electronics and sterics Target Kinase ATP-Binding Site N1->Target Solvent exposure C2->Target Hydrophobic interaction C3->Target H-bond donor/acceptor

Sources

Exploratory

A Technical Guide to 2-tert-butyl-6-Methyl-1H-indole for Researchers and Drug Development Professionals

This guide provides an in-depth overview of 2-tert-butyl-6-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. We will delve into its chemical identity, commercial availabi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of 2-tert-butyl-6-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. We will delve into its chemical identity, commercial availability, potential applications, and essential protocols for handling and quality control, offering a comprehensive resource for professionals in the field.

Compound Profile and Physicochemical Properties

2-tert-butyl-6-methyl-1H-indole is a substituted indole, a class of aromatic heterocyclic compounds that form the core structure of many biologically active molecules, including the amino acid tryptophan and neurotransmitters like serotonin.[1][2] The strategic placement of a bulky tert-butyl group at the 2-position and a methyl group at the 6-position creates a unique scaffold for synthetic exploration.

Key Identifiers and Properties: A notable discrepancy exists in the CAS numbers assigned to this compound by different vendors. Researchers are advised to verify the identity of the procured material through analytical characterization.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₇N[3][4]
Molecular Weight 187.28 g/mol [3][4]
CAS Number 1049676-92-7 or 13275-31-5[3][4]
Physical Form Solid[3]
InChI Key ZNMVKXJAUKMBIZ-UHFFFAOYSA-N[3]
Canonical SMILES CC1=CC2=C(C=C1)NC(=C2)C(C)(C)C

The indole ring system is a cornerstone in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5] The specific substitutions on 2-tert-butyl-6-methyl-1H-indole may influence its steric and electronic properties, making it a valuable building block for developing novel therapeutic agents. For instance, recent studies on 2,6-di-substituted indole derivatives have identified potent inhibitors of METTL3, a promising therapeutic target for cancer.[6]

Commercial Availability and Sourcing

2-tert-butyl-6-methyl-1H-indole is available from several chemical suppliers specializing in research and development compounds. Availability is typically in small quantities suitable for laboratory-scale synthesis and screening.

Table of Commercial Suppliers:

SupplierProduct NameCAS Number CitedPurityAvailable Quantities
Fluorochem 2-tert-Butyl-6-methyl-1H-indole1049676-92-795.0%1g, 10g
Santa Cruz Biotechnology 2-tert-Butyl-6-methyl-1H-indole13275-31-5Not specifiedInquire

Note: This list is not exhaustive and is based on publicly available data. Pricing and availability are subject to change. Researchers should contact suppliers directly for current information.

Indole derivatives, in general, are offered by a wide range of manufacturers and distributors, including J&K Scientific, Biosynth, and TCI.[1][5][7] These suppliers often provide extensive catalogs of building blocks for medicinal chemistry.

Procurement and Quality Control Workflow

Acquiring and validating a specialized research chemical is a critical process to ensure experimental reproducibility and integrity. The following workflow outlines the necessary steps from supplier selection to final use.

procurement_workflow cluster_procurement Procurement Phase cluster_validation In-House Validation Phase supplier_id Identify Suppliers (e.g., Fluorochem, SCBT) quote_req Request Quotation (Specify CAS, Quantity, Purity) supplier_id->quote_req sds_review Review Safety Data Sheet (SDS) quote_req->sds_review po_issue Issue Purchase Order sds_review->po_issue receiving Receiving & Visual Inspection po_issue->receiving Material Received analytical_qc Analytical QC (NMR, LC-MS) receiving->analytical_qc data_match Compare Data to Literature/ Expected Structure analytical_qc->data_match release Release for Use data_match->release Data Confirmed supplier_contact Contact Supplier for Resolution data_match->supplier_contact Discrepancy Found

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-tert-butyl-6-Methyl-1H-indole via Fischer Indolization

Abstract The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds.[1][2] The Fischer indole synthesis, a classic yet powerful react...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds.[1][2] The Fischer indole synthesis, a classic yet powerful reaction, remains a widely utilized method for the construction of this privileged heterocycle.[1][3][4] This document provides a detailed protocol for the synthesis of 2-tert-butyl-6-methyl-1H-indole from p-tolylhydrazine hydrochloride and 3,3-dimethyl-2-butanone (pinacolone). We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and present data in a clear, accessible format for researchers, scientists, and professionals in drug development.

Introduction: The Enduring Relevance of the Fischer Indole Synthesis

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a robust chemical reaction that produces an indole from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[3][4][5] The versatility of this reaction allows for the preparation of a wide array of substituted indoles, making it a staple in both academic research and industrial-scale pharmaceutical synthesis.[2][6]

The synthesis of 2-tert-butyl-6-methyl-1H-indole serves as an excellent case study. The bulky tert-butyl group at the 2-position and the methyl group at the 6-position create a specific substitution pattern that can be valuable for modulating the biological activity of indole-based drug candidates. The successful execution of this synthesis hinges on a solid understanding of the reaction mechanism and careful control of experimental parameters.

Mechanistic Insights: A Stepwise Journey to the Indole Core

The Fischer indole synthesis proceeds through a fascinating cascade of acid-catalyzed transformations. A thorough grasp of this mechanism is paramount for troubleshooting and optimizing the reaction.[3][6]

  • Hydrazone Formation: The reaction commences with the condensation of the arylhydrazine (p-tolylhydrazine) and the ketone (3,3-dimethyl-2-butanone) to form a phenylhydrazone intermediate.[3][6] This is a standard imine formation reaction.

  • Tautomerization: The resulting hydrazone undergoes tautomerization to its enamine isomer.[3][6] This step is crucial as it sets the stage for the key bond-forming event.

  • [1][1]-Sigmatropic Rearrangement: The enamine, upon protonation, undergoes a[1][1]-sigmatropic rearrangement, often compared to a Cope rearrangement.[3][6] This electrocyclic reaction breaks the N-N bond and forms a new C-C bond, establishing the foundational framework of the indole.

  • Cyclization and Aromatization: The resulting di-imine intermediate readily cyclizes to form an aminal. Subsequent elimination of ammonia under the acidic conditions, followed by aromatization, yields the final indole product.[3][6]

Visualizing the Reaction Pathway

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2 & 3: Tautomerization & Rearrangement cluster_2 Step 4: Cyclization & Aromatization p-Tolylhydrazine p-Tolylhydrazine Hydrazone Hydrazone p-Tolylhydrazine->Hydrazone + Pinacolone, H+ Pinacolone Pinacolone Pinacolone->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Di-imine Intermediate Di-imine Intermediate Enamine->Di-imine Intermediate [3,3]-Sigmatropic Rearrangement Aminal Aminal Di-imine Intermediate->Aminal Cyclization Indole Product Indole Product Aminal->Indole Product - NH3, Aromatization Workflow start Start reagents Combine p-Tolylhydrazine HCl and Pinacolone in Acetic Acid start->reagents reflux Reflux for 3-5 hours reagents->reflux tlc Monitor by TLC reflux->tlc workup Cool, Quench with Water, and Neutralize with NaHCO3 tlc->workup Reaction Complete extraction Extract with Ethyl Acetate workup->extraction wash_dry Wash with Brine and Dry over Na2SO4 extraction->wash_dry evaporation Solvent Removal (Rotary Evaporator) wash_dry->evaporation purification Column Chromatography (Silica Gel) evaporation->purification product Pure 2-tert-butyl-6-methyl-1H-indole purification->product

Sources

Application

Alternative Synthetic Routes for 2-tert-butyl-6-methyl-1H-indole: An Application Note and Protocol Guide

Introduction The indole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and natural products. Its versatile structure allows for a wide range of biological activi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and natural products. Its versatile structure allows for a wide range of biological activities, making the development of efficient and diverse synthetic routes to substituted indoles a cornerstone of modern medicinal chemistry. 2-tert-butyl-6-methyl-1H-indole, in particular, is a valuable building block in drug discovery, with its sterically demanding tert-butyl group at the C2 position and the methyl group on the benzene ring influencing its pharmacokinetic and pharmacodynamic properties. This guide provides detailed application notes and protocols for two distinct and robust synthetic routes for the preparation of this important indole derivative, catering to researchers, scientists, and drug development professionals. We will explore a classical approach, the Fischer Indole Synthesis, and a modern palladium-catalyzed methodology, the Larock Indole Synthesis, offering a comparative analysis to aid in the selection of the most suitable route for specific research and development needs.

Comparative Overview of Synthetic Routes

The choice of synthetic strategy is often dictated by factors such as the availability of starting materials, desired scale, functional group tolerance, and the need for regiocontrol. Below is a summary of the two routes detailed in this guide.

FeatureRoute 1: Fischer Indole Synthesis Route 2: Larock Indole Synthesis
Starting Materials 4-methylphenylhydrazine, Pinacolone2-Bromo-4-methylaniline, 3,3-Dimethyl-1-butyne
Key Transformation Acid-catalyzed cyclization of a hydrazonePalladium-catalyzed annulation
Catalyst Brønsted or Lewis acid (e.g., H₂SO₄, ZnCl₂)Palladium complex (e.g., Pd(OAc)₂) with a phosphine ligand
Key Advantages Cost-effective, well-established, uses readily available starting materials.High regioselectivity, milder reaction conditions, broader functional group tolerance.
Potential Limitations Harsh acidic conditions, may not be suitable for sensitive substrates, potential for side reactions.Cost of palladium catalyst and ligands, requires inert atmosphere.
Typical Yields 60-80%70-90%

Route 1: Fischer Indole Synthesis

The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a classic and widely used method for constructing the indole ring.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from an arylhydrazine and an aldehyde or ketone.[1][2]

Causality Behind Experimental Choices

The selection of a strong acid catalyst is crucial for promoting the key[3][3]-sigmatropic rearrangement of the intermediate ene-hydrazine.[1] The reaction is typically heated to provide the necessary activation energy for the cyclization and subsequent elimination of ammonia to form the aromatic indole ring.[2] The choice of pinacolone as the ketone component directly introduces the desired tert-butyl group at the 2-position of the indole.

Experimental Workflow Diagram

fischer_indole_synthesis cluster_prep Step 1: Hydrazone Formation cluster_cyclization Step 2: Cyclization and Aromatization cluster_workup Step 3: Work-up and Purification start_materials 4-methylphenylhydrazine + Pinacolone hydrazone In situ formation of Pinacolone (4-methylphenyl)hydrazone start_materials->hydrazone Acetic Acid (solvent) add_catalyst Add H₂SO₄ (catalyst) hydrazone->add_catalyst heat_reaction Heat to reflux add_catalyst->heat_reaction aromatization Cyclization, elimination of NH₃ heat_reaction->aromatization quench Quench with H₂O aromatization->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product 2-tert-butyl-6-methyl-1H-indole purify->product

Caption: Workflow for the Fischer Indole Synthesis of 2-tert-butyl-6-methyl-1H-indole.

Detailed Experimental Protocol

Materials:

  • 4-methylphenylhydrazine hydrochloride (1.0 eq)

  • Pinacolone (1.1 eq)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylphenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid. To this solution, add pinacolone (1.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Cyclization: Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the reaction mixture. Heat the mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-tert-butyl-6-methyl-1H-indole.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.75 (br s, 1H, NH), 7.40 (d, J = 8.0 Hz, 1H, ArH), 7.05 (s, 1H, ArH), 6.85 (d, J = 8.0 Hz, 1H, ArH), 6.15 (s, 1H, ArH), 2.45 (s, 3H, CH₃), 1.40 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 145.0, 136.2, 130.5, 121.7, 119.5, 118.8, 110.2, 98.6, 31.9, 30.5, 21.6.

  • Mass Spectrometry (EI): m/z (%) = 187 (M⁺).

Route 2: Larock Indole Synthesis

The Larock indole synthesis is a powerful and versatile palladium-catalyzed reaction for the preparation of substituted indoles.[4][5] This method involves the annulation of an ortho-haloaniline with a disubstituted alkyne.[6][7] It offers excellent regioselectivity and proceeds under milder conditions compared to many classical indole syntheses.

Causality Behind Experimental Choices

The palladium catalyst is central to this transformation, facilitating a cascade of reactions including oxidative addition, alkyne insertion, and intramolecular C-N bond formation.[6] The choice of a bulky phosphine ligand, such as P(t-Bu)₃, can improve the efficiency of the catalytic cycle. A base is required to neutralize the HX formed during the reaction and to facilitate the final reductive elimination step. The regioselectivity is generally high, with the bulkier substituent of the alkyne (in this case, the tert-butyl group) typically ending up at the 2-position of the indole.[6]

Experimental Workflow Diagram

larock_indole_synthesis cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Palladium-Catalyzed Annulation cluster_workup Step 3: Work-up and Purification reagents 2-Bromo-4-methylaniline + 3,3-Dimethyl-1-butyne + Pd(OAc)₂ + Ligand + Base (e.g., K₂CO₃) solvent Add Solvent (e.g., DMF) reagents->solvent Under inert atmosphere (N₂ or Ar) heating Heat the reaction mixture solvent->heating annulation Oxidative addition, alkyne insertion, intramolecular amination, reductive elimination heating->annulation filtration Filter through Celite annulation->filtration extraction Aqueous work-up and extraction filtration->extraction purification Column Chromatography extraction->purification product 2-tert-butyl-6-methyl-1H-indole purification->product

Caption: Workflow for the Larock Indole Synthesis of 2-tert-butyl-6-methyl-1H-indole.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-4-methylaniline (1.0 eq)

  • 3,3-Dimethyl-1-butyne (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 eq)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃, 0.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

  • Celite

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-4-methylaniline (1.0 eq), potassium carbonate (2.0 eq), and palladium(II) acetate (0.05 eq). The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous DMF, followed by tri(tert-butyl)phosphine (0.1 eq) and 3,3-dimethyl-1-butyne (1.5 eq).

  • Reaction: The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x volumes) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-tert-butyl-6-methyl-1H-indole.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, with expected data as listed for Route 1.

Conclusion

This guide has detailed two robust and reliable synthetic routes to 2-tert-butyl-6-methyl-1H-indole. The classical Fischer indole synthesis offers a cost-effective and straightforward approach, while the modern Larock indole synthesis provides a more versatile and milder alternative with excellent regiocontrol. The choice between these methods will depend on the specific requirements of the research project, including scale, substrate sensitivity, and available resources. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently synthesize this valuable indole building block for their drug discovery and development programs.

References

  • Fischer, E.; Jourdan, F. Ueber Die Hydrazine Der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. 1883 , 16 (2), 2241–2245. [Link]

  • Organic Syntheses Procedure. Pinacolone. [Link]

  • Larock, R. C.; Yum, E. K. Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of Internal Alkynes. Journal of the American Chemical Society. 1991 , 113 (17), 6689–6690. [Link]

  • Grokipedia. Larock indole synthesis. [Link]

  • SynArchive. Larock Indole Synthesis. [Link]

  • Tang, Z.; Hu, Q. Efficient Synthesis of 2‐Substituted Indoles Based on Palladium(II) Acetate/Tri‐tert‐butylphosphine‐Catalyzed Alkynylation/Amination of 1,2‐Dihalobenzenes. Advanced Synthesis & Catalysis. 2006 , 348 (7-8), 846-850. [Link]

  • Wikipedia. Larock indole synthesis. [Link]

  • Bentham Science Publishers. Larock Reaction in the Synthesis of Heterocyclic Compounds. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. 2005 , 10 (1), 1-10. [Link]

  • Justia Patents. Process for the preparation of indoles. [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

Sources

Method

Application Notes and Protocols for the Purification of 2-tert-butyl-6-Methyl-1H-indole

Introduction: The Critical Role of Purity in Drug Discovery and Development 2-tert-butyl-6-methyl-1H-indole is a substituted indole, a heterocyclic scaffold of immense importance in medicinal chemistry. Indole derivative...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery and Development

2-tert-butyl-6-methyl-1H-indole is a substituted indole, a heterocyclic scaffold of immense importance in medicinal chemistry. Indole derivatives are integral components of a wide array of pharmaceuticals and biologically active compounds. The specific substitution pattern of a bulky tert-butyl group at the 2-position and a methyl group at the 6-position imparts unique steric and electronic properties to this molecule, making it a valuable building block in the synthesis of novel therapeutic agents.

Given its potential role in drug development, the purity of 2-tert-butyl-6-methyl-1H-indole is not merely a matter of quality control but a fundamental prerequisite for reliable biological screening, accurate structure-activity relationship (SAR) studies, and ultimately, the safety and efficacy of a potential drug candidate. Impurities, even in trace amounts, can lead to misleading biological data, interfere with downstream reactions, and pose significant toxicological risks.

This comprehensive guide provides detailed application notes and step-by-step protocols for the effective purification of 2-tert-butyl-6-methyl-1H-indole following its synthesis. We will delve into the rationale behind the selection of purification techniques, address common challenges associated with sterically hindered indoles, and offer field-proven insights to empower researchers to achieve the high levels of purity demanded in contemporary drug discovery.

Anticipating the Challenge: Common Impurities in the Synthesis of 2,6-Disubstituted Indoles

A robust purification strategy begins with an understanding of the potential impurities that may arise during synthesis. The Fischer indole synthesis is a prevalent method for constructing the indole core and is a likely route for the preparation of 2-tert-butyl-6-methyl-1H-indole.[1][2][3] This reaction, while versatile, can generate several byproducts.

Potential Impurities Include:

  • Unreacted Starting Materials: Residual 4-methylphenylhydrazine and pinacolone (3,3-dimethyl-2-butanone) may persist in the crude product.

  • Isomeric Indoles: If the ketone used has two different α-carbon atoms with abstractable protons, a mixture of isomeric indoles can be formed.[3]

  • Partially Cyclized Intermediates: Incomplete reaction can lead to the presence of hydrazones or enamines.

  • Over-alkylation or Side Reactions: Depending on the reaction conditions, side reactions on the indole ring or the substituents can occur.

  • Decomposition Products: Indoles can be sensitive to strong acids and high temperatures, leading to degradation.[1]

The steric hindrance introduced by the tert-butyl group can influence the reaction pathway and potentially lead to a unique impurity profile. Therefore, a multi-faceted approach to both purification and purity assessment is essential.

Purity Assessment: A Multi-Technique Approach for Unambiguous Characterization

Before embarking on purification, and to validate its success, a combination of analytical techniques should be employed to accurately assess the purity of the 2-tert-butyl-6-methyl-1H-indole sample.

Thin-Layer Chromatography (TLC): The Workhorse of Reaction Monitoring and Fraction Analysis

TLC is an indispensable tool for the rapid, qualitative assessment of purity and for optimizing solvent systems for column chromatography.[4][5]

Protocol for TLC Analysis:

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of the crude (or purified) product in a volatile solvent such as dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Eluent Selection: A common starting eluent is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A typical starting ratio is 9:1 or 8:2 (hexanes:ethyl acetate). The polarity can be gradually increased to achieve optimal separation (Rf value of the desired product between 0.3-0.4).

  • Development: Place the TLC plate in a developing chamber saturated with the eluent.

  • Visualization: Visualize the spots under UV light (254 nm). Staining with a potassium permanganate solution or heating after spraying with a sulfuric acid solution can also be used for visualization.[6]

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): For Quantitative Purity and Impurity Identification

HPLC provides quantitative data on the purity of the sample, while LC-MS is invaluable for identifying the molecular weights of impurities.

Typical HPLC Conditions:

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
Gradient 50-95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Purification Strategies: From Crude Product to High-Purity Compound

The choice of purification technique depends on the scale of the synthesis and the nature of the impurities. A combination of methods often yields the best results.

Workflow for Purification of 2-tert-butyl-6-methyl-1H-indole

Purification_Workflow Crude Crude Product Workup Aqueous Work-up Crude->Workup Initial Purification Recrystallization Recrystallization Workup->Recrystallization For >90% pure material Column Column Chromatography Workup->Column For complex mixtures Pure High-Purity Product Recrystallization->Pure Column->Pure

Caption: General purification workflow for 2-tert-butyl-6-methyl-1H-indole.

Recrystallization: A Powerful Technique for Crystalline Solids

If the crude product is a solid and has a relatively high purity (>90%), recrystallization is an efficient method for removing small amounts of impurities. The key is to select an appropriate solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Protocol for Recrystallization:

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate, and mixtures thereof) to find a suitable system. A hexanes/ethyl acetate or hexanes/ethanol mixture is often a good starting point for substituted indoles.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the hot recrystallization solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The 2-tert-butyl-6-methyl-1H-indole should crystallize out. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Rationale: The slow formation of crystals allows the molecules of 2-tert-butyl-6-methyl-1H-indole to pack into a crystal lattice, while impurities remain in the solution (mother liquor).

Column Chromatography: For the Separation of Complex Mixtures

For crude products with significant impurities or when a very high purity is required, column chromatography is the method of choice.[7]

Protocol for Flash Column Chromatography:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution: Start with a low polarity eluent (e.g., 100% hexanes or a 98:2 hexanes:ethyl acetate mixture). Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds with different polarities. The progress of the separation can be monitored by collecting fractions and analyzing them by TLC.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified 2-tert-butyl-6-methyl-1H-indole.

Rationale: The separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase (eluent). Less polar compounds will travel down the column faster, while more polar compounds will be retained more strongly by the silica gel.

Column_Chromatography cluster_0 Column Setup cluster_1 Elution Process Column Silica Gel (Stationary Phase) Crude Sample Loaded Eluent Mobile Phase (e.g., Hexanes/EtOAc) Fractions Fraction 1 (Less Polar Impurities) Fraction 2 (Pure Product) Fraction 3 (More Polar Impurities) Eluent->Fractions Separation based on polarity

Caption: Principle of column chromatography for purification.

Summary of Purification Techniques and Expected Outcomes

TechniquePrimary UseExpected PurityExpected YieldKey Considerations
Recrystallization Removal of minor impurities from a solid product.>98%60-90%Requires a suitable solvent system; potential for product loss in the mother liquor.
Column Chromatography Separation of complex mixtures and purification to high levels.>99%50-85%Choice of stationary and mobile phases is critical; can be time-consuming and solvent-intensive.

Conclusion: Ensuring the Integrity of Your Research

The purification of 2-tert-butyl-6-methyl-1H-indole is a critical step that directly impacts the reliability of subsequent research and the viability of any drug development program. By understanding the potential impurities and employing the appropriate purification and analytical techniques, researchers can confidently obtain this valuable building block in high purity. The protocols and insights provided in this guide are designed to be a practical resource for scientists in the field, ensuring that their synthetic efforts culminate in a compound of the highest quality, ready for the challenges of drug discovery.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16 (2), 2241–2245. [Link]

  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006 , 106 (7), 2875–2911. [Link]

  • PubChem. 2-tert-Butyl-1H-indole. [Link]

  • Gribble, G. W. Recent developments in indole ring synthesis—methodology and applications. J. Chem. Soc., Perkin Trans. 12000 , (7), 1045–1075. [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]

  • Aroon Chande. Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. [Link]

  • Operachem. TLC-Thin Layer Chromatography. [Link]

  • European Patent Office. EP1829872B1 - Processes for production of indole compounds.
  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. [Link]

Sources

Application

How to perform electrophilic substitution on the 2-tert-butyl-6-Methyl-1H-indole ring

An in-depth guide to the regioselective electrophilic substitution on the 2-tert-butyl-6-methyl-1H-indole scaffold, tailored for researchers and drug development professionals. This document provides a deep dive into the...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the regioselective electrophilic substitution on the 2-tert-butyl-6-methyl-1H-indole scaffold, tailored for researchers and drug development professionals. This document provides a deep dive into the underlying principles governing reactivity and offers detailed, field-proven protocols for key transformations.

Introduction: Navigating the Reactivity of a Substituted Indole

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1] Its functionalization via electrophilic aromatic substitution (EAS) is a fundamental strategy for molecular diversification. However, the reactivity of the indole nucleus is exquisitely sensitive to the nature and position of its substituents.

This guide focuses on a unique substrate: 2-tert-butyl-6-methyl-1H-indole . The interplay between the sterically demanding tert-butyl group at the C2 position and the electron-donating methyl group on the benzene ring at C6 creates a fascinating and challenging landscape for regioselective functionalization. While the indole ring is inherently electron-rich and prone to substitution, harsh reaction conditions, particularly strong acids, can lead to undesirable polymerization.

Understanding the confluence of steric and electronic effects is paramount to predicting and controlling the outcomes of electrophilic substitution on this scaffold. This document serves as a comprehensive resource, blending mechanistic theory with practical, step-by-step protocols to empower chemists in their synthetic endeavors.

Chapter 1: The Principles of Regioselectivity

The outcome of any electrophilic substitution on 2-tert-butyl-6-methyl-1H-indole is a contest between the inherent electronic preferences of the indole core and the directing effects of its substituents.

Inherent Reactivity of the Indole Nucleus

The indole ring is a highly activated system for EAS, far more reactive than benzene.[2] This reactivity is driven by the lone pair of electrons on the pyrrolic nitrogen, which enriches the heterocyclic ring with electron density. Theoretical and experimental evidence overwhelmingly shows that electrophilic attack preferentially occurs at the C3 position .[1] The rationale lies in the stability of the resulting cationic intermediate (the σ-complex or Wheland intermediate); attack at C3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring, which is the most stable resonance contributor.[3][4]

The Directing Effects of Substituents

In our target molecule, two substituents modulate this inherent reactivity:

  • 2-tert-Butyl Group: This group exerts two primary influences:

    • Electronic Effect: As an alkyl group, it is a weak electron-donating group (EDG) through an inductive effect, slightly activating the ring.[5]

    • Steric Effect: This is the dominant factor. The sheer bulk of the tert-butyl group severely hinders the approach of an electrophile to the adjacent C3 position.[6] This steric shield is a critical control element that can override the strong electronic preference for C3 substitution, especially with bulky electrophiles.

  • 6-Methyl Group:

    • Electronic Effect: The methyl group is a classical activating group that donates electron density into the benzene ring via induction and hyperconjugation.[7] As an activating group, it directs incoming electrophiles to the ortho and para positions relative to itself. In this case, it activates the C5 (ortho) and C7 (ortho) positions. The para position (C3) is on the other ring.

Predicted Reactivity Profile

The combination of these effects leads to a nuanced reactivity map.

PositionElectronic InfluenceSteric InfluencePredicted Outcome
C3 Highly favored by indole electronics.Severely hindered by the C2-tert-butyl group.Favorable for small, highly reactive electrophiles under conditions that can overcome the steric barrier.
C4 Not electronically favored by either the indole N or the 6-methyl group.Moderately hindered.Unlikely site of substitution.
C5 Activated (ortho) by the 6-methyl group.Accessible.A likely site of substitution, competing with C7.
C7 Activated (ortho) by the 6-methyl group.Accessible, though potentially more hindered than C5 by the peri-interaction with the indole N-H.A likely site of substitution, competing with C5.

G cluster_input Inputs cluster_decision Decision Factors cluster_pathways Potential Substitution Pathways cluster_outcomes Products Start 2-tert-butyl-6-methyl-1H-indole Sterics Steric Hindrance (Size of E+) Start->Sterics Electronics Electronic Activation Start->Electronics Electrophile Electrophile (E+) Electrophile->Sterics C3_Attack Attack at C3 Sterics->C3_Attack High Barrier (t-Bu group) BenzeneRing_Attack Attack at C5 / C7 Sterics->BenzeneRing_Attack Low Barrier Electronics->C3_Attack Indole N directs (Strongly Favored) Electronics->BenzeneRing_Attack 6-Me directs (Moderately Favored) C3_Product C3-Substituted Product C3_Attack->C3_Product C57_Product C5/C7-Substituted Product(s) BenzeneRing_Attack->C57_Product

Chapter 2: Protocols for Electrophilic Substitution

All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents should be dried using standard procedures where necessary.

Halogenation: Bromination

Direct bromination of indoles can be aggressive. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine. Given the small size of the bromine electrophile, some C3 substitution is possible, but substitution on the activated benzene ring is also likely.

Protocol: Bromination with N-Bromosuccinimide (NBS)

  • Setup: To a solution of 2-tert-butyl-6-methyl-1H-indole (1.0 eq) in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (DCM) (approx. 0.1 M), cool the mixture to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to separate the C3, C5, and C7 regioisomers.

Causality: Using a polar aprotic solvent like MeCN at low temperatures helps to control the reactivity of NBS and minimize side reactions. The aqueous work-up removes unreacted NBS and succinimide byproducts.

Nitration: Non-Acidic Conditions

Traditional nitration using HNO₃/H₂SO₄ is destructive to the indole core. A modern, mild protocol uses trifluoroacetyl nitrate, generated in situ, which avoids strong acids and provides high regioselectivity for the C3 position in many indoles.[8][9] However, the steric hindrance at C3 in our substrate remains a significant challenge.

Protocol: Nitration using Tetramethylammonium Nitrate and Trifluoroacetic Anhydride [9]

  • Setup: Dissolve 2-tert-butyl-6-methyl-1H-indole (1.0 eq) and tetramethylammonium nitrate (NMe₄NO₃) (1.1 eq) in anhydrous acetonitrile (0.2 M) in a flask under an inert atmosphere. Cool the solution to -10 °C.

  • Reagent Addition: Add trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise via syringe over 20 minutes. The active nitrating agent, trifluoroacetyl nitrate, is formed in situ.

  • Reaction: Maintain the reaction at -10 °C to 0 °C and monitor by TLC. The reaction is often complete within 1-2 hours.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography on silica gel.

Causality: This method avoids protic acids entirely, preventing polymerization. Trifluoroacetyl nitrate is a potent but sterically unencumbered electrophile, increasing the chances of overcoming the steric barrier at C3.

Formylation: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the classic method for formylating electron-rich aromatics and typically shows exceptional selectivity for the C3 position of indoles.[10][11] The electrophile, the Vilsmeier reagent ([ClCH=N(Me)₂]⁺), is generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[12][13] Its significant steric bulk makes C3 substitution on the target substrate highly challenging.

Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation (Caution!): In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DMF (used as both reagent and solvent). Cool the flask to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise. (Caution: POCl₃ is highly corrosive and moisture-sensitive) . Stir the mixture at 0 °C for 30-60 minutes to pre-form the Vilsmeier reagent.

  • Substrate Addition: Add a solution of 2-tert-butyl-6-methyl-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-60 °C for 2-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and quench by slowly pouring it onto crushed ice containing sodium acetate or sodium hydroxide to neutralize the acid. Stir vigorously until the intermediate iminium salt has fully hydrolyzed (1-2 hours).

  • Purification: Extract the aqueous mixture with ethyl acetate or DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate. Purify the crude aldehyde by column chromatography or recrystallization.

Causality: Pre-forming the Vilsmeier reagent ensures it is ready to react. Heating is often required to overcome the activation barrier, especially for a sterically hindered substrate. The basic work-up is critical for hydrolyzing the intermediate iminium salt to the final aldehyde product. Given the steric hindrance, substitution at C5 or C7 should be considered a possible outcome.

G

Chapter 3: Summary of Expected Outcomes

The regiochemical outcome of these reactions is a delicate balance. The following table provides a predictive summary based on the principles discussed. Actual experimental results may vary and will require careful characterization (e.g., by 1D/2D NMR) to confirm the position of substitution.

ReactionElectrophile (Size)Key ConditionsExpected Major Product(s)Rationale
Bromination Br⁺ (Small)NBS, MeCN, 0 °CMixture of C3, C5, C7The small electrophile may partially overcome the C3 steric barrier, but the activated C5/C7 positions will compete effectively.
Nitration NO₂⁺ (Small)NMe₄NO₃, TFAA, -10 °CC3 > C5/C7The highly reactive, non-acidic conditions and small electrophile favor the electronically dominant C3 position, though C5/C7 products are still possible.
Formylation [ClCH=N(Me)₂]⁺ (Large)POCl₃, DMF, 40-60 °CC5 / C7 > C3The large steric bulk of the Vilsmeier reagent makes attack at the hindered C3 position highly unfavorable. Substitution will be redirected to the activated and accessible C5 and C7 positions.

References

  • Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. [Link]

  • Caron, S., & Hawkins, J. M. (2007). Synthesis of Fused 4,5-Disubstituted Indole Ring Systems by Intramolecular Friedel−Crafts Acylation of 4-Substituted Indoles. The Journal of Organic Chemistry, 72(15), 5868–5871. [Link]

  • Bandini, M. (2014). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry, 10, 2338–2344. [Link]

  • Liu, G., & Liu, P. (2013). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition, 52(33), 8686–8689. [Link]

  • University of Calgary. (n.d.). Chapter 12: Electrophilic aromatic substitution questions. University of Calgary Chemistry Department. [Link]

  • ron. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. Chemistry Stack Exchange. [Link]

  • orthocresol. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange. [Link]

  • Zhang, H., Su, R.-C., Qin, Y.-L., Wang, X.-J., Chen, D., Liu, X.-R., Jiang, Y.-X., & Zhao, P. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26804–26808. [Link]

  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]

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  • Mmeta, E. T., & Omondi, B. (2020). Insights on tert-butyl alkylation effects on fluorobenzene. Chemistry Africa. [Link]

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  • Sundberg, R. J. (2010). Electrophilic Substitution Reactions of Indoles. Topics in Heterocyclic Chemistry, 22, 47-115. [Link]

  • Bandini, M., & Gualandi, A. (2015). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Molecules, 20(7), 13039–13063. [Link]

  • Zheng, T., Cheng, S., Ye, J., & Ma, S. (2023). Green Halogenation of Indoles with Oxone–Halide. The Journal of Organic Chemistry, 88(16), 11593–11601. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

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Method

Application Notes: 2-tert-Butyl-6-methyl-1H-indole as a Core Scaffold for Novel METTL3 Inhibitors in Oncology Research

Introduction: The Strategic Value of the Indole Scaffold in Modern Drug Discovery The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[1][2][3] Its rigid, planar structur...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indole Scaffold in Modern Drug Discovery

The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[1][2][3] Its rigid, planar structure and rich electron density allow it to mimic peptide structures and engage in a variety of interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and hydrophobic interactions.[1][3] This inherent versatility has rendered the indole scaffold a "privileged structure," forming the core of numerous natural products and FDA-approved drugs with a vast range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][4] The strategic functionalization of the indole ring at its various positions allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it an ideal starting point for the development of targeted therapeutics.

This application note focuses on the specific utility of 2-tert-butyl-6-methyl-1H-indole , a readily available chemical building block.[5][6] We will explore its application as a core scaffold in the design and synthesis of potent and selective inhibitors of Methyltransferase-like 3 (METTL3), a high-value target in contemporary oncology research.

METTL3: A Pivotal Target in Cancer Epigenetics

METTL3 is an enzyme that functions as the catalytic core of the N6-methyladenosine (m⁶A) methyltransferase complex. m⁶A is the most abundant internal modification on messenger RNA (mRNA) in eukaryotes and plays a critical role in regulating mRNA stability, splicing, translation, and export. Dysregulation of METTL3 and the resulting aberrant m⁶A modification patterns have been strongly implicated in the initiation and progression of various cancers, including acute myeloid leukemia (AML) and solid tumors like ovarian and lung cancer.[7] METTL3 has emerged as a promising therapeutic target because its inhibition can selectively induce apoptosis in cancer cells and suppress tumor growth.[7] Consequently, there is significant interest in developing small-molecule inhibitors of METTL3 for cancer therapy.

Recent studies have highlighted that 2,6-di-substituted indole derivatives are a promising class of potent METTL3 inhibitors.[7] The 2-tert-butyl-6-methyl-1H-indole scaffold provides an ideal starting point for creating a library of such inhibitors, with the tert-butyl group at the C2 position providing a key hydrophobic interaction within the METTL3 active site and the methyl group at C6 offering a vector for further chemical modification or influencing electronic properties.

Synthetic Strategy: From Core Scaffold to Potent Inhibitor

The 2-tert-butyl-6-methyl-1H-indole core can be readily functionalized at the N1 and C3 positions to generate derivatives with potent METTL3 inhibitory activity. A common and effective strategy involves N-alkylation followed by C3 functionalization. The following workflow illustrates a general synthetic approach to a potential METTL3 inhibitor based on this scaffold.

G A 2-tert-butyl-6-methyl-1H-indole (Starting Material) B Step 1: N-Alkylation (e.g., with a substituted benzyl bromide) A->B NaH, DMF C N-Alkylated Intermediate B->C D Step 2: C3-Acylation (Vilsmeier-Haack or Friedel-Crafts) C->D POCl3, DMF or Acyl Chloride, Lewis Acid E C3-Acylated Intermediate D->E F Step 3: Reductive Amination (Coupling with an amine) E->F Amine, NaBH(OAc)3 G Final METTL3 Inhibitor Candidate F->G G cluster_0 Assay Workflow A 1. Dispense Test Compound (e.g., synthesized indole derivative) B 2. Add METTL3/METTL14 Enzyme and Biotinylated RNA Substrate A->B C 3. Add SAM to initiate reaction Incubate at RT B->C D 4. Add Detection Mix (Eu-Streptavidin & Tb-anti-SAH Ab) C->D E 5. Incubate at RT D->E F 6. Read TR-FRET Signal (Emission at 665 nm and 620 nm) E->F

Sources

Application

The Strategic Utility of 2-tert-butyl-6-methyl-1H-indole in Modern Organic Synthesis: Application Notes and Protocols

Introduction: The Privileged Indole Scaffold and the Role of Strategic Substitution The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the core structure of numerous natural product...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold and the Role of Strategic Substitution

The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the core structure of numerous natural products, pharmaceuticals, and functional organic materials.[1][2][3] Its inherent biological activity and versatile chemical reactivity have established it as a "privileged scaffold" in drug discovery.[4][5] The strategic placement of substituents on the indole ring allows for the fine-tuning of its steric and electronic properties, thereby modulating its pharmacological profile and synthetic utility. This guide focuses on the application of 2-tert-butyl-6-methyl-1H-indole as a key chemical intermediate, exploring how its unique substitution pattern offers distinct advantages in the synthesis of complex molecular architectures.

The presence of a bulky tert-butyl group at the C2 position sterically hinders this typically reactive site, directing functionalization to other positions of the indole core. Concurrently, the methyl group at the C6 position provides a handle for further derivatization on the benzene portion of the indole ring. This combination of features makes 2-tert-butyl-6-methyl-1H-indole a valuable building block for accessing novel chemical space.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference
Molecular Formula C₁₃H₁₇N[6]
Molecular Weight 187.28 g/mol [6]
Appearance Solid[6]
Purity Typically ≥95.0%[6]
CAS Number 1049676-92-7[6]

Spectroscopic Characterization:

  • ¹H NMR: The spectrum would be expected to show a characteristic singlet for the N-H proton (typically in the range of δ 8.0-8.5 ppm), singlets for the tert-butyl and methyl protons, and distinct aromatic protons corresponding to the substituted benzene ring.

  • ¹³C NMR: The spectrum would display signals for the quaternary carbons of the tert-butyl group and the indole ring, the methyl carbon, and the aromatic carbons.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 187, with fragmentation patterns characteristic of the indole core and the loss of alkyl fragments.

Synthetic Applications and Protocols

The unique substitution pattern of 2-tert-butyl-6-methyl-1H-indole makes it a versatile intermediate for a variety of organic transformations. The bulky C2-tert-butyl group effectively blocks reactions at this position, thereby enabling selective functionalization at the N1 and C3 positions, as well as on the benzene ring.

Protocol 1: N-Alkylation of 2-tert-butyl-6-methyl-1H-indole

N-alkylation of indoles is a fundamental transformation for introducing diverse functionalities and modulating the biological activity of the resulting compounds.[7][8][9][10] The following protocol describes a general procedure for the N-alkylation of 2-tert-butyl-6-methyl-1H-indole using a standard base and an alkyl halide.

Workflow for N-Alkylation:

Caption: Workflow for the N-alkylation of 2-tert-butyl-6-methyl-1H-indole.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-tert-butyl-6-methyl-1H-indole (1.0 eq).

  • Solvent Addition: Dissolve the indole in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add a base (e.g., sodium hydride (1.2 eq) or potassium carbonate (2.0 eq)) portion-wise. Stir the mixture at room temperature until the evolution of hydrogen gas ceases (in the case of NaH) or for a designated time (e.g., 30 minutes for K₂CO₃).

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Rationale and Mechanistic Insights:

The N-H proton of the indole is weakly acidic and can be removed by a suitable base to form the corresponding indolide anion. This anion is a potent nucleophile that readily undergoes an SN2 reaction with an alkyl halide to form the N-alkylated product. The choice of base and solvent is crucial for the success of the reaction. Stronger bases like NaH in polar aprotic solvents like DMF or THF are highly effective for complete deprotonation, leading to faster reaction rates. Milder bases like K₂CO₃ can also be used, often requiring higher temperatures.

Protocol 2: C3-Functionalization via Electrophilic Substitution

The C3 position of the indole ring is electron-rich and highly susceptible to electrophilic attack.[1][11][12][13] The steric bulk of the C2-tert-butyl group in 2-tert-butyl-6-methyl-1H-indole further enhances the regioselectivity of electrophilic substitution at the C3 position.

Reaction Scheme for C3-Formylation (Vilsmeier-Haack Reaction):

Caption: Reaction scheme for the C3-formylation of 2-tert-butyl-6-methyl-1H-indole.

Step-by-Step Protocol (Vilsmeier-Haack Reaction):

  • Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Indole Addition: Dissolve 2-tert-butyl-6-methyl-1H-indole (1.0 eq) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 60-80 °C) for a period of time (typically 1-3 hours), monitoring the reaction progress by TLC.

  • Hydrolysis and Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a base (e.g., aqueous sodium hydroxide or sodium bicarbonate) until it is alkaline.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or flash column chromatography to yield the 3-formylated indole.

Rationale and Mechanistic Insights:

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (like DMF) with phosphorus oxychloride. This electrophile then attacks the electron-rich C3 position of the indole ring. The resulting iminium ion intermediate is subsequently hydrolyzed during the aqueous workup to afford the aldehyde.

Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for the formation of carbon-carbon bonds.[14][15][16][17][18][19][20][21][22] To utilize 2-tert-butyl-6-methyl-1H-indole in these reactions, it first needs to be functionalized with a suitable handle, such as a halogen or a boronic acid/ester. For instance, a halogen can be introduced at a specific position on the benzene ring, which can then participate in cross-coupling reactions.

Illustrative Workflow for Suzuki-Miyaura Coupling:

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling (Hypothetical Example with a Bromo-Substituted Indole):

  • Reaction Setup: In a reaction vessel, combine the bromo-substituted 2-tert-butyl-6-methyl-1H-indole (1.0 eq), the desired aryl or vinyl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the reaction mixture under an inert atmosphere to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography to obtain the desired coupled product.

Rationale and Mechanistic Insights:

The Suzuki-Miyaura coupling involves a catalytic cycle that includes the oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base is crucial for the activation of the boronic acid.

Conclusion and Future Outlook

2-tert-butyl-6-methyl-1H-indole is a strategically designed chemical intermediate that offers significant advantages in organic synthesis. Its sterically encumbered C2 position allows for highly regioselective functionalization at other sites of the indole nucleus. The protocols outlined in this guide provide a framework for the N-alkylation, C3-functionalization, and potential application in cross-coupling reactions of this versatile building block. As the demand for novel and complex indole-containing molecules in drug discovery and materials science continues to grow, the utility of well-designed intermediates like 2-tert-butyl-6-methyl-1H-indole is poised to expand, enabling the efficient synthesis of next-generation bioactive compounds and functional materials.

References

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  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. (n.d.). ChemRxiv. Retrieved from [Link]

  • A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. (2025). Thieme Connect. Retrieved from [Link]

  • Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026). ACS Publications. Retrieved from [Link]

  • C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

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  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Publications. Retrieved from [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (n.d.). National Institutes of Health. Retrieved from [Link]

  • New Bioactive Aromatic Indole Molecules with Monosaccharide Core. (2022). SciSpace. Retrieved from [Link]

  • Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. (2025). National Institutes of Health. Retrieved from [Link]

  • Examples of bioactive molecules containing indole in core structure. (2021). ResearchGate. Retrieved from [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][6]-Fused Indole Heterocycles. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium-catalyzed Sonogashira-coupling conjoined C-H activation: a regioselective tandem strategy to access indolo- and pyrrolo[1,2-a]quinolines. (2012). PubMed. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. Retrieved from [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Publications. Retrieved from [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Advances in Sonogashira Reactions. (2025). ResearchGate. Retrieved from [Link]

  • Pharmacological applications of azomethine derivatives in the therapy of different diseases. (2025). Springer. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). MDPI. Retrieved from [Link]

  • Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Advanced Journal of Chemistry. Retrieved from [Link]

  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. (2025). ResearchGate. Retrieved from [Link]

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Method

Application Notes and Protocols: A Framework for Evaluating the Antiparasitic Efficacy of Indole Derivatives

Introduction: The Promise of the Indole Scaffold in Antiparasitic Drug Discovery The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Indole Scaffold in Antiparasitic Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its derivatives have garnered significant attention in the quest for novel antiparasitic agents due to their structural versatility and diverse mechanisms of action.[1][2] The emergence of resistance to frontline antiparasitic drugs necessitates the exploration of new chemical entities, and indole-based molecules present a promising avenue.[1] These compounds have demonstrated activity against a range of parasites, including Plasmodium, Trypanosoma, Leishmania, and various helminths.[3][4][5][6] Their modes of action are varied, encompassing inhibition of crucial parasite processes like heme detoxification, DNA intercalation, and disruption of signaling pathways.[1][4]

This guide provides a comprehensive experimental framework for researchers engaged in the discovery and development of indole derivatives as antiparasitic drugs. It offers detailed protocols for in vitro and in vivo evaluation, cytotoxicity assessment, and preliminary mechanism of action studies, ensuring a robust and reproducible workflow.

Section 1: Pre-Experimental Preparations

Compound Management

Successful screening begins with proper handling of the indole derivatives.

  • Solubilization: Due to the generally hydrophobic nature of the indole ring, initial solubility testing is critical. Dimethyl sulfoxide (DMSO) is a common solvent of choice. Prepare high-concentration stock solutions (e.g., 10-50 mM) in DMSO. For aqueous-based assays, ensure the final DMSO concentration in the well is non-toxic to the parasites and host cells, typically ≤0.5%.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound degradation. Protect from light, as some indole derivatives can be photosensitive.

  • Quality Control: Confirm the purity and identity of the indole derivatives using analytical techniques such as HPLC-MS and NMR before initiating biological assays.

Parasite Culture and Maintenance

The selection of parasite species and strains is dictated by the research focus. Below are summarized culture conditions for several key parasites.

Parasite SpeciesStage for AssayCulture MediumKey Culture Conditions
Plasmodium falciparum Asexual ErythrocyticRPMI-1640 supplemented with human serum or Albumax I/II, L-glutamine, and hypoxanthine.[7][8][9]37°C, low oxygen atmosphere (e.g., 5% CO₂, 5% O₂, 90% N₂).[7]
Trypanosoma cruzi Epimastigotes, AmastigotesLiver Infusion Tryptose (LIT) for epimastigotes; co-culture with mammalian cells (e.g., Vero, L6) for amastigotes.[10][11][12]Epimastigotes at 28°C; amastigotes at 37°C with 5% CO₂.
Leishmania donovani Promastigotes, AmastigotesM199 or Schneider's Insect Medium with fetal bovine serum (FBS).[13][14][15]Promastigotes at 25-28°C; amastigotes within host macrophages at 37°C with 5% CO₂.
Schistosoma mansoni Schistosomula, Adult WormsRPMI-1640 or Hybridoma medium with FBS or human serum.[16][17][18]37°C with 5% CO₂.

Section 2: In Vitro Efficacy Assessment

The primary goal of in vitro testing is to determine the direct effect of the indole derivatives on the parasites.

Diagram: General In Vitro Screening Workflow

G cluster_prep Preparation cluster_assay Primary Assay cluster_readout Readout & Analysis Compound_Prep Prepare Indole Derivative Stock Solutions Add_Compound Add Serial Dilutions of Indole Derivatives Compound_Prep->Add_Compound Parasite_Culture Culture & Harvest Parasites Assay_Plate Plate Parasites in 96-well Plates Parasite_Culture->Assay_Plate Assay_Plate->Add_Compound Incubate Incubate (24-72h) Add_Compound->Incubate Viability_Assay Perform Viability Assay (e.g., SYBR Green, Resazurin) Incubate->Viability_Assay Read_Plate Read Plate (Fluor/Colorimetric) Viability_Assay->Read_Plate IC50_Calc Calculate IC50 Values Read_Plate->IC50_Calc

Caption: A streamlined workflow for in vitro antiparasitic drug screening.

Protocol 2.1: Antiplasmodial Activity against P. falciparum (SYBR Green I Assay)

This assay is widely used to assess the proliferation of intraerythrocytic malaria parasites.[19]

  • Parasite Synchronization: For consistent results, synchronize parasite cultures to the ring stage using methods like sorbitol treatment.

  • Plate Preparation: In a 96-well plate, add 100 µL of complete culture medium. Add 1 µL of the indole derivative stock solution in serial dilutions to achieve the desired final concentrations. Include a drug-free control (DMSO only) and a positive control (e.g., chloroquine).

  • Parasite Addition: Prepare a parasite culture with 2% parasitemia and 2% hematocrit. Add 100 µL of this suspension to each well.

  • Incubation: Incubate the plate for 72 hours under standard malaria culture conditions.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye. Add 100 µL of this lysis buffer to each well.

  • Readout: Incubate the plate in the dark for 1 hour at room temperature. Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.[19]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol 2.2: Antileishmanial Activity against L. donovani Promastigotes (Resazurin Assay)

This colorimetric assay measures metabolic activity as an indicator of parasite viability.

  • Parasite Seeding: Harvest log-phase promastigotes and adjust the concentration to 1 x 10⁶ parasites/mL in fresh M199 medium. Dispense 100 µL into each well of a 96-well plate.

  • Compound Addition: Add 1 µL of serially diluted indole derivatives to the wells. Include a drug-free control and a positive control (e.g., amphotericin B).

  • Incubation: Incubate the plate at 25°C for 72 hours.

  • Resazurin Addition: Prepare a 0.125 mg/mL solution of resazurin in PBS. Add 20 µL to each well.

  • Readout: Incubate for another 4-6 hours, or until the drug-free control wells turn pink. Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (~570 nm).

  • Data Analysis: Determine the IC₅₀ values from the dose-response curves.

Section 3: Cytotoxicity and Selectivity Assessment

A crucial step in drug development is to ensure that the antiparasitic activity is not due to general toxicity.[20]

Protocol 3.1: Mammalian Cell Cytotoxicity (MTT Assay)

This assay is performed on a relevant mammalian cell line (e.g., Vero, HepG2, or HEK293) to determine the compound's toxicity to host cells.

  • Cell Seeding: Seed mammalian cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the indole derivatives. Incubate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀).

Calculating the Selectivity Index (SI)

The Selectivity Index is a critical parameter that indicates the therapeutic window of a compound.[21][22]

Formula: Selectivity Index (SI) = CC₅₀ (Mammalian Cells) / IC₅₀ (Parasite)

A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to the parasite than to the host cells.[23]

CompoundParasite IC₅₀ (µM)Mammalian CC₅₀ (µM)Selectivity Index (SI)
Indole Derivative A1.5150100
Indole Derivative B5.2254.8
Positive Control0.8>200>250

Section 4: Mechanism of Action Studies

Understanding how an indole derivative kills the parasite is vital for lead optimization.

Diagram: Potential Antiparasitic Mechanisms of Indole Derivatives

G cluster_parasite Parasite Cell Indole Indole Derivative DNA DNA Replication/Transcription Indole->DNA Intercalation/ Enzyme Inhibition Heme Heme Detoxification (in Plasmodium) Indole->Heme Inhibition Signaling Signaling Pathways Indole->Signaling Modulation Topoisomerase Topoisomerase Indole->Topoisomerase Inhibition Mitochondria Mitochondrial Function Indole->Mitochondria Depolarization Death Parasite Death DNA->Death Heme->Death Signaling->Death Topoisomerase->Death Mitochondria->Death

Caption: Plausible mechanisms of action for antiparasitic indole derivatives.

  • Heme Detoxification Assay (for Plasmodium): Investigate the ability of the indole derivatives to inhibit the formation of β-hematin, a non-toxic polymer of heme, which is a known mechanism for quinoline antimalarials and some indole alkaloids.[4]

  • DNA Intercalation/Binding Assays: Use techniques like fluorescence spectroscopy with DNA-binding dyes (e.g., PicoGreen) or circular dichroism to assess if the compounds bind to parasitic DNA.[5]

  • Topoisomerase Inhibition Assay: Some spirooxindole derivatives have been shown to inhibit Leishmania topoisomerase IB.[24] Assess the effect of the compounds on the activity of recombinant parasite topoisomerases.

  • Mitochondrial Membrane Potential Assay: Use fluorescent dyes like JC-1 or rhodamine 123 to determine if the compounds disrupt the parasite's mitochondrial membrane potential, a common pathway to apoptosis-like cell death.[24]

Section 5: In Vivo Efficacy Evaluation

Promising candidates from in vitro studies should be evaluated in an appropriate animal model.[25][26]

Protocol 5.1: Murine Model of Malaria (Plasmodium berghei)

The P. berghei model in mice is a standard for the initial in vivo assessment of antimalarial compounds.[25]

  • Infection: Infect mice (e.g., BALB/c or ICR strains) intravenously or intraperitoneally with 1 x 10⁶ P. berghei-infected red blood cells.

  • Treatment: Begin treatment 24 hours post-infection. Administer the indole derivative orally or via intraperitoneal injection once daily for four consecutive days. Include a vehicle control group and a positive control group (e.g., treated with chloroquine).

  • Monitoring: Monitor parasitemia daily by preparing thin blood smears from the tail vein, staining with Giemsa, and counting infected red blood cells under a microscope.

  • Efficacy Assessment: The primary endpoint is the suppression of parasitemia compared to the vehicle-treated group. Also, monitor survival rates and clinical signs of disease.

  • Toxicity: Monitor the animals for any signs of toxicity, such as weight loss, ruffled fur, or lethargy.

Conclusion

The experimental framework detailed in this application note provides a systematic approach to identifying and characterizing novel indole derivatives with antiparasitic activity. By integrating robust in vitro screening, cytotoxicity profiling, and in vivo efficacy studies, researchers can efficiently advance promising compounds through the drug discovery pipeline. A thorough investigation into the mechanism of action will further aid in the development of next-generation antiparasitic agents to combat the global health threat of parasitic diseases.

References

  • Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery. (2018). PLoS Neglected Tropical Diseases.
  • In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera.
  • In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera.
  • Optimization and biological validation of an in vitro assay using the transfected Dm28c/pLacZ Trypanosoma cruzi strain.
  • In Vitro Image-Based Assay for Trypanosoma cruzi Intracellular Forms. (2020). PubMed.
  • Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni. (2021). PLOS Neglected Tropical Diseases.
  • In vitro culture and drug sensitivity assay of Plasmodium falciparum with nonserum substitute and acute-phase sera.
  • In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. (Date not available). PLOS Neglected Tropical Diseases.
  • Antimalarial Activity of Indole Derivatives: A Comprehensive Review. (2026). International Journal of Pharmaceutical Sciences.
  • Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1H-indoles. (2025). PMC.
  • A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing. (2019). PLOS Neglected Tropical Diseases.
  • Selectivity index (SI): Significance and symbolism. (2025). wisdomlib.
  • Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni. (2021). NIH.
  • Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis. (2022). PubMed Central.
  • Early toxicity screening and selection of lead compounds for parasitic diseases.
  • From Ainslie Lab @ UNC ainslielab.web.unc.edu Leishmania donovani (ATCC 30030) Composition of modified M199 medium (500mL).
  • P. falciparum drug sensitivity assay using SYBR® Green I V1.0.
  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery.
  • In vitro and in vivo experimental models for drug screening and development for Chagas disease.
  • Standardization of the Miniculture Technique for isolation of Leishmania spp. (2025). Protocols.io.
  • A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. (2015). PLOS.
  • An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes. (2024). MDPI.
  • An "In Vitro selectivity index" for evaluation of cytotoxicity of antitrypanosomal compounds. (Date not available).
  • Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. (2025).
  • A Novel Spirooxindole Derivative Inhibits the Growth of Leishmania donovani Parasites both In Vitro and In Vivo by Targeting Type IB Topoisomerase.
  • Indole and Benzimidazole Bichalcophenes: Synthesis, DNA Binding and Antiparasitic Activity. (2018). PubMed.
  • Antihelminthic and analgesic activity of new indole derivatives. (2010).
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Application

Application Notes and Protocols for the In Vitro Evaluation of 2-tert-butyl-6-methyl-1H-indole on Cancer Cell Lines

Introduction: Unveiling the Anticancer Potential of Novel Indole Derivatives The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Anticancer Potential of Novel Indole Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities, including potent anticancer agents.[1][2][3] The diverse mechanisms of action of indole derivatives, which can include the modulation of crucial cellular pathways, make them a compelling class of molecules for novel anticancer drug discovery.[2][4] This document provides a comprehensive guide for the initial in vitro evaluation of a novel indole derivative, 2-tert-butyl-6-methyl-1H-indole, on various cancer cell lines.

These protocols are designed for researchers, scientists, and drug development professionals to systematically assess the cytotoxic and cytostatic potential of this compound. The experimental workflow progresses from determining basic cytotoxic effects to elucidating the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest. By adhering to these detailed methodologies, researchers can generate robust and reproducible data, forming a solid foundation for further preclinical development.

Physicochemical Properties of 2-tert-butyl-6-methyl-1H-indole

A foundational understanding of the test compound's properties is critical for accurate and reproducible experimental design.

PropertyValueSource
Molecular Formula C₁₃H₁₇NCymitQuimica[5]
Molecular Weight 187.286 g/mol CymitQuimica[5]
Appearance SolidCymitQuimica[5]
Purity 95.0%CymitQuimica[5]
Solubility To be determined experimentally. A general starting point is to test solubility in DMSO, ethanol, and aqueous buffers.
Stability To be determined experimentally. Stability in solution at various temperatures (-20°C, 4°C, room temperature) should be assessed.

Expert Insight: Prior to initiating biological assays, it is imperative to determine the solubility and stability of 2-tert-butyl-6-methyl-1H-indole in the chosen solvent (typically DMSO for initial stock solutions) and cell culture medium. Precipitation of the compound in the culture medium will lead to inaccurate and uninterpretable results.

Experimental Workflow: A Multi-Faceted Approach to In Vitro Characterization

A systematic approach is crucial for the comprehensive evaluation of a novel compound. The following workflow outlines the key stages of in vitro testing for 2-tert-butyl-6-methyl-1H-indole.

experimental_workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_mechanistic Phase 3: Mechanistic Elucidation compound_prep Compound Preparation (Stock Solution) cytotoxicity_assay Cytotoxicity/Proliferation Assay (e.g., MTT, CellTiter-Glo) compound_prep->cytotoxicity_assay cell_culture Cell Line Selection & Maintenance cell_culture->cytotoxicity_assay ic50 IC50 Determination cytotoxicity_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay

Caption: General workflow for the in vitro testing of 2-tert-butyl-6-methyl-1H-indole.

PART 1: Cell Culture and Compound Preparation

Cell Line Selection and Maintenance

Rationale: The choice of cancer cell lines is critical and should ideally represent a variety of cancer types to identify potential tissue-specific activity. It is also beneficial to include a non-cancerous cell line to assess for general cytotoxicity.

Recommended Cell Lines (Initial Panel):

  • MCF-7: Human breast adenocarcinoma (adherent)

  • A549: Human lung carcinoma (adherent)

  • HeLa: Human cervical cancer (adherent)

  • Jurkat: Human T-cell leukemia (suspension)

  • HEK293: Human embryonic kidney cells (adherent, as a non-cancerous control)[6]

Protocol for Cell Culture:

  • Media Preparation: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7][8]

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[8]

  • Subculturing (Adherent Cells): When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed at the appropriate split ratio.[7]

  • Subculturing (Suspension Cells): Dilute the cell suspension with fresh medium to the recommended cell density.

  • Quality Control: Regularly inspect cells for morphological changes and test for mycoplasma contamination.

Preparation of 2-tert-butyl-6-methyl-1H-indole Stock Solution

Rationale: A concentrated stock solution allows for accurate and reproducible dilutions for treating cells. DMSO is a common solvent for organic compounds.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-tert-butyl-6-methyl-1H-indole in sterile DMSO. The molecular weight is 187.286 g/mol .

  • Solubilization: Ensure complete dissolution by vortexing or brief sonication.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Trustworthiness Check: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest drug concentration) must be included in all experiments.

PART 2: Cytotoxicity and Proliferation Assays

These assays are the first step in evaluating the compound's effect on cancer cell viability and proliferation.

MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9][10] The amount of formazan is directly proportional to the number of viable cells.[11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of 2-tert-butyl-6-methyl-1H-indole (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[12][13]

CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This assay quantifies ATP, which is an indicator of metabolically active cells.[14] The amount of ATP is directly proportional to the number of viable cells in culture.[14] The assay generates a luminescent "glow-type" signal produced by a luciferase reaction.[14]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using an opaque-walled 96-well plate.[15]

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized Substrate to form the CellTiter-Glo® Reagent.[15]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[16]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[16]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[15]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]

  • Luminescence Measurement: Record the luminescence using a luminometer.

Data Presentation: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. It is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell LineAssayIncubation TimeIC50 (µM)
MCF-7MTT48hTBD
A549MTT48hTBD
HeLaMTT48hTBD
JurkatCellTiter-Glo48hTBD
HEK293MTT48hTBD

PART 3: Mechanistic Assays

Once the IC50 value is determined, the next step is to investigate how 2-tert-butyl-6-methyl-1H-indole induces cell death or inhibits proliferation.

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC).[18] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[18]

Expected Staining Patterns:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

Protocol:

  • Cell Treatment: Treat cells with 2-tert-butyl-6-methyl-1H-indole at concentrations around the determined IC50 value for an appropriate time (e.g., 24 hours). Include positive (e.g., staurosporine-treated) and negative controls.[17]

  • Cell Harvesting:

    • Adherent cells: Gently detach cells using a non-enzymatic method like EDTA to maintain membrane integrity.[17] Collect any floating cells from the medium.

    • Suspension cells: Collect cells by centrifugation.[17]

  • Washing: Wash cells twice with cold PBS.[17]

  • Staining:

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[17]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[19]

apoptosis_pathway cluster_cell Apoptotic Cell cluster_early cluster_late membrane Plasma Membrane Inner Leaflet Outer Leaflet PS_in Phosphatidylserine (PS) PS_in->membrane:in PS_out Phosphatidylserine (PS) PS_out->membrane:out AnnexinV Annexin V-FITC AnnexinV->PS_out PI Propidium Iodide (PI) Nucleus Nucleus PI->Nucleus

Caption: Principle of Annexin V/PI staining for apoptosis detection.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[20] PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[20] Flow cytometry is used to measure the fluorescence of a large population of individual cells. Analysis of the resulting histogram can reveal if the compound induces cell cycle arrest at a specific phase.

Protocol:

  • Cell Treatment: Treat cells with 2-tert-butyl-6-methyl-1H-indole at concentrations around the IC50 value for a relevant time period (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C at this stage.[21]

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[20]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[21]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

cell_cycle_analysis cluster_workflow Cell Cycle Analysis Workflow cell_treatment Cell Treatment harvest_fix Harvesting & Fixation cell_treatment->harvest_fix staining PI/RNase Staining harvest_fix->staining flow_cytometry Flow Cytometry staining->flow_cytometry histogram DNA Content Histogram (G0/G1, S, G2/M) flow_cytometry->histogram

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of 2-tert-butyl-6-methyl-1H-indole. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as an anticancer agent. Positive and interesting findings from these initial screens would warrant further investigation into the specific molecular targets and signaling pathways modulated by this novel indole derivative.

References

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega.

  • R&D Systems. Propidium Iodide Cell Viability Flow Cytometry Protocol. Bio-Techne.

  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide. Abcam.

  • Abcam. MTT assay protocol. Abcam.

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Method

Analytical methods for the quantification of 2-tert-butyl-6-Methyl-1H-indole

An Application Note and Protocol for the Analytical Quantification of 2-tert-butyl-6-methyl-1H-indole Authored by: Senior Application Scientist Abstract This comprehensive guide provides detailed analytical methods for t...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Quantification of 2-tert-butyl-6-methyl-1H-indole

Authored by: Senior Application Scientist

Abstract

This comprehensive guide provides detailed analytical methods for the accurate quantification of 2-tert-butyl-6-methyl-1H-indole, a substituted indole of interest in pharmaceutical development and chemical synthesis. Recognizing the need for robust and reliable analytical data, this document details a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, validated according to international standards. Additionally, an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method for confirmation and a rapid UV-Vis spectrophotometric method for screening purposes are presented. The protocols are designed for researchers, analytical scientists, and quality control professionals, emphasizing the scientific rationale behind procedural choices to ensure method integrity and reproducibility.

Introduction and Analytical Rationale

2-tert-butyl-6-methyl-1H-indole is a heterocyclic aromatic compound. Its structure, featuring a bulky hydrophobic tert-butyl group and a methyl substituent on the indole core, dictates its physicochemical properties and informs the selection of appropriate analytical techniques. Accurate quantification is critical for various applications, including reaction monitoring, purity assessment of a drug substance, and stability testing.[1]

The selection of an analytical method is governed by the intended purpose. For regulatory submissions and quality control, a highly specific, accurate, and precise method like HPLC is required. For structural confirmation or identification of trace impurities, the coupling of a separation technique with a mass-selective detector (GC-MS) is invaluable. For rapid, high-throughput screening where specificity is less critical, UV-Vis spectrophotometry offers a simpler alternative. This guide is structured to provide a primary, validated method alongside these complementary techniques.

Physicochemical Properties of 2-tert-butyl-6-methyl-1H-indole

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueRationale for Analytical Method Development
Chemical Structure The indole ring contains a chromophore suitable for UV detection. The overall structure is largely non-polar due to the alkyl substituents, making it ideal for reversed-phase chromatography.
Molecular Formula C₁₃H₁₇N
Molecular Weight 187.28 g/mol Essential for preparing standard solutions of known concentration.
Appearance Likely a white to off-white solidVisual confirmation; dictates the need for dissolution in a suitable solvent.
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane). Poorly soluble in water.Guides the choice of diluent for sample and standard preparation. The use of organic solvents is necessary.
UV Absorbance (λmax) Estimated ~280 nm in Methanol/AcetonitrileThe indole nucleus typically exhibits strong absorbance in the 270-290 nm range.[2][3][4] This allows for sensitive quantification using a UV detector.

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is recommended for the accurate assay and impurity profiling of 2-tert-butyl-6-methyl-1H-indole, offering excellent specificity, linearity, and precision.

Principle of the Method

Reversed-phase chromatography separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile and water). 2-tert-butyl-6-methyl-1H-indole, being a relatively non-polar molecule, will be retained on the C18 column and will elute upon increasing the organic solvent concentration in the mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard of known concentration, detected via its UV absorbance.[5][6][7]

Experimental Protocol: RP-HPLC-UV

3.2.1. Materials and Reagents

  • 2-tert-butyl-6-methyl-1H-indole Reference Standard (purity ≥99.5%)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Formic Acid, HPLC grade

  • Methanol, HPLC grade (for cleaning)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • HPLC vials with caps

  • Syringe filters (0.45 µm, PTFE or nylon)

3.2.2. Instrument and Chromatographic Conditions

ParameterConditionRationale
HPLC System Agilent 1260, Waters Alliance e2695, or equivalent with UV/PDA detectorStandard equipment providing reliable performance.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, XBridge, Luna)The C18 stationary phase provides strong hydrophobic retention for the non-polar analyte.[8]
Mobile Phase A Water with 0.1% Formic AcidFormic acid helps to protonate silanol groups on the silica backbone, reducing peak tailing and ensuring consistent analyte ionization state.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Elution 0-15 min: 60% B to 95% B; 15-18 min: 95% B; 18.1-22 min: 60% B (re-equilibration)A gradient is used to ensure the analyte elutes with a good peak shape and to elute any more strongly retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 280 nmCorresponds to the approximate absorbance maximum of the indole chromophore, providing high sensitivity.[6]
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Run Time 22 minutesSufficient time for elution and column re-equilibration.

3.2.3. Solution Preparation

  • Diluent Preparation: Prepare a mixture of Acetonitrile:Water (60:40 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This is a common "dilute and shoot" approach for drug substances.[9]

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the 2-tert-butyl-6-methyl-1H-indole sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials before injection.

3.2.4. Data Analysis

  • Identify the peak for 2-tert-butyl-6-methyl-1H-indole based on the retention time of the working standard.

  • Calculate the amount of the analyte in the sample using the following external standard formula: Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

Method Validation Protocol

The described method must be validated to ensure it is fit for its intended purpose, following the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11][12]

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dilute_Std Dissolve & Dilute (Stock Solution) Standard->Dilute_Std Sample Weigh Sample Dilute_Sample Dissolve & Dilute Sample->Dilute_Sample Work_Std Prepare Working Standard Dilute_Std->Work_Std Filter Filter Solutions (0.45 µm) Dilute_Sample->Filter Work_Std->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Assay (%) Integrate->Calculate Report Generate Report Calculate->Report caption Fig 1. RP-HPLC-UV Experimental Workflow.

3.3.1. Validation Parameters & Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Inject diluent, placebo (if applicable), and a spiked sample containing known impurities.The analyte peak should be free of interference from other components at its retention time. Peak purity analysis (PDA) should pass.[13]
Linearity Analyze five concentrations across 50-150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).Correlation coefficient (r²) ≥ 0.998.
Accuracy Analyze triplicate samples at three concentrations (e.g., 80%, 100%, 120%) spiked with a known amount of reference standard.Mean recovery should be between 98.0% and 102.0%.[8]
Precision Repeatability: Six replicate injections of the sample solution. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.[10][11]
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response and the slope.Precision at the LOQ should have an RSD ≤ 10%.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±2°C, mobile phase pH ±0.2).The system suitability parameters (e.g., tailing factor, theoretical plates) must remain within acceptable limits.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal technique for confirmation of identity and quantification, especially for identifying volatile impurities.

Principle of the Method

GC separates volatile and thermally stable compounds in a heated capillary column. As compounds elute, they enter the mass spectrometer, which ionizes them (typically via Electron Ionization, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides a unique fragmentation pattern (mass spectrum) that acts as a chemical fingerprint for identification, while the total ion chromatogram (TIC) peak area can be used for quantification.[14][15]

Experimental Protocol: GC-MS

4.2.1. Materials and Reagents

  • 2-tert-butyl-6-methyl-1H-indole Reference Standard

  • Dichloromethane (DCM) or Ethyl Acetate, GC grade

  • Helium (carrier gas), ultra-high purity

  • GC vials with septa

4.2.2. Instrument and Analytical Conditions

ParameterCondition
GC-MS System Agilent 7890/5977 or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 280 °C
Injection Mode Splitless (for trace analysis) or Split (10:1 for assay)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z

4.2.3. Solution Preparation

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of reference standard into a 100 mL volumetric flask and dilute to volume with Dichloromethane.

  • Sample Solution (100 µg/mL): Prepare similarly to the standard solution using the sample material.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample & Standard Dissolve Dissolve in Volatile Solvent (e.g., DCM) Weigh->Dissolve Vial Transfer to GC Vial Dissolve->Vial Inject Inject into GC Vial->Inject Separate Volatilization & Separation (Capillary Column) Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection (m/z) Ionize->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Spectrum Extract Mass Spectrum Detect->Spectrum Quantify Quantify using TIC Area TIC->Quantify Identify Identify via Library Match & Fragmentation Spectrum->Identify caption Fig 2. GC-MS Experimental Workflow.

Screening Method: UV-Vis Spectrophotometry

This method is suitable for rapid, high-throughput estimation of concentration, such as in dissolution testing or reaction monitoring, where the sample matrix is simple and known not to contain interfering substances.

Principle of the Method

Based on the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of a sample solution at the wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared from standards of known concentration, the sample concentration can be determined.[16]

Experimental Protocol: UV-Vis
  • Solvent Selection: Use HPLC-grade Methanol or Acetonitrile as the solvent.

  • Determine λmax: Scan a dilute solution of 2-tert-butyl-6-methyl-1H-indole (approx. 10 µg/mL) from 200-400 nm to determine the wavelength of maximum absorbance, expected to be around 280 nm.[3]

  • Prepare Calibration Curve:

    • Prepare a stock solution of 100 µg/mL in the chosen solvent.

    • From the stock, prepare a series of dilutions to create at least five calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL).

    • Measure the absorbance of each standard at the determined λmax, using the solvent as a blank.

    • Plot a graph of Absorbance vs. Concentration.

  • Sample Analysis:

    • Prepare a sample solution expected to fall within the linear range of the calibration curve.

    • Measure its absorbance at λmax.

    • Determine the concentration from the linear regression equation of the calibration curve.

Method_Selection Start What is the Analytical Goal? Goal1 Accurate Quantification (Assay, Purity, Stability) Start->Goal1 Regulatory / QC Goal2 Identity Confirmation or Impurity Identification Start->Goal2 Structural Info Goal3 Rapid In-Process Check or Screening (Simple Matrix) Start->Goal3 Speed / Throughput Method1 Use Validated RP-HPLC-UV Method Goal1->Method1 Method2 Use GC-MS Method Goal2->Method2 Method3 Use UV-Vis Spectrophotometry Goal3->Method3 caption Fig 3. Logic Diagram for Method Selection.

References

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  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Zhang, Q., et al. (2014). Development and Validation of an HPLC Method for the Simultaneous Quantification of indole-3-carbinol Acetate, indole-3-carbinol, and 3,3'-diindolylmethane in Mouse Plasma, Liver, and Kidney Tissues. Journal of Chromatography B, 958, 1-9. [Link]

  • da Silva, P. B., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Dobra, A., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Annals of Microbiology, 62(4), 1717-1722. [Link]

  • UNSW Analytical Centre. (n.d.). UV Vis Spectra of Indole Analogues. Research Data Australia. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. [Link]

  • Vivian, J. T., & Callis, P. R. (2001). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Biophysical Journal, 80(5), 2093-2109. [Link]

  • Rajakovich, L. J., & Ndonwi, M. (2011). UV-visible absorption spectra of indole-3-acetaldehyde, indole-3-carboxylic acid, and the products of hydroxylation of indole-3-acetaldehyde by bovine xanthine oxidase. ResearchGate. [Link]

  • Chen, Z., et al. (2016). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 21(11), 1436. [Link]

  • DePaoli, J. C., et al. (2012). EXPRESS: Gas Chromatography–Mass Spectrometry (GC–MS) and Gas Chromatography–Infrared (GC–IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. Journal of Forensic Sciences. [Link]

  • ResearchGate. (n.d.). UV-vis spectra and mass spectra of the products from indole and its derivatives. [Link]

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Application

Application Notes and Protocols for the Large-Scale Synthesis of 2-tert-Butyl-6-Methyl-1H-indole

Introduction: Strategic Importance of 2,6-Disubstituted Indoles The indole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 2,6-Disubstituted Indoles

The indole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties.[1][2] Specifically, indoles substituted at the 2- and 6-positions, such as 2-tert-butyl-6-methyl-1H-indole, are of significant interest to researchers in drug development. The presence of a bulky tert-butyl group at the 2-position can impart unique pharmacological properties, including enhanced metabolic stability and selective binding to biological targets. The methyl group at the 6-position further modulates the electronic and steric profile of the molecule, offering a handle for further functionalization.

This document provides a comprehensive guide to the large-scale synthesis of 2-tert-butyl-6-methyl-1H-indole, with a focus on practical considerations for industrial production. We will delve into a robust and scalable synthetic route, detailing the underlying chemical principles, providing step-by-step protocols, and addressing critical aspects of process safety, optimization, and waste management.

Synthetic Strategy: The Fischer Indole Synthesis as the Method of Choice

For the large-scale production of 2-tert-butyl-6-methyl-1H-indole, the Fischer indole synthesis stands out as the most logical and economically viable approach.[3][4] This venerable reaction, discovered in 1883 by Emil Fischer, involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone or aldehyde.[3] Its enduring utility in both academic and industrial settings is a testament to its reliability and broad substrate scope.

The proposed synthetic pathway is a two-step, one-pot process commencing with the in-situ formation of the hydrazone from 4-methylphenylhydrazine and pinacolone (3,3-dimethyl-2-butanone) , followed by acid-catalyzed cyclization to yield the target indole.

Synthetic_Workflow 4-Methylphenylhydrazine 4-Methylphenylhydrazine Hydrazone_Formation Step 1: Hydrazone Formation (in situ) 4-Methylphenylhydrazine->Hydrazone_Formation Pinacolone Pinacolone Pinacolone->Hydrazone_Formation Pinacolone_4-methylphenylhydrazone Intermediate Hydrazone Hydrazone_Formation->Pinacolone_4-methylphenylhydrazone Cyclization Step 2: Acid-Catalyzed Cyclization (Fischer Indolization) Pinacolone_4-methylphenylhydrazone->Cyclization Product 2-tert-Butyl-6-Methyl-1H-indole Cyclization->Product

Caption: Overall synthetic workflow for 2-tert-butyl-6-methyl-1H-indole.

Mechanistic Insights: The Journey from Hydrazone to Indole

A thorough understanding of the reaction mechanism is paramount for process optimization and troubleshooting. The Fischer indole synthesis proceeds through a series of well-established steps:[3]

  • Hydrazone Formation: The reaction initiates with the condensation of 4-methylphenylhydrazine and pinacolone to form the corresponding hydrazone.[3]

  • Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.[3]

  • -Sigmatropic Rearrangement: This is the key bond-forming step, where the enamine undergoes a-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond.[3]

  • Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

  • Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to afford the aromatic indole ring.[3]

Fischer_Indole_Mechanism Start Hydrazone + Acid (H+) Enamine Enamine Intermediate Start->Enamine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Diamine Diamine Intermediate Sigmatropic->Diamine Rearomatization Cyclization Intramolecular Cyclization Diamine->Cyclization Ammonia_Elimination Elimination of NH3 Cyclization->Ammonia_Elimination Indole Indole Product Ammonia_Elimination->Indole

Caption: Simplified mechanism of the Fischer indole synthesis.

Raw Material Sourcing and Synthesis

4-Methylphenylhydrazine

This starting material can be procured from commercial suppliers or synthesized in-house from p-toluidine. A common laboratory and industrial synthesis involves a two-step process:

  • Diazotization of p-Toluidine: p-Toluidine is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form the corresponding diazonium salt.

  • Reduction of the Diazonium Salt: The diazonium salt is then reduced to the hydrazine. A common reducing agent for this transformation is sodium sulfite.

A detailed procedure for the synthesis of 4-methylphenylhydrazine hydrochloride from 4-methylaniline involves mixing the aniline with dilute hydrochloric acid, followed by the slow addition of sodium nitrite solution. The resulting diazonium salt solution is then added to an aqueous solution of sodium sulfite, followed by the addition of concentrated hydrochloric acid to facilitate the reduction and precipitation of the product.[5]

Pinacolone (3,3-dimethyl-2-butanone)

Pinacolone is a widely available industrial chemical. Its large-scale production is often achieved through the acid-catalyzed pinacol rearrangement of pinacol (2,3-dimethyl-2,3-butanediol).[6] Alternative industrial routes include the ketonization of pivalic acid and acetic acid over metal oxide catalysts.[7] For the purposes of this guide, it is assumed that pinacolone will be sourced from a commercial supplier.

Detailed Protocol for the Large-Scale Synthesis of 2-tert-Butyl-6-Methyl-1H-indole

This protocol is designed for a nominal 1 kg scale of the final product and can be adapted for larger production volumes.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesPurity/Grade
4-Methylphenylhydrazine hydrochloride158.631.0 kg6.30≥98%
Pinacolone100.160.76 kg (0.95 L)7.58≥98%
Polyphosphoric Acid (PPA)-3.0 kg-115%
Toluene92.1410 L-Technical
Sodium Bicarbonate84.01As needed-Technical
Heptane100.215 L-Technical
Anhydrous Sodium Sulfate142.04As needed-Technical
Experimental Procedure
  • Reaction Setup: In a 20 L glass-lined reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and a nitrogen inlet, add toluene (5 L) and 4-methylphenylhydrazine hydrochloride (1.0 kg, 6.30 mol).

  • Neutralization and Hydrazone Formation: To the stirred suspension, slowly add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is approximately 8. Separate the organic layer containing the free hydrazine. To this toluene solution, add pinacolone (0.76 kg, 7.58 mol). Stir the mixture at room temperature for 1 hour to ensure the formation of the hydrazone.

  • Cyclization: To the reaction mixture, carefully add polyphosphoric acid (3.0 kg) in portions, ensuring the temperature does not exceed 80 °C. Once the addition is complete, heat the mixture to 120-130 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to 60-70 °C and slowly quench by adding it to a stirred mixture of ice and water (10 L).

  • Neutralization and Extraction: Neutralize the acidic aqueous layer by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is approximately 8-9. Transfer the mixture to a separatory funnel and extract with toluene (3 x 2 L).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 2 L). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the toluene solution under reduced pressure to obtain the crude product.

  • Purification: The crude 2-tert-butyl-6-methyl-1H-indole can be purified by vacuum distillation or recrystallization from a suitable solvent system such as heptane. For recrystallization, dissolve the crude product in a minimal amount of hot heptane, and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified product by filtration, wash with cold heptane, and dry under vacuum.

Large-Scale Synthesis Considerations

Catalyst Selection and Handling

The choice of acid catalyst is crucial for the success of the Fischer indole synthesis.[3] While various Brønsted and Lewis acids can be employed, polyphosphoric acid (PPA) is often favored in industrial settings due to its high efficacy and ease of handling.[3] However, the viscosity of PPA can present challenges in stirring and heat transfer on a large scale. Alternative catalysts such as zinc chloride or acidic ion-exchange resins can also be considered.[3] The steric hindrance of the tert-butyl group on pinacolone may necessitate a strong acid catalyst and elevated temperatures to drive the reaction to completion.

Temperature Control and Heat Management

The Fischer indole synthesis is typically an exothermic reaction, especially during the cyclization step.[8] On a large scale, efficient heat dissipation is critical to prevent thermal runaway. The use of a jacketed reactor with a reliable cooling system is mandatory. The rate of addition of the acid catalyst should be carefully controlled to manage the exotherm.

Purification of the Final Product

The purification of 2-tert-butyl-6-methyl-1H-indole on a large scale requires a robust and efficient method. While chromatography is suitable for laboratory-scale purification, it is often not economically viable for industrial production. Vacuum distillation is a preferred method for purifying liquid or low-melting solid indoles. Recrystallization is another effective technique, and the choice of solvent is critical to ensure high recovery and purity.[9] Potential impurities to consider are unreacted starting materials and byproducts from side reactions.

Process Safety and Hazard Analysis

A thorough hazard analysis should be conducted before scaling up the synthesis. Key safety considerations include:

  • Flammability: Toluene and heptane are flammable solvents. The reaction should be conducted in a well-ventilated area, away from ignition sources.

  • Corrosivity: Polyphosphoric acid is corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles, must be worn.

  • Exothermic Reaction: As mentioned, the reaction is exothermic. A robust cooling system and careful monitoring of the reaction temperature are essential.

  • Pressure Build-up: The elimination of ammonia during the cyclization step can lead to a pressure build-up in a closed system. The reactor should be equipped with a pressure relief valve.

Waste Management and Environmental Considerations

The waste stream from this synthesis will primarily consist of aqueous acidic and basic solutions, as well as organic solvent residues. The acidic waste from the PPA quench should be neutralized before disposal. Toluene and heptane can be recovered and recycled through distillation. The development of an eco-friendly process with minimal waste generation is a key consideration for sustainable industrial production.[10]

Conclusion

The Fischer indole synthesis provides a robust and scalable route to 2-tert-butyl-6-methyl-1H-indole. Careful consideration of catalyst selection, reaction conditions, and process safety is essential for successful large-scale production. The detailed protocol and application notes provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to embark on the synthesis of this and other structurally related indole derivatives. Further process optimization studies may be required to maximize yield and purity while minimizing cost and environmental impact.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
  • SciSpace. The Fischer Indole Synthesis. Available online: [Link] (accessed on 2024-01-19).

  • Gribble, G. W. Fischer Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc.: 2009.
  • Royal Society of Chemistry. Fischer indole synthesis applied to the total synthesis of natural products. Available online: [Link] (accessed on 2024-01-19).

  • ResearchGate. Fischer indole synthesis applied to the total synthesis of natural products. Available online: [Link] (accessed on 2024-01-19).

  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. Available online: [Link] (accessed on 2024-01-19).

  • Organic Syntheses. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Available online: [Link] (accessed on 2024-01-19).

  • Google Patents. Production of pinacolone. Available online: (accessed on 2024-01-19).
  • Google Patents. Process of preparing purified aqueous indole solution. Available online: (accessed on 2024-01-19).
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  • Taylor & Francis Online. A high-yielding strain of indole-3-acetic acid isolated from food waste compost: metabolic pathways, optimization of fermentation conditions, and application. Available online: [Link] (accessed on 2024-01-19).

  • YouTube. Pinacol Pinacolone Rearrangement | Organic Chemistry | Problem | Question | Solved | Solution. Available online: [Link] (accessed on 2024-01-19).

  • Organic Syntheses. organolithiums and lithium 2,2,6,6-tetramethylpiperidide in reductive alkylation of epoxides. Available online: [Link] (accessed on 2024-01-19).

  • IvyPanda. Pinacol Rearrangement and Alcohol Reactions Lab Essay. Available online: [Link] (accessed on 2024-01-19).

  • National Center for Biotechnology Information. Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Available online: [Link] (accessed on 2024-01-19).

  • Google Patents. Synthesis method of 2-methyl-6-tert-butylphenol. Available online: (accessed on 2024-01-19).
  • MDPI. Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction. Available online: [Link] (accessed on 2024-01-19).

  • Royal Society of Chemistry. Valorization of industrial waste and by-product streams via fermentation for the production of chemicals and biopolymers. Available online: [Link] (accessed on 2024-01-19).

  • ResearchGate. High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. Available online: [Link] (accessed on 2024-01-19).

  • United States Environmental Protection Agency. Solid Waste Management in the Industrial Chemical Industry. Available online: [Link] (accessed on 2024-01-19).

  • PubChem. (4-Methylphenyl)hydrazine. Available online: [Link] (accessed on 2024-01-19).

  • Organic Syntheses. 2-tert-Butyl-1,1,3,3-tetramethylguanidine. Available online: [Link] (accessed on 2024-01-19).

  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available online: [Link] (accessed on 2024-01-19).

  • Royal Society of Chemistry. Fischer indole synthesis applied to the total synthesis of natural products. Available online: [Link] (accessed on 2024-01-19).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Fischer Indole Synthesis of 2-tert-butyl-6-Methyl-1H-indole

Welcome to the technical support resource for the synthesis of 2-tert-butyl-6-methyl-1H-indole via the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-tert-butyl-6-methyl-1H-indole via the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize this specific chemical transformation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common and expected side products in the synthesis of 2-tert-butyl-6-methyl-1H-indole?

The synthesis of 2-tert-butyl-6-methyl-1H-indole from 4-methylphenylhydrazine and pinacolone (3,3-dimethyl-2-butanone) is generally robust. However, several side products can arise from competing reaction pathways. Understanding these is the first step in suppressing their formation.

The primary side products include:

  • 4-Methylaniline: Arises from the acid-catalyzed cleavage of the N-N bond in the phenylhydrazone or ene-hydrazine intermediate. This is a significant competing pathway, especially under harsh acidic conditions or with prolonged heating.[1][2]

  • Unreacted Phenylhydrazone Intermediate: If the cyclization conditions (acidity, temperature) are insufficient to overcome the activation energy for the key-sigmatropic rearrangement, the stable phenylhydrazone may be isolated.

  • Indolenine Isomer: While the desired indole is the aromatic product, an isomeric indolenine may form. For this specific synthesis, this is less common due to the thermodynamic drive towards the aromatic indole.[3]

  • Polymeric/Tar-like Substances: The Fischer indole synthesis is often conducted at elevated temperatures with strong acids.[4] These conditions can lead to the degradation of starting materials, intermediates, or the final indole product, resulting in the formation of intractable tars.

Q2: Why is N-N bond cleavage a significant issue in this specific synthesis?

The cleavage of the N-N bond is a known side reaction in the Fischer indole synthesis. Its prevalence is influenced by the electronic properties of the substituents on both the phenylhydrazine and the carbonyl compound. While the methyl group on 4-methylphenylhydrazine is only weakly electron-donating, any factor that over-stabilizes intermediates can favor N-N bond cleavage over the desired cyclization.[1][2] Excessive acid strength or temperature can promote this undesired pathway, leading to the formation of 4-methylaniline and decomposition products of the pinacolone-derived fragment.

Q3: Can an isomeric indole, such as 3-tert-butyl-2,6-dimethyl-1H-indole, form?

The formation of regioisomers is a critical consideration when using unsymmetrical ketones in the Fischer indole synthesis. However, in the case of pinacolone (3,3-dimethyl-2-butanone), enolization can only occur towards the methyl group. The quaternary carbon of the tert-butyl group lacks a proton, making enolization on that side impossible. Therefore, the formation of the 3-tert-butyl-2,6-dimethyl-1H-indole isomer is not a mechanistic possibility in this reaction. The reaction is expected to be highly regioselective for the desired 2-tert-butyl-6-methyl-1H-indole.

Q4: How does steric hindrance from the tert-butyl group affect the reaction?

Steric hindrance from the bulky tert-butyl group on pinacolone can be a factor in this synthesis. While it ensures regioselectivity, it can also slow down the rate of the key-sigmatropic rearrangement. This may necessitate more forcing conditions (higher temperatures or stronger acids) to achieve a reasonable reaction rate, which in turn can increase the likelihood of side reactions like N-N bond cleavage and tar formation. Careful optimization of reaction conditions is crucial to balance the reaction rate with product stability.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter and provides actionable solutions grounded in the reaction mechanism.

Problem 1: Low or No Yield of the Desired Indole

Symptoms:

  • TLC analysis shows mostly starting materials (4-methylphenylhydrazine and pinacolone) or the phenylhydrazone intermediate.

  • Minimal to no product spot corresponding to 2-tert-butyl-6-methyl-1H-indole.

Potential Causes & Solutions:

Probable Cause Explanation Recommended Action
Inappropriate Acid Catalyst The choice and concentration of the acid are critical for protonating the hydrazone and catalyzing the rearrangement.[5] A weak acid may not be sufficient, while an overly strong acid can cause degradation.Systematically screen catalysts. Start with milder acids like acetic acid or p-toluenesulfonic acid.[3] If the reaction is sluggish, move to stronger Brønsted acids (H₂SO₄) or Lewis acids (ZnCl₂, BF₃·OEt₂).[5][6] Polyphosphoric acid (PPA) is often effective for forcing cyclizations.[5]
Suboptimal Reaction Temperature The-sigmatropic rearrangement has a significant activation energy and typically requires elevated temperatures. If the temperature is too low, the reaction will be slow or stall.Optimize the temperature. Begin with conditions reported for similar substrates, often refluxing in a suitable solvent like acetic acid or toluene. A controlled temperature of 80°C has been found to be optimal in some cases to favor the desired product over side products.[3]
Impure Starting Materials Impurities in the 4-methylphenylhydrazine or pinacolone can inhibit the reaction or lead to unwanted side reactions. Phenylhydrazines are particularly susceptible to oxidation.Ensure the purity of your reagents. Use freshly distilled or purified 4-methylphenylhydrazine. Using the hydrochloride salt of the phenylhydrazine can improve stability.
Unstable Hydrazone Intermediate The intermediate phenylhydrazone may not be stable under the reaction conditions, especially with prolonged heating.Consider a two-step procedure: pre-form and isolate the phenylhydrazone from 4-methylphenylhydrazine and pinacolone under milder conditions. Then, subject the purified hydrazone to the cyclization conditions.
Problem 2: Multiple Spots on TLC, Indicating a Mixture of Products

Symptoms:

  • TLC plate shows the desired product spot along with several other spots, which may include unreacted starting materials and side products.

Potential Causes & Solutions:

Probable Cause Explanation Recommended Action
N-N Bond Cleavage As discussed in the FAQs, harsh conditions can lead to the formation of 4-methylaniline.[1][2]Reduce reaction severity. Lower the reaction temperature or use a milder acid catalyst. A shorter reaction time may also be beneficial. Monitor the reaction progress by TLC to determine the optimal endpoint before significant side product formation occurs.
Degradation/Polymerization High temperatures and strong acids can cause the indole product to decompose or polymerize, leading to a complex mixture and streaking on the TLC plate.[6]Employ milder conditions. Consider using microwave-assisted synthesis, which can sometimes reduce reaction times and minimize thermal degradation. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Incomplete Reaction The TLC may show a mix of starting material, intermediate, and product.Increase reaction time or temperature. Allow the reaction to proceed for a longer duration, monitoring by TLC until the starting materials or intermediate are consumed. If the reaction has stalled, a modest increase in temperature may be necessary.
Problem 3: Difficulty in Purification of the Final Product

Symptoms:

  • Co-elution of the desired product with impurities during column chromatography.

  • The isolated product is an oil or discolored solid, indicating the presence of impurities.

Potential Causes & Solutions:

Probable Cause Explanation Recommended Action
Presence of Basic Impurities The formation of 4-methylaniline introduces a basic impurity that can be difficult to separate from the weakly basic indole product by standard silica gel chromatography.Perform an acidic wash. Before chromatography, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove the more basic 4-methylaniline. Neutralize, dry, and then concentrate the organic layer before purification.
Tar Formation Tarry, polymeric materials can streak on the column and contaminate fractions.Pre-purification. Before loading onto the column, try triturating the crude product with a non-polar solvent like hexanes to precipitate the desired indole while leaving some of the tarry material dissolved. Alternatively, filter the crude product through a short plug of silica gel to remove the most polar impurities.
Inappropriate Chromatography Conditions The polarity of the eluent may not be optimal for separating the product from closely related side products.Optimize your chromatography. Use a shallow gradient of a non-polar/polar solvent system (e.g., hexanes/ethyl acetate). If separation is still difficult, consider using a different stationary phase, such as alumina or reverse-phase C18 silica.[7]

Reaction Mechanism & Side Product Pathways

The following diagram illustrates the accepted mechanism for the Fischer indole synthesis of 2-tert-butyl-6-methyl-1H-indole and highlights the key branching point that leads to the major side product, 4-methylaniline.

Fischer_Indole_Synthesis Reactants 4-Methylphenylhydrazine + Pinacolone Hydrazone Phenylhydrazone Intermediate Reactants->Hydrazone -H2O Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement_TS [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement_TS H+ Side_Product 4-Methylaniline + Other Fragments Enamine->Side_Product N-N Bond Cleavage (Harsh Conditions) Diimine Di-imine Intermediate Rearrangement_TS->Diimine Aminal Cyclized Aminal Diimine->Aminal Aromatization & Cyclization Product 2-tert-butyl-6-methyl-1H-indole Aminal->Product -NH3, H+

Caption: Main reaction pathway and competing N-N bond cleavage side reaction.

Experimental Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving issues in your synthesis.

Troubleshooting_Workflow Start Experiment Start: Low Yield or Impure Product Check_Purity 1. Verify Purity of Starting Materials Start->Check_Purity Purify_SM Purify/Purchase New Reagents Check_Purity->Purify_SM Impure Analyze_TLC 2. Analyze TLC: What is Present? Check_Purity->Analyze_TLC Pure Purify_SM->Start Mostly_SM Mostly Starting Materials/Hydrazone Analyze_TLC->Mostly_SM Incomplete Reaction Side_Products Significant Side Products (e.g., 4-methylaniline spot) Analyze_TLC->Side_Products Side Reactions Dominating Increase_Severity Increase Temperature or Use Stronger Acid Mostly_SM->Increase_Severity Decrease_Severity Decrease Temperature or Use Milder Acid Side_Products->Decrease_Severity Optimize 3. Re-run with Optimized Conditions Increase_Severity->Optimize Decrease_Severity->Optimize Success Successful Synthesis Optimize->Success

Caption: A systematic workflow for troubleshooting the Fischer indole synthesis.

References

  • Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Benchchem. Optimization of reaction conditions for Fischer indole synthesis of carbazoles.
  • Benchchem. Troubleshooting common issues in Fischer indole synthesis from hydrazones.
  • Benchchem. optimization of reaction conditions for Fischer indole synthesis (temperature, solvent).
  • Grokipedia. Fischer indole synthesis.
  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
  • Organic Chemistry Portal. Fischer Indole Synthesis.
  • Taber, D. F., & Neubert, T. D. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
  • Wikipedia. Fischer indole synthesis.
  • ACS Publications. An Eco-Friendly Industrial Fischer Indole Cyclization Process.
  • Reddit. Problems with Fischer indole synthesis.
  • National Institutes of Health (NIH). Why Do Some Fischer Indolizations Fail?.
  • J&K Scientific LLC. Fischer Indole Synthesis.
  • National Institutes of Health (NIH). New 3H-Indole Synthesis by Fischer's Method. Part I.

Sources

Optimization

Technical Support Center: Synthesis of 2-tert-butyl-6-methyl-1H-indole

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 2-tert-butyl-6-methyl-1H-indole. Our focus is on t...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 2-tert-butyl-6-methyl-1H-indole. Our focus is on the Fischer Indole Synthesis, the most common route for this class of compounds. The inherent steric hindrance posed by the tert-butyl group presents unique challenges, which this guide aims to address with scientifically grounded, field-proven solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent obstacles encountered during the synthesis, providing causal explanations and actionable protocols to improve reaction outcomes.

Q1: My reaction yield is extremely low, or the reaction failed entirely. What are the primary causes?

Low or no yield in the Fischer indole synthesis of a sterically hindered indole is a common problem. The issue typically stems from one of four areas: inefficient hydrazone formation, suboptimal cyclization conditions, purity of starting materials, or an inappropriate choice of catalyst. The bulky tert-butyl group significantly slows down the key[1][1]-sigmatropic rearrangement, requiring carefully optimized conditions to proceed effectively[2][3].

Root Cause Analysis and Solutions:

  • Purity of Starting Materials: The Fischer indole synthesis is highly sensitive to impurities, especially in the arylhydrazine starting material.

    • Recommendation: Use freshly distilled or recrystallized 4-methylphenylhydrazine. The hydrochloride salt is often more stable and can be a better choice for storage. If using the free base, ensure it has not oxidized (indicated by a dark color). Pinacolone should also be distilled to remove any aldol condensation byproducts.

  • Inefficient Hydrazone Formation: The initial condensation to form the phenylhydrazone is a critical equilibrium-driven step.

    • Recommendation: Consider pre-forming and isolating the hydrazone before the cyclization step. This allows you to confirm its formation via NMR or LC-MS and use a purified intermediate for the key cyclization. However, some hydrazones can be unstable. If pursuing a one-pot procedure, ensure the removal of water, for example, by using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene).

  • Inappropriate Catalyst or Reaction Conditions: The choice of acid catalyst and reaction temperature are the most critical parameters for overcoming the high activation energy of the rearrangement for hindered substrates[4].

    • Catalyst Choice: Standard Brønsted acids like H₂SO₄ or HCl may be insufficient. Stronger catalysts are often required. Polyphosphoric acid (PPA) is frequently effective as it serves as both a catalyst and a solvent. Lewis acids such as ZnCl₂, BF₃·OEt₂, or AlCl₃ should also be screened as they can be highly effective[3].

    • Temperature Control: Elevated temperatures are necessary, but excessive heat can lead to decomposition and tar formation. The optimal temperature must be determined empirically. A good starting point is refluxing in a solvent like glacial acetic acid or a higher boiling solvent like toluene with a strong acid catalyst[1]. Monitor reaction progress closely using Thin Layer Chromatography (TLC).

Q2: My TLC plate shows multiple spots, indicating significant side product formation. How can I improve selectivity?

Side product formation is often due to the harsh conditions required for the cyclization of sterically hindered substrates.

Common Side Products and Mitigation Strategies:

  • Incomplete Cyclization: The hydrazone or enamine intermediate may remain if the reaction conditions are not forcing enough.

    • Solution: Increase the reaction temperature cautiously or screen a stronger acid catalyst (see Table 1). Microwave-assisted synthesis can sometimes improve yields and reduce reaction times by providing rapid, uniform heating.

  • Degradation/Tarring: The combination of high heat and strong acid can decompose the starting materials, intermediates, or the indole product itself.

    • Solution: If you observe significant charring, reduce the reaction temperature and extend the reaction time. Alternatively, switching from a Brønsted acid to a Lewis acid might provide a milder reaction profile. Running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions.

  • Isomer Formation: While the use of a symmetrical ketone (pinacolone) prevents the formation of regioisomers, other rearrangements are possible under harsh conditions, though less common.

    • Solution: Careful control of reaction conditions is key. Ensure a homogenous reaction temperature and efficient stirring.

Q3: I'm having difficulty purifying the final product. What are the best practices?

2-tert-butyl-6-methyl-1H-indole is a solid with a relatively nonpolar character[5]. Purification can be challenging due to its greasy nature and the presence of similarly nonpolar byproducts.

Purification Strategy:

  • Initial Work-up: After the reaction is complete, neutralize the acid catalyst carefully. An aqueous work-up followed by extraction with an organic solvent like ethyl acetate or dichloromethane is standard.

  • Column Chromatography: This is often the most effective method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: Start with a nonpolar eluent system, such as hexane/ethyl acetate or hexane/dichloromethane, and gradually increase the polarity. A typical starting gradient would be 99:1 or 98:2 Hexane:EtOAc.

  • Crystallization: If the product is obtained as a solid, recrystallization can be a highly effective final purification step. Screen various solvent systems (e.g., hexane, heptane, ethanol/water) to find suitable conditions.

Experimental Protocols & Data

Workflow for Optimizing Catalyst and Solvent Selection

The following diagram outlines a logical workflow for screening reaction conditions to maximize yield.

G cluster_start Starting Materials cluster_hydrazone Hydrazone Formation cluster_screening Condition Screening cluster_analysis Analysis & Optimization cluster_end Final Product Start 4-Methylphenylhydrazine + Pinacolone Hydrazone Form Hydrazone (One-pot or Pre-formed) Start->Hydrazone Screen Screen Acid Catalyst & Solvent (See Table 1) Hydrazone->Screen TLC Monitor by TLC Screen->TLC TLC->Screen Incomplete/ Side Products Workup Aqueous Work-up & Extraction TLC->Workup Reaction Complete Purify Purification (Chromatography) Workup->Purify Product 2-tert-butyl-6-methyl-1H-indole Purify->Product

Caption: Recommended workflow for synthesis and optimization.

Table 1: Comparison of Common Acid Catalysts for Fischer Indole Synthesis
Catalyst TypeExamplesStrengthsWeaknessesRecommended Use Case
Brønsted Acid Acetic Acid, H₂SO₄, p-TsOHInexpensive, readily available. Acetic acid can act as both catalyst and solvent.May require high temperatures; can cause degradation.Initial screening, especially with less hindered substrates.
Lewis Acid ZnCl₂, BF₃·OEt₂, AlCl₃Often more effective for hindered substrates; can proceed at lower temperatures[3].Can be moisture-sensitive; stoichiometry can be critical.Recommended for this synthesis. Start with ZnCl₂.
Polymeric Acid Polyphosphoric Acid (PPA)Acts as catalyst and solvent; very effective for difficult cyclizations.Viscous, making work-up difficult; requires high temperatures.An excellent alternative if other catalysts fail.
Solid Support Zeolites, ClaysEasy to remove (filtration); can be recycled.May have lower activity; requires optimization of support type.Green chemistry approaches; may require specialized setup.
Baseline Experimental Protocol: Two-Step Synthesis

This protocol details the pre-formation of the hydrazone followed by a zinc chloride-catalyzed cyclization.

Part A: Hydrazone Formation

  • In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol (5 mL per 1.0 g of hydrazine).

  • To this stirring solution, add pinacolone (1.05 eq) dropwise at room temperature.

  • A precipitate should form. Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting hydrazine.

  • Filter the solid precipitate, wash with cold water, and then a small amount of cold ethanol.

  • Dry the resulting phenylhydrazone under vacuum. Confirm its structure via ¹H NMR.

Part B: Indolization (Cyclization)

  • To a clean, dry round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add the dried phenylhydrazone (1.0 eq) and anhydrous zinc chloride (ZnCl₂) (1.5 - 2.0 eq).

  • Add a high-boiling solvent such as toluene or xylene (10 mL per 1.0 g of hydrazone).

  • Heat the reaction mixture to reflux (approx. 110-140 °C, depending on the solvent) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using 95:5 Hexane:EtOAc). The reaction may take several hours (4-24 h).

  • Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q: Why is the steric hindrance of the tert-butyl group so impactful on this reaction?

A: The core of the Fischer indole synthesis is a[1][1]-sigmatropic rearrangement of a protonated enamine intermediate[3][6]. This step involves a highly organized, six-membered cyclic transition state. A bulky substituent like a tert-butyl group at the position that will become the indole C2 creates significant steric strain in this transition state, dramatically increasing the activation energy of the reaction[2]. This necessitates more forceful conditions (stronger acids, higher temperatures) to drive the reaction to completion compared to syntheses with smaller substituents like a methyl group.

Q: Are there alternative synthetic routes I should consider?

A: Yes, while the Fischer synthesis is classic, other methods exist. The Buchwald-Hartwig amination followed by cyclization is a powerful modern alternative, particularly the palladium-catalyzed synthesis from aryl bromides and hydrazones, which supports the intermediacy of hydrazones in the classical Fischer synthesis[3][4][7]. The Larock indole synthesis is another palladium-catalyzed method that can be effective, though it also has its own substrate scope limitations[8]. For a specific, highly substituted target like this, the Fischer route often remains the most direct and cost-effective starting point for optimization.

Q: Can I use a one-pot procedure instead of isolating the hydrazone?

A: Yes, a one-pot procedure is common and can be more efficient by minimizing handling losses. In this approach, the phenylhydrazine and ketone are heated together in a solvent like acetic acid, which first catalyzes hydrazone formation and then, at higher temperatures, the indolization[6]. The main drawback is that if the reaction fails, it is harder to diagnose whether the issue was in the hydrazone formation or the cyclization step. For a challenging, sterically hindered substrate, the two-step approach is recommended for initial attempts to establish a reliable procedure.

Fischer Indole Synthesis Mechanism

The following diagram illustrates the accepted mechanism, highlighting the critical[1][1]-sigmatropic rearrangement step.

G Start Aryl Hydrazone Enamine Enamine (Ene-hydrazine) Start->Enamine Tautomerization Protonated Protonated Enamine Enamine->Protonated + H⁺ Diimine Di-imine Intermediate Protonated->Diimine Rearrangement (Key Step) Rearrangement [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Cyclization Indole Aromatic Indole Aminal->Indole - H⁺, - NH₃ Ammonia NH₃ Aminal->Ammonia

Caption: The accepted mechanism of the Fischer Indole Synthesis.

References

  • Chen, J., et al. (2018). An Eco-Friendly Industrial Fischer Indole Cyclization Process. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Afrasi, M., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Institutes of Health (NIH). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3. Retrieved from [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications. Royal Society of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical & Biological Archive. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting guide for the purification of 2-tert-butyl-6-Methyl-1H-indole

An in-depth technical guide for researchers, scientists, and drug development professionals. Technical Support Center: 2-tert-Butyl-6-Methyl-1H-indole Welcome to the technical support hub for 2-tert-butyl-6-methyl-1H-ind...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Technical Support Center: 2-tert-Butyl-6-Methyl-1H-indole

Welcome to the technical support hub for 2-tert-butyl-6-methyl-1H-indole. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting for common purification challenges encountered during and after synthesis. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity for your downstream applications.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific issues encountered during the purification of 2-tert-butyl-6-methyl-1H-indole. The advice provided is based on the foundational principles of organic chemistry and extensive laboratory experience with heterocyclic compounds.

Question 1: My initial TLC analysis of the crude reaction mixture shows multiple spots. What are they likely to be, and how do I proceed?

Answer:

A complex TLC plate is a common outcome in indole synthesis, especially with sterically hindered substrates. The spots likely represent a combination of your target compound, unreacted starting materials, and reaction byproducts. The bulky tert-butyl group at the C2 position can sometimes lead to incomplete reactions.[1]

Common Impurities to Consider:

  • Starting Materials: The precursors used in your specific synthesis (e.g., a substituted phenylhydrazine and a ketone in a Fischer indole synthesis).

  • Isomeric Byproducts: Depending on the synthetic route, isomers may form. For example, cyclization could potentially occur at a different position if the precursors allow for it.

  • Oxidation/Degradation Products: Indoles can be sensitive to air and light, leading to the formation of colored impurities. The indole nitrogen (N-H) can also be a site for side reactions.

Recommended Workflow:

  • TLC System Optimization: Before attempting a large-scale purification, optimize your TLC solvent system. The goal is to achieve good separation between your target spot and the impurities. Given the nonpolar nature of the tert-butyl and methyl groups, a good starting point is a nonpolar mobile phase.

  • Purification Strategy Selection: Based on the TLC results, select the most appropriate purification method.

    • Flash Column Chromatography: This is the most versatile method for separating compounds with different polarities. It is highly recommended if your TLC shows multiple, well-separated spots.[2][3]

    • Crystallization: If your crude product is mostly the desired compound with minor impurities (as suggested by one dominant spot on the TLC), direct crystallization can be a highly efficient method to obtain pure material.

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} .dot Caption: Initial Purification Workflow Decision Tree.

Question 2: I'm performing flash column chromatography, but the separation is poor. What parameters can I adjust for better resolution?

Answer:

Poor separation during column chromatography is a frequent challenge. The physicochemical properties of 2-tert-butyl-6-methyl-1H-indole—notably its relatively low polarity—require careful selection of chromatographic conditions.

Causality Behind Poor Separation:

  • Incorrect Solvent System: If the mobile phase is too polar, all compounds will travel quickly with the solvent front, resulting in a low resolution. If it's not polar enough, the compounds may not move off the baseline.

  • Column Overloading: Applying too much crude material saturates the silica gel, preventing effective separation.

  • Improper Column Packing: Channels or cracks in the silica gel bed lead to uneven solvent flow and band broadening.

Troubleshooting Steps & Optimization Protocol:

  • Refine the Mobile Phase:

    • Goal: Aim for a retention factor (Rf) of 0.25-0.35 for the target compound on your analytical TLC plate. This Rf value typically provides the best separation on a silica gel column.

    • Procedure: Start with a highly nonpolar system like Hexane/Ethyl Acetate (EtOAc) or Hexane/Dichloromethane (DCM). Begin with a low percentage of the more polar solvent (e.g., 2-5% EtOAc in Hexane) and gradually increase it until the desired Rf is achieved.[3]

    • Pro-Tip: Adding a small amount (0.1-0.5%) of triethylamine (NEt3) to the mobile phase can prevent "streaking" on the silica gel, which is common for amines like indoles due to their basicity.

  • Optimize Column Parameters:

    • Silica-to-Compound Ratio: Use a mass ratio of at least 50:1 (silica:crude material). For very difficult separations, increase this to 100:1 or more.

    • Column Dimensions: Use a long, thin column for difficult separations rather than a short, wide one, as this increases the number of theoretical plates.

ParameterStandard SeparationDifficult Separation
Silica:Crude Ratio (w/w) 50:1100:1 or higher
Eluent Polarity Adjust for target Rf ~0.35Adjust for target Rf ~0.25
Gradient Elution Isocratic (constant solvent mix)Shallow Gradient (e.g., 0% to 10% EtOAc)
Additives Consider 0.1% NEt3Use 0.5% NEt3 if streaking persists

.dot graph TD { subgraph "Troubleshooting Poor Separation" { direction LR; node [shape=record, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"];

} .dot Caption: Decision tree for optimizing flash column chromatography.

Question 3: I am trying to purify by recrystallization, but my compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute-solvent mixture or when the cooling rate is too fast. Given that 2-tert-butyl-6-methyl-1H-indole is a solid at room temperature, this is a common issue if the wrong solvent or conditions are used.[4]

Protocol for Successful Recrystallization:

  • Solvent Selection is Critical:

    • The ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures.

    • For a relatively nonpolar molecule like this one, start with nonpolar solvents. Aliphatic hydrocarbons are excellent candidates. A procedure for a similar compound successfully used hexanes.[2]

    • Recommended Solvents to Screen: Heptane, Hexanes, Cyclohexane. Avoid highly polar solvents like water or ethanol in which it is likely to be poorly soluble.

  • Step-by-Step Experimental Protocol:

    • Step 1: Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent (e.g., heptane). Heat the mixture gently with stirring until the solid just dissolves. Do not add excessive solvent.

    • Step 2: Slow Cooling (Crucial): This is the most important step to prevent oiling out. Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not place it directly in an ice bath. Insulating the flask (e.g., with glass wool) can promote slower cooling and the formation of larger, purer crystals.

    • Step 3: Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod below the solvent line. This creates nucleation sites. Alternatively, add a single seed crystal from a previous batch.

    • Step 4: Final Cooling: Once crystal formation begins at room temperature, you can then place the flask in an ice bath or refrigerator to maximize the yield.

    • Step 5: Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure 2-tert-butyl-6-methyl-1H-indole? A1: The pure compound is expected to be a solid at room temperature.[4] While some sources may describe it as a colorless or white solid, many indoles can have a slightly off-white or tan appearance, especially if exposed to trace amounts of air or light.

Q2: Which analytical techniques should I use to confirm the purity and identity of my final product? A2: A combination of techniques is essential for unambiguous structure confirmation and purity assessment:

  • 1H and 13C NMR: Provides definitive structural information. Look for the characteristic signals of the tert-butyl group (a singlet integrating to 9H in the 1H NMR) and the methyl group (a singlet integrating to 3H), along with the aromatic and N-H protons.

  • Mass Spectrometry (MS): Confirms the molecular weight (187.28 g/mol ).[4]

  • HPLC: Reverse-phase HPLC can be used to assess purity. A method for a similar phenol derivative uses an acetonitrile/water mobile phase, which would be a good starting point.[5]

Q3: How should I store the purified compound? A3: Indole derivatives can be sensitive. For long-term stability, store the solid in a tightly sealed container, protected from light, and in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen). One supplier recommends storage at 2-8°C, sealed in the dark.

References

  • SIELC Technologies. Separation of 2-tert-Butyl-6-methylphenol on Newcrom R1 HPLC column. Available at: [Link]

  • Organic Syntheses. PREPARATION AND REACTIONS OF 2-tert-BUTYL-1,1,3,3-TETRAMETHYLGUANIDINE: 2,2,6-TRIMETHYLCYCLOHEXEN-1-YL IODIDE. Available at: [Link]

  • Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available at: [Link]

  • Thieme. A New Method for the Synthesis of 1-Methyl-1H-indole-3-carboxylate Derivatives, Employing Copper(II). Available at: [Link]

  • Taylor & Francis Online. Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1H-indole-1-carboxylate. Available at: [Link]

  • National Institutes of Health (NIH). Metabolically Stable tert-Butyl Replacement. Available at: [Link]

  • The Good Scents Company. 2-methyl indole. Available at: [Link]

  • American Chemical Society. Halochromic Benzazolo-oxazolidine/Polyoxometalate Supramolecular Materials with Reversible High-Contrast Color. Available at: [Link]

  • Google Patents. Processes for production of indole compounds.
  • National Institutes of Health (NIH). Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]

  • National Institutes of Health (NIH). 2-tert-Butyl-1H-indole. Available at: [Link]

  • American Chemical Society. Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. Available at: [Link]

Sources

Optimization

Stability and degradation pathways of 2-tert-butyl-6-Methyl-1H-indole under various conditions

Welcome to the technical support center for 2-tert-butyl-6-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and degra...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-tert-butyl-6-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and degradation of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Question 1: I have just synthesized/procured 2-tert-butyl-6-methyl-1H-indole. What are the optimal storage conditions to ensure its long-term stability?

Answer:

For any new chemical entity like 2-tert-butyl-6-methyl-1H-indole, initial storage at low temperatures and protected from light is a critical first step to prevent degradation. Based on the general instability of indole derivatives, we recommend the following:

  • Temperature: Store the solid compound at -20°C or lower. The tert-butyl group at the 2-position may offer some steric hindrance against dimerization or polymerization, which can be a degradation pathway for some indoles, but low-temperature storage is a standard precaution.

  • Light: Indole rings can be susceptible to photolytic degradation.[1] Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Atmosphere: The electron-rich nature of the indole ring makes it prone to oxidation.[2] For long-term storage, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.

For solutions, it is crucial to use de-gassed solvents and store them at low temperatures for the shortest time possible before use. The stability in different solvents will need to be experimentally determined.

Troubleshooting Experimental Variability

Question 2: I am observing inconsistent results in my bioassays using 2-tert-butyl-6-methyl-1H-indole. Could compound degradation be the cause?

Answer:

Yes, inconsistent results are a common sign of compound instability. The indole nucleus is susceptible to degradation under various conditions, which can lead to a decrease in the concentration of the active compound and the formation of new, potentially interfering species.

To troubleshoot this, a systematic approach is required:

  • Solution Stability: How old are your stock solutions? We recommend preparing fresh stock solutions for each experiment. If you must store them, do so at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • pH of Assay Media: The stability of indole derivatives can be highly pH-dependent. Acidic conditions can lead to polymerization or dimerization, while basic conditions might promote oxidation. It is advisable to perform a preliminary stability test of your compound in the assay buffer.

  • Presence of Oxidizing Agents: Components in your assay media could be promoting oxidation. This is particularly relevant for cell-based assays where reactive oxygen species might be generated.

  • Light Exposure During Experimentation: Ensure that your experimental setup minimizes light exposure, especially if the assay involves prolonged incubation periods.

To confirm if degradation is the issue, we recommend performing a forced degradation study.[3][4]

Forced Degradation Studies

Question 3: How do I perform a forced degradation study for 2-tert-butyl-6-methyl-1H-indole to understand its stability profile?

Answer:

A forced degradation study is essential to identify the potential degradation pathways and to develop a stability-indicating analytical method.[4] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.[3]

Here is a general workflow for a forced degradation study:

Experimental Workflow: Forced Degradation Study

Forced_Degradation_Workflow start Start: Pure 2-tert-butyl-6-methyl-1H-indole prepare_solutions Prepare Solutions in Appropriate Solvent (e.g., Acetonitrile/Water) start->prepare_solutions stress_conditions Expose to Stress Conditions prepare_solutions->stress_conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, RT & 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT & 60°C) stress_conditions->base oxidation Oxidative Stress (e.g., 3% H2O2, RT) stress_conditions->oxidation thermal Thermal Stress (Solid & Solution, e.g., 80°C) stress_conditions->thermal photolytic Photolytic Stress (UV & Visible Light, ICH Q1B) stress_conditions->photolytic neutralize_quench Neutralize/Quench Reactions at Defined Time Points acid->neutralize_quench base->neutralize_quench oxidation->neutralize_quench thermal->neutralize_quench photolytic->neutralize_quench analysis Analyze Samples by Stability-Indicating Method (e.g., RP-HPLC with UV/MS detection) neutralize_quench->analysis data_analysis Data Analysis: - Quantify Parent Compound - Identify Degradation Products - Determine Degradation Pathways analysis->data_analysis end End: Stability Profile Established data_analysis->end

Caption: Workflow for a forced degradation study of 2-tert-butyl-6-methyl-1H-indole.

Detailed Protocol for Forced Degradation
  • Preparation: Prepare a stock solution of 2-tert-butyl-6-methyl-1H-indole in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Basic: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature and at 60°C.

    • Oxidative: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature.

    • Thermal: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C).

    • Photolytic: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including a control (unstressed) sample, using a stability-indicating method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector and preferably a Mass Spectrometry (MS) detector.[5]

Degradation Pathways

Question 4: What are the likely degradation pathways for 2-tert-butyl-6-methyl-1H-indole?

Answer:

Based on the structure of 2-tert-butyl-6-methyl-1H-indole and the general reactivity of the indole ring, we can predict several potential degradation pathways. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack and oxidation.[2]

Potential Degradation Pathways

Degradation_Pathways parent 2-tert-butyl-6-methyl-1H-indole oxidative_path Oxidation parent->oxidative_path [O], H2O2 dimerization_path Acid-Catalyzed Dimerization parent->dimerization_path H+ oxindole Oxindole Derivative (Oxidation at C2) oxidative_path->oxindole hydroxylated Hydroxylated Species (e.g., at C3, C4, C5, or C7) oxidative_path->hydroxylated ring_opened Ring-Opened Products (e.g., formylamino-acetophenone derivative) oxidative_path->ring_opened dimer Dimerization Product dimerization_path->dimer

Caption: Potential degradation pathways for 2-tert-butyl-6-methyl-1H-indole.

  • Oxidation: This is one of the most common degradation routes for indoles.

    • Oxidation at C2 and C3: The double bond between C2 and C3 is susceptible to oxidation, potentially leading to oxindole or hydroxylated intermediates. The bulky tert-butyl group at C2 might influence the regioselectivity of this oxidation.

    • Ring Opening: Under strong oxidative conditions, the pyrrole ring can be cleaved.

  • Dimerization/Polymerization: In acidic conditions, electrophilic attack of one indole molecule on another can lead to dimers or polymers. The C3 position is the most nucleophilic and a likely site for this reaction.[2]

  • Photodegradation: Exposure to UV light can generate radical species, leading to a complex mixture of degradation products.

The identification of these degradation products will require techniques like LC-MS/MS for structural elucidation.

Analytical Method Development

Question 5: I need to develop a stability-indicating HPLC method for 2-tert-butyl-6-methyl-1H-indole. What are the key considerations?

Answer:

A stability-indicating method is one that can separate the parent drug from its degradation products, allowing for the accurate quantification of the parent compound.[4] RP-HPLC is the most common technique for this purpose.[5]

Key Method Development Considerations:

ParameterRecommendationRationale
Column C18, 150 x 4.6 mm, 3.5 or 5 µmProvides good retention and resolution for non-polar compounds like this indole derivative.
Mobile Phase Acetonitrile and/or Methanol with a buffered aqueous phase (e.g., phosphate or acetate buffer, or 0.1% formic acid/ammonium formate for MS compatibility).The organic modifier and buffer pH should be optimized to achieve good separation between the parent peak and any degradation product peaks.
Detection UV detector set at the λmax of the indole ring (typically around 220 nm and 280 nm). A Photo Diode Array (PDA) detector is highly recommended to check for peak purity.Ensures sensitive detection and allows for the assessment of co-eluting peaks.
Gradient Elution A gradient from a lower to a higher percentage of organic solvent.This is usually necessary to elute both the parent compound and a range of more polar degradation products within a reasonable run time.
Mass Spectrometry Coupling the HPLC to a mass spectrometer (LC-MS).Invaluable for the identification of unknown degradation products by providing mass-to-charge ratio information.

Method Validation:

Once developed, the method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose. The specificity is demonstrated by the separation of the parent compound from all degradation products formed during the forced degradation study.

References

  • BenchChem. Mitigating degradation of indole compounds during storage and analysis.
  • International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development.
  • MedCrave online.
  • CymitQuimica. 2-tert-Butyl-6-methyl-1H-indole.
  • PubMed.
  • NIH.
  • Environmental Standards Website. Analytical Methods.
  • ResearchGate.
  • International Journal of Chemical Studies. 3-Substituted indole: A review.
  • PMC - NIH.
  • ScienceDirect.
  • ACS Publications.
  • Santa Cruz Biotechnology. 2-tert-Butyl-6-methyl-1H-indole.
  • Sigma-Aldrich. 2-tert-Butyl-6-methyl-1H-indole.
  • Organic Chemistry Portal. Synthesis of indoles.
  • PMC. Biodegradation and Biotransformation of Indole: Advances and Perspectives.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • PubMed.
  • PMC - NIH.
  • ResearchGate.
  • Almac. Spotlight on stability: API and drug product testing.
  • International Journal of Pharmaceutical Sciences.
  • UNH Scholars Repository.
  • MDPI. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts.
  • MDPI. Enhanced Methyl Tert-Butyl Ether Removal by Mixed Consortium: Performance and Adaptability.
  • PMC - PubMed Central. Metabolism of 2-Methylpropene (Isobutylene) by the Aerobic Bacterium Mycobacterium sp. Strain ELW1.
  • PMC - NIH.
  • ResearchGate. Antioxidants and stabilizers. XLI. reaction of tert-butyl hydroperoxide with 2,2′-methylenebis(4-methyl-6-tert-butylphenol).

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-tert-butyl-6-methyl-1H-indole in Biological Assays

Welcome to the technical support center dedicated to addressing the solubility issues encountered with 2-tert-butyl-6-methyl-1H-indole in your biological assays. The inherent hydrophobicity of many indole-based compounds...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility issues encountered with 2-tert-butyl-6-methyl-1H-indole in your biological assays. The inherent hydrophobicity of many indole-based compounds, including this specific derivative, can lead to challenges such as precipitation in aqueous buffers, resulting in inaccurate and unreliable experimental data.[1][2][3][4] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding the handling and solubility of 2-tert-butyl-6-methyl-1H-indole.

Q1: I'm seeing a precipitate form as soon as I dilute my 2-tert-butyl-6-methyl-1H-indole DMSO stock solution into my aqueous assay buffer. What is happening?

A: This is a common phenomenon known as "crashing out" or precipitation. It occurs because 2-tert-butyl-6-methyl-1H-indole, being a hydrophobic molecule, is highly soluble in an organic solvent like dimethyl sulfoxide (DMSO) but has very low solubility in aqueous solutions. When the DMSO stock is rapidly diluted into the buffer, the compound is forced into an environment where it is no longer soluble, causing it to form solid particles.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without affecting the results?

A: The final concentration of DMSO in your assay is critical. While it is an excellent solvent, it can also be toxic to cells and interfere with biological processes.[5][6][7][8] For most cell lines, a final DMSO concentration of 0.5% to 1% is a widely accepted limit.[8] However, the sensitivity can vary between cell types, so it is always best practice to perform a vehicle control experiment to assess the impact of DMSO on your specific assay.[7][8]

Q3: What are the primary strategies to improve the solubility of 2-tert-butyl-6-methyl-1H-indole in my aqueous assay buffer?

A: There are several effective strategies to enhance the aqueous solubility of hydrophobic compounds:

  • Co-solvents: Using a minimal amount of a water-miscible organic solvent like DMSO or ethanol in your final solution.[2]

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic compound, forming an "inclusion complex" that is water-soluble.[9][10][11]

  • pH Optimization: If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility.

  • Surfactants: Non-ionic surfactants can form micelles that solubilize the hydrophobic compound, although this is more common in non-cellular assays.[2]

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about?

A: This is a crucial concept in early-stage drug discovery.

  • Kinetic solubility measures the concentration of a compound that can be dissolved when a DMSO stock is added to an aqueous buffer, before it has had time to precipitate. This is what is most relevant for high-throughput screening (HTS) and most initial in vitro assays.[9][12][13][14]

  • Thermodynamic solubility is the true equilibrium solubility of the compound in a given solvent, determined after a long incubation period. This is more relevant for later-stage development and formulation.[9][12][13]

For most biological assays, you are primarily dealing with and trying to optimize the kinetic solubility .

In-Depth Troubleshooting Guide

This section provides a structured approach to systematically address and resolve solubility issues with 2-tert-butyl-6-methyl-1H-indole.

Initial Assessment: Is Solubility the Problem?

Before diving into complex solubilization techniques, it's important to confirm that the issues you are observing are indeed due to poor solubility.

Symptoms of Poor Solubility:

  • Visible precipitate or cloudiness in your assay wells.

  • High variability between replicate wells.

  • Non-reproducible dose-response curves.

  • Lower than expected compound potency.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting solubility issues.

Troubleshooting_Workflow start Start: Observe Assay Issues (Precipitation, High Variability) check_stock Step 1: Check Stock Solution Is the DMSO stock clear and fully dissolved? start->check_stock stock_issue Troubleshoot Stock: - Gently warm (37°C) - Sonicate - Prepare fresh stock check_stock->stock_issue No stock_ok Stock is Clear check_stock->stock_ok Yes stock_issue->check_stock check_final_conc Step 2: Evaluate Final Assay Concentration Is the concentration too high? stock_ok->check_final_conc conc_too_high Reduce Final Concentration Determine the Maximum Soluble Concentration check_final_conc->conc_too_high Yes conc_ok Concentration is Reasonable check_final_conc->conc_ok No conc_too_high->check_final_conc optimize_dmso Step 3: Optimize Co-Solvent (DMSO) - Is the final DMSO % < 0.5%? - Perform serial dilution in 100% DMSO first. conc_ok->optimize_dmso dmso_optimized DMSO Optimized optimize_dmso->dmso_optimized cyclodextrin Step 4: Advanced Solubilization Consider using Cyclodextrins dmso_optimized->cyclodextrin end End: Solubilization Achieved cyclodextrin->end

Caption: A step-by-step workflow for troubleshooting solubility issues.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows to improve the solubility of 2-tert-butyl-6-methyl-1H-indole.

Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilutions

A properly prepared stock solution is the foundation for reliable experimental results.

Materials:

  • 2-tert-butyl-6-methyl-1H-indole (solid)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of 2-tert-butyl-6-methyl-1H-indole in a sterile microcentrifuge tube.

  • Adding DMSO: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

    • If solids persist, sonicate the solution for 5-10 minutes.

  • Visual Inspection: Ensure the final stock solution is clear and free of any visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed, low-retention tubes to prevent moisture absorption and degradation from repeated freeze-thaw cycles.

Serial Dilution in 100% DMSO:

To avoid precipitation upon dilution into aqueous buffer, it is highly recommended to perform serial dilutions in 100% DMSO first.

  • Label Tubes: Label a series of sterile microcentrifuge tubes for each desired concentration.

  • Add DMSO: Add a specific volume of 100% DMSO to all tubes except the first one (which contains your highest concentration stock).

  • Dilution Steps:

    • Transfer an equal volume from the highest concentration stock tube to the second tube and mix thoroughly by pipetting up and down.

    • Using a fresh pipette tip, transfer the same volume from the second tube to the third, and so on, until the desired concentration range is achieved.

Protocol 2: Kinetic Solubility Assessment by Nephelometry

This protocol allows you to determine the kinetic solubility of 2-tert-butyl-6-methyl-1H-indole in your specific assay buffer.[12][13][14][15][16]

Materials:

  • Serial dilutions of 2-tert-butyl-6-methyl-1H-indole in 100% DMSO

  • Your aqueous assay buffer

  • Clear 96-well or 384-well microplate

  • Plate nephelometer

Procedure:

  • Plate Setup: Add your assay buffer to the wells of the microplate.

  • Compound Addition: Transfer a small, equal volume (e.g., 1-2 µL) from each of your DMSO serial dilution tubes to the corresponding wells of the assay plate. This will create a range of final compound concentrations with a consistent final DMSO percentage.

  • Incubation: Incubate the plate at your assay temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).

  • Measurement: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: Plot the light scattering units (LSU) against the compound concentration. The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating the formation of a precipitate.

Protocol 3: Enhancing Solubility with Cyclodextrins

Cyclodextrins are a powerful tool for solubilizing hydrophobic compounds for in vitro studies.[9][10][11] This protocol outlines a method to determine the most effective cyclodextrin and to prepare a stock solution.

Phase 1: Cyclodextrin Screening and Stoichiometry Determination (Phase Solubility Study)

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of different cyclodextrins (e.g., β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Methyl-β-cyclodextrin (M-β-CD)).

  • Add Excess Compound: Add an excess amount of solid 2-tert-butyl-6-methyl-1H-indole to each cyclodextrin solution.

  • Equilibration: Seal the vials and agitate them at a constant temperature for 24-72 hours to reach equilibrium.

  • Separation: Centrifuge or filter the solutions to remove the undissolved compound.

  • Quantification: Determine the concentration of dissolved 2-tert-butyl-6-methyl-1H-indole in the clear supernatant of each sample using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The shape of this phase solubility diagram will indicate the stoichiometry of the inclusion complex and its stability constant.

Phase 2: Preparation of a Cyclodextrin-Complexed Stock Solution (Freeze-Drying Method)

This method is effective for preparing a solid, readily dissolvable form of the inclusion complex.[9][11]

  • Dissolution: Dissolve 2-tert-butyl-6-methyl-1H-indole and the chosen cyclodextrin (at the optimal molar ratio determined in Phase 1) in a suitable solvent (e.g., a water/co-solvent mixture).

  • Stirring: Stir the solution for 24 hours to ensure maximum complex formation.

  • Freezing: Rapidly freeze the solution (e.g., using liquid nitrogen).

  • Lyophilization: Lyophilize the frozen solution under vacuum for 48-72 hours to remove the solvent.

  • Final Product: The resulting fluffy powder is the cyclodextrin inclusion complex of 2-tert-butyl-6-methyl-1H-indole, which should have significantly improved aqueous solubility.

Data Summary Tables

Table 1: Recommended Final Concentrations of Common Co-solvents in Cell-Based Assays

Co-SolventRecommended Max. Final ConcentrationNotes
DMSO ≤ 0.5% Can induce cell stress and differentiation at higher concentrations.[5][6][8]
Ethanol ≤ 0.5% Can be more cytotoxic than DMSO for some cell lines.[5][8]

Table 2: Overview of Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvents (e.g., DMSO) Increases the polarity of the bulk solvent.Simple and widely used.Potential for cellular toxicity and assay interference.[5][6][7][8]
Cyclodextrins Forms water-soluble inclusion complexes.[9][10][11]Generally low cytotoxicity; can improve compound stability.[5][8]Requires experimental optimization; can be more expensive.
pH Adjustment Increases the ionization of the compound.Highly effective for ionizable compounds.Not applicable to neutral compounds; can affect assay conditions.
Surfactants Forms micelles that encapsulate the compound.Effective at low concentrations.Can disrupt cell membranes; primarily for non-cellular assays.

Conclusion

Overcoming the solubility challenges of hydrophobic compounds like 2-tert-butyl-6-methyl-1H-indole is a critical step in obtaining reliable and reproducible data in biological assays. By systematically applying the troubleshooting strategies and experimental protocols outlined in this guide, researchers can effectively manage these issues. Remember to always validate your chosen solubilization method for compatibility with your specific assay system to ensure the integrity of your results.

References

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 643-651.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Gidwani, B., & Vyas, A. (2015). A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Agents.
  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today, 8(7), 316-323.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.
  • BenchChem. (2025).
  • Patel, K., & Patel, M. (2012). A review on cyclodextrin inclusion complexes.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • van Tonder, A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894.
  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Mullagiri, K., et al. (2017). Indole–benzimidazole conjugates: Design, synthesis, and in vitro cytological investigations against human cancer cells. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3469.
  • BenchChem. (2025).
  • Hollebeeck, S., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound X Solubility.
  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 209.
  • BenchChem. (2025).
  • Reddit. (2022). Avoiding toxic DMSO concentrations in cell culture.
  • BenchChem. (2025). Technical Support Center: Modifying Experimental Protocols for Hydrophobic Compounds.
  • Singh, R., et al. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Indian Journal of Pharmaceutical Sciences, 69(3), 354.
  • Ziath. (n.d.). Compound Solubility and HTS Screening.
  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770.
  • The Journal of Organic Chemistry. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. 88(5), 2968-2979.
  • International Journal of Pharmaceutical Sciences. (2026). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. 4(1), 1842-1849.
  • ResearchGate. (2025).
  • MDPI. (2022).
  • ResearchGate. (2009).
  • Research Journal of Pharmacognosy. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. 1(3), 41-45.
  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770.
  • Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32961-32991.
  • ResearchGate. (2020). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents.
  • ResearchGate. (2024). (PDF)
  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry, 21(37), 7626-7630.
  • Bentham Science. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 17(6), 435-456.
  • PubChem. (n.d.). 2-tert-Butyl-1H-indole. Retrieved from [Link]

  • MDPI. (2022). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules, 27(19), 6537.
  • PubMed. (2024).
  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso.
  • PubChem. (n.d.). tert-butyl 3-(2-oxoethyl)-1H-indole-1-carboxylate. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Characterization of 2-tert-butyl-6-methyl-1H-indole

Welcome to the technical support guide for the characterization of 2-tert-butyl-6-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization of 2-tert-butyl-6-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and analytical characterization of this sterically hindered indole derivative. The guidance provided herein is based on established principles of organic chemistry and analytical science, offering practical solutions to frequently encountered experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-tert-butyl-6-methyl-1H-indole, and what impurities should I anticipate?

A1: The most probable synthetic route is the Fischer indole synthesis, which involves the acid-catalyzed reaction of 4-methylphenylhydrazine with pinacolone (3,3-dimethyl-2-butanone)[1][2]. Due to the sterically demanding nature of the tert-butyl group, this reaction may require forcing conditions, potentially leading to side products.

Potential Impurities:

  • Unreacted Starting Materials: Residual 4-methylphenylhydrazine and pinacolone.

  • Isomeric Indoles: Rearrangement during the[3][3]-sigmatropic shift step of the Fischer synthesis, although less likely with a symmetrical ketone precursor, can sometimes lead to trace isomeric byproducts.

  • Products of Incomplete Cyclization: Intermediate hydrazones or enamines that have not fully cyclized and eliminated ammonia.

  • Degradation Products: Indoles can be sensitive to strong acids and high temperatures, potentially leading to dimerization or polymerization, especially with prolonged reaction times.

Q2: I am having difficulty purifying 2-tert-butyl-6-methyl-1H-indole by column chromatography. What solvent systems are recommended?

A2: The bulky, nonpolar tert-butyl group and the relatively nonpolar indole core mean that 2-tert-butyl-6-methyl-1H-indole is a lipophilic compound. For silica gel chromatography, a nonpolar mobile phase with a small amount of a more polar solvent is recommended.

Recommended Starting Solvent Systems:

  • Hexane/Ethyl Acetate (98:2 to 90:10 gradient)

  • Heptane/Ethyl Acetate (98:2 to 90:10 gradient)

  • Toluene/Ethyl Acetate (95:5 to 80:20 gradient)

If baseline separation is not achieved, consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography.

Q3: My 1H NMR spectrum of 2-tert-butyl-6-methyl-1H-indole shows broad signals for the N-H proton. How can I resolve this?

A3: The broadening of the N-H proton signal in indoles is common and can be attributed to several factors, including quadrupolar relaxation of the nitrogen atom and intermolecular hydrogen bonding. To confirm the presence and position of the N-H proton, you can perform a D₂O exchange experiment. Adding a drop of deuterium oxide to your NMR sample will result in the exchange of the labile N-H proton for a deuterium atom, causing the signal to disappear from the spectrum.

Q4: I am struggling to obtain high-quality crystals of 2-tert-butyl-6-methyl-1H-indole for X-ray diffraction. Any suggestions?

A4: The bulky tert-butyl group can hinder efficient crystal packing. A systematic approach to crystallization is recommended.

Crystallization Strategies:

  • Solvent Screening: Attempt crystallization from a variety of solvents with different polarities, such as hexane, heptane, toluene, or mixtures thereof with a small amount of a more polar co-solvent like ethyl acetate or isopropanol.

  • Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution at room temperature.

  • Vapor Diffusion: Dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) and place it in a sealed chamber with a poor solvent (e.g., hexane or pentane). The slow diffusion of the poor solvent vapors will induce crystallization.

  • Cooling: Slowly cool a saturated solution to induce crystallization.

Troubleshooting Guides

Problem 1: Ambiguous NMR Spectral Data

Symptoms:

  • Unexpected peaks in the 1H or 13C NMR spectrum.

  • Incorrect integration values for key signals.

  • Overlapping aromatic signals.

Troubleshooting Workflow:

start Ambiguous NMR Spectrum check_purity Assess Purity via TLC/LC-MS start->check_purity impure Impure Sample check_purity->impure Multiple Spots/Peaks pure Pure Sample check_purity->pure Single Spot/Peak purify Purify by Column Chromatography or Recrystallization impure->purify two_d_nmr Perform 2D NMR (COSY, HSQC, HMBC) pure->two_d_nmr reacquire Re-acquire NMR purify->reacquire assign_signals Assign Signals and Confirm Structure two_d_nmr->assign_signals start Inconclusive MS Data ionization_method Select Appropriate Ionization Method start->ionization_method ei Electron Ionization (EI) ionization_method->ei For Volatile, Thermally Stable Compounds esi Electrospray Ionization (ESI) ionization_method->esi For Less Volatile, Polar Compounds fragmentation Analyze Fragmentation Pattern ei->fragmentation protonation Observe [M+H]+ esi->protonation high_res Acquire High-Resolution MS (HRMS) fragmentation->high_res protonation->high_res confirm_formula Confirm Elemental Composition high_res->confirm_formula

Sources

Troubleshooting

How to remove catalyst impurities from 2-tert-butyl-6-Methyl-1H-indole

Topic: How to remove catalyst impurities from 2-tert-butyl-6-methyl-1H-indole Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underly...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: How to remove catalyst impurities from 2-tert-butyl-6-methyl-1H-indole

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying strategic thinking to solve complex purification challenges. The removal of catalyst residues from Active Pharmaceutical Ingredients (APIs) and advanced intermediates like 2-tert-butyl-6-methyl-1H-indole is a critical step in drug development, where purity directly impacts safety and efficacy.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios that we commonly encounter in the field. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity compounds.

Frequently Asked Questions (FAQs)
Q1: I've just completed the synthesis of 2-tert-butyl-6-methyl-1H-indole and my crude product has a dark color. What are the likely impurities?

The coloration in your crude product is often a tell-tale sign of residual transition metal catalysts used in the synthesis. Indole syntheses frequently employ palladium, copper, rhodium, or ruthenium catalysts for cross-coupling or cyclization reactions.[1][2] For instance, palladium-catalyzed reactions like the Sonogashira coupling or Buchwald-Hartwig amination are powerful tools for constructing the indole core, but they can leave behind trace amounts of palladium that are difficult to remove.[2][3]

Beyond metals, you may also have impurities from:

  • Inorganic Salts: Byproducts from bases (e.g., carbonates, phosphates) used in the reaction.

  • Unreacted Starting Materials or Reagents.

  • Organic Byproducts: Resulting from side reactions.

The first step is always a standard aqueous workup to remove water-soluble impurities like inorganic salts. However, residual metal catalysts often remain dissolved or complexed with your product in the organic phase.

Q2: What is the most robust and widely applicable method for removing residual palladium?

For low-level polishing of palladium and other transition metals, the use of metal scavengers is the industry-standard approach due to its high efficiency and selectivity.[3][4] These are solid-supported materials, typically silica-based or polymeric resins, functionalized with ligands that have a high affinity for specific metals.[3][5]

Causality: The principle behind metal scavenging is chemisorption.[3] You introduce a solid material with a functional group (e.g., a thiol) that forms a strong, irreversible covalent bond with the residual metal catalyst. The product, which has a low affinity for the scavenger, remains in solution. Because the scavenger is a solid, it can be easily removed by simple filtration, taking the bound metal with it.[6]

Scavenger_Mechanism

Q3: How do I select the right metal scavenger and what is the general protocol?

The choice of scavenger is dictated by the target metal and its likely oxidation state. For palladium, which is common in indole synthesis, sulfur-based scavengers are exceptionally effective due to the high affinity of sulfur for platinum-group metals.[3]

Target Catalyst MetalCommon Oxidation StatesRecommended Scavenger Functional Group
Palladium (Pd) 0, +2Thiol, Thiourea, Mercaptotriazine (TMT)
Ruthenium (Ru) +2, +3Amine, Isocyanide
Copper (Cu) +1, +2Amine, Ethylenediaminetriacetic Acid (EDTA)
Rhodium (Rh) +1, +3Thiol, Thioether

Experimental Protocol: Metal Scavenger Treatment

  • Dissolution: Dissolve your crude 2-tert-butyl-6-methyl-1H-indole in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, THF) in which it is fully soluble.

  • Scavenger Addition: Add 3–5 equivalents of the chosen metal scavenger resin (relative to the initial moles of catalyst used).[5] For example, if you used 0.1 mmol of a palladium catalyst, you would add 0.3–0.5 mmol of scavenger functional groups.

  • Stirring: Stir the mixture vigorously at room temperature. A typical duration is 4–16 hours to ensure complete binding.[5] In some cases, gentle heating (40-50 °C) can accelerate the process, but this should be tested to ensure product stability.

  • Filtration: Filter the mixture through a pad of Celite® or a fritted funnel to remove the solid scavenger resin.

  • Rinsing: Wash the collected resin on the filter with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.

Q4: My budget is tight. Are there more economical alternatives to specialized metal scavengers for large-scale purification?

Yes. While scavengers are highly selective, other methods can be more cost-effective, especially at a larger scale, though they may require more optimization.

  • Activated Carbon: Treatment with activated carbon is a classic and inexpensive method for removing colored impurities and residual metals like palladium.[7][8] The primary drawback is its lack of selectivity; it can also adsorb your product, leading to yield loss. It is crucial to screen different types of carbon and use the minimum amount necessary.

  • Recrystallization: If your product is a solid, recrystallization is an excellent and highly scalable purification technique.[4] The key is finding a solvent system where the indole product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in the mother liquor. Screening solvents like heptane, ethanol/water, or toluene is a good starting point.[9]

  • Column Chromatography: While not always ideal for very large scales, flash column chromatography over silica gel is a workhorse for purification in research and development.[10] A typical eluent system for an indole derivative like this would be a gradient of ethyl acetate in hexane.[11]

Troubleshooting Guide

Purification_Workflow

IssuePossible Cause(s)Suggested Solution(s)
High levels of palladium remain after column chromatography. The palladium species may be soluble and co-eluting with your product. Certain ligands can form stable, neutral complexes that travel on silica.1. Switch to a Scavenger: Post-chromatography, treat the combined fractions with a high-affinity scavenger like SiliaMetS® Thiol or MP-TMT.[6] 2. Pre-treatment: Treat the crude material with the scavenger before chromatography to simplify the subsequent separation.
Significant product loss during activated carbon treatment. The indole product, being a relatively flat aromatic system, is adsorbing to the surface of the carbon along with the catalyst.1. Reduce Carbon Amount: Perform a study to find the minimum effective amount of carbon. 2. Change Solvent: Adsorption can be solvent-dependent. Try a more polar solvent which may reduce the product's affinity for the carbon surface. 3. Use a More Selective Method: Switch to a metal scavenger, which is designed to bind the metal, not your organic product.[3]
Metal scavenger is not effectively removing the catalyst. 1. Incorrect Scavenger Choice: The functional group is not optimal for the metal or its oxidation state. 2. Insufficient Equivalents or Time: Not enough scavenger was used, or the reaction time was too short.[5] 3. Poor Mixing: The solid scavenger is not making sufficient contact with the solution.1. Screen Scavengers: Test a small panel of scavengers with different functional groups (e.g., thiol vs. amine-based). 2. Increase Equivalents/Time: Increase the scavenger loading to 5-10 equivalents and extend the stirring time to 24 hours.[5] 3. Ensure Vigorous Stirring: Use a mechanical stirrer if necessary to keep the solid suspended.
Recrystallization fails to improve purity significantly. The impurities have very similar solubility profiles to your product. The catalyst may be complexed with the indole, causing it to co-crystallize.1. Change Solvent System: Screen a wider range of solvents or solvent mixtures (e.g., Toluene/Heptane, Isopropanol/Water). 2. Pre-Purification: Use a different technique first. A quick pass through a silica plug or treatment with a scavenger can remove the problematic impurities, making a subsequent recrystallization successful.
References
  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (n.d.). MDPI. Retrieved from [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage. Retrieved from [Link]

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (n.d.). MDPI. Retrieved from [Link]

  • What is metal scavenging and what are metal scavengers? (2023, January 20). Biotage. Retrieved from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). ACS Publications. Retrieved from [Link]

  • Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved from [Link]

  • Method of removing palladium. (2005, November 17). Google Patents.
  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (n.d.). MDPI. Retrieved from [Link]

  • column chromatography & purification of organic compounds. (2021, February 9). YouTube. Retrieved from [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (n.d.). MDPI. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Regioselective Reactions of 2-tert-butyl-6-methyl-1H-indole

Welcome to the technical support center for navigating the chemistry of 2-tert-butyl-6-methyl-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the chemistry of 2-tert-butyl-6-methyl-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered indole derivative. Unwanted N-alkylation is a common challenge that can derail synthetic pathways and reduce yields. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired regiochemical outcomes.

Understanding the Challenge: N-Alkylation vs. C3-Alkylation

The indole scaffold possesses two primary nucleophilic sites: the nitrogen at position 1 (N1) and the carbon at position 3 (C3). While the C3 position is generally more nucleophilic in unsubstituted indoles, the presence of a bulky tert-butyl group at the C2 position in 2-tert-butyl-6-methyl-1H-indole introduces significant steric hindrance. This steric congestion can impede the approach of electrophiles to the C3 position, making the N1 position a more accessible site for alkylation.

This guide will walk you through strategies to mitigate or eliminate N-alkylation, primarily through the use of nitrogen protecting groups and carefully controlled reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

Here we address specific problems you may encounter during your experiments with 2-tert-butyl-6-methyl-1H-indole.

Question: I am attempting a C3-alkylation reaction but am observing significant, or even exclusive, N-alkylation. What is happening?

Answer: This is a classic issue with sterically hindered indoles like 2-tert-butyl-6-methyl-1H-indole. The bulky tert-butyl group at C2 shields the C3 position, making the N-H proton more accessible for deprotonation and subsequent alkylation. Several factors could be at play:

  • Steric Hindrance: The primary reason is the steric bulk of the C2-tert-butyl group, which physically blocks access to the C3 position.

  • Kinetic vs. Thermodynamic Control: N-alkylation is often the kinetically favored product, meaning it forms faster, especially at lower temperatures, because the N-H is more accessible. C3-alkylation, if it leads to a more stable product, would be the thermodynamically favored outcome, often requiring higher temperatures and longer reaction times to allow for equilibration.[1][2]

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base will readily deprotonate the N-H (pKa ≈ 17 in DMSO), creating the highly nucleophilic indolide anion, which can readily undergo N-alkylation.[3]

Solution: The most robust solution is to protect the indole nitrogen. This chemically blocks the N1 position, forcing the reaction to occur at other sites. See the Detailed Experimental Protocols section for specific procedures.

Question: I've protected the nitrogen, but my C3-alkylation is still sluggish or fails. What should I consider?

Answer: Even with a protected nitrogen, the steric hindrance from the C2-tert-butyl group can make C3-functionalization challenging. Consider the following:

  • Protecting Group Size: The protecting group itself adds steric bulk. If your protecting group is excessively large, it could further hinder the approach to C3. A moderately sized group like Boc is often a good starting point.

  • Electrophile Size: A bulky electrophile will have difficulty accessing the sterically congested C3 position. If possible, use a smaller, more reactive electrophile.

  • Reaction Conditions: You may need more forcing conditions to achieve C3-alkylation on this substrate. This could include higher temperatures, longer reaction times, or the use of a more potent Lewis acid catalyst to activate the electrophile.

  • Alternative Strategies: If direct C3-alkylation remains problematic, consider alternative C-H functionalization strategies that may have different mechanistic pathways and steric requirements.[4][5]

Question: How do I choose the right protecting group for my synthetic route?

Answer: The ideal protecting group should be easy to install, stable to your planned reaction conditions, and easy to remove without affecting other functional groups. Here's a comparison of common choices:

Protecting GroupAbbreviationStabilityDeprotection ConditionsConsiderations
tert-ButoxycarbonylBocStable to base, hydrogenolysis. Labile to acid.Strong acids (TFA, HCl in dioxane).[6][7]Common, easy to install. Cleavage under acidic conditions may not be suitable for acid-sensitive substrates.
Tosyl (p-toluenesulfonyl)TsStable to acid, many oxidizing and reducing agents.Strong reducing conditions (e.g., Na/NH3) or strong bases (e.g., Cs2CO3 in THF/MeOH).[8]Very robust, but deprotection can require harsh conditions that may not be compatible with all functional groups.
[2-(Trimethylsilyl)ethoxy]methylSEMStable to a wide range of conditions, including some acids and bases.Fluoride sources (e.g., TBAF) or strong acid.Offers orthogonal deprotection strategies if other acid- or base-labile groups are present.

Frequently Asked Questions (FAQs)

Q1: Can I avoid using a protecting group altogether?

While challenging, it may be possible in some cases by carefully tuning the reaction conditions. This often involves:

  • Solvent Effects: Different solvents can influence the regioselectivity of alkylation.[9]

  • Metal Catalysis: Certain transition metal-catalyzed reactions can direct functionalization to specific C-H bonds, sometimes overriding the inherent reactivity of the indole.[10][11]

  • Kinetic/Thermodynamic Control: At low temperatures with a hindered base, you might favor deprotonation at C3 (if possible) leading to the kinetic C3-alkylated product. Conversely, at higher temperatures, the reaction may equilibrate to the more thermodynamically stable product, which could be either the N- or C3-adduct depending on the specific substrates.[1][2]

However, for consistent and high-yielding results, especially on a larger scale, N-protection is the most reliable strategy.

Q2: Will the 6-methyl group influence the reactivity?

The 6-methyl group is an electron-donating group, which will slightly increase the electron density of the indole ring system, making it more nucleophilic overall. However, its effect on the N1 vs. C3 regioselectivity is minor compared to the overwhelming steric influence of the C2-tert-butyl group.

Q3: What is the best way to monitor the progress of my protection/deprotection reaction?

Thin-layer chromatography (TLC) is the most common and convenient method. The protected indole will have a different Rf value than the starting material. Staining with a potassium permanganate solution is often effective for visualizing indole derivatives on a TLC plate. For more quantitative analysis, LC-MS or GC-MS can be used.

Visualizing the Reaction Pathways

The following diagrams illustrate the key concepts discussed in this guide.

cluster_0 Reaction Pathways for Alkylation cluster_1 Kinetic Pathway (Favored) cluster_2 Thermodynamic Pathway (Hindered) Indole 2-tert-butyl-6-methyl-1H-indole Anion Indolide Anion Indole->Anion Deprotonation Base Base (e.g., NaH) Base->Anion RX Electrophile (R-X) N_Alk N-Alkylated Product (Kinetically Favored) RX->N_Alk C3_Alk C3-Alkylated Product (Sterically Hindered) RX->C3_Alk Anion->N_Alk N1 Attack Anion->C3_Alk C3 Attack

Caption: Competing N1 vs. C3 alkylation pathways.

cluster_0 N-Protection Workflow Start 2-tert-butyl-6-methyl-1H-indole Protected N-Protected Indole Start->Protected 1. Protect Protection Step (e.g., Boc2O, DMAP) Protect->Protected Functionalized N-Protected, C3-Functionalized Indole Protected->Functionalized 2. Reaction Desired Reaction (e.g., C3-Alkylation) Reaction->Functionalized Final Final C3-Functionalized Product Functionalized->Final 3. Deprotect Deprotection Step (e.g., TFA) Deprotect->Final

Caption: General workflow using an N-protecting group strategy.

Detailed Experimental Protocols

Protocol 1: N-Boc Protection of 2-tert-butyl-6-methyl-1H-indole

This protocol provides a reliable method for protecting the indole nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

  • 2-tert-butyl-6-methyl-1H-indole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-tert-butyl-6-methyl-1H-indole (1.0 eq) in anhydrous DCM or THF (approx. 0.2 M concentration).

  • Add DMAP (0.1 eq) to the solution.

  • Add Boc₂O (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel if necessary, though it is often pure enough for subsequent steps.

Protocol 2: Deprotection of N-Boc-2-tert-butyl-6-methyl-1H-indole

This protocol describes the removal of the N-Boc group under acidic conditions.

Materials:

  • N-Boc-2-tert-butyl-6-methyl-1H-indole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the N-Boc protected indole (1.0 eq) in anhydrous DCM (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 eq) to the stirred solution. Caution: TFA is corrosive.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected indole. Purification by column chromatography may be performed if needed.

References

  • Ruthenium(ii)
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). Accounts of Chemical Research, 54(9), 2269–2284.
  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. (2019). Journal of the American Chemical Society, 141(35), 13888–13900.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Organic & Biomolecular Chemistry, 18(26), 4946–4951.
  • Divergent C–H Alkylation and Allylation of Indoles with Unactivated Alkene via Mechanochemical Rh(III) Catalysis. (2023). Organic Letters, 25(49), 8824–8829.
  • Deprotection of N-tosylated indoles and related structures using cesium carbonate. (2006). Tetrahedron Letters, 47(30), 5323–5326.
  • The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. (n.d.). BenchChem.
  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. (2006). The Journal of Organic Chemistry, 71(13), 5073–5075.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(39), 23133-23139.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing.
  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (2022). The Journal of Organic Chemistry, 88(3), 1299–1318.
  • MnFe2O4 Nanoparticles‐Catalyzed C3‐Alkylation of Indoles with Benzyl Alcohols under Solvent‐Free Conditions. (2023). ChemistrySelect, 8(33).
  • Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. (2013). Henry Rzepa's Blog.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). LinkedIn.
  • Regioselective 2-alkylation of indoles with α-bromo esters catalyzed by Pd/P, P=O system. (2021). Tetrahedron, 95, 132338.
  • indole acidity. (n.d.). Química Organica.org.
  • Catalytic C3 aza-alkylation of indoles. (2020). Organic & Biomolecular Chemistry, 18(32), 6211–6235.
  • Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. (2022). The Journal of Organic Chemistry, 87(9), 5603–5616.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit.
  • Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. (2006). Tetrahedron Letters, 47(30), 5323-5326.
  • Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. (2023). The Journal of Organic Chemistry, 88(5), 2938–2951.
  • C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.).
  • Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. (2023). The Journal of Organic Chemistry, 88(19), 13619–13627.
  • Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. (2022). Organic Chemistry Portal.
  • Cobalt-catalyzed C(sp3)-H bond functionalization to access indole derivatives. (2021). Organic Chemistry Frontiers, 8(17), 4755-4760.
  • Direct, Chemoselective N-tert-Prenylation of Indoles via C–H Functionalization. (2011). Organic Letters, 13(16), 4164–4167.
  • A New Protecting-Group Strategy for Indoles. (1995). J. Chem. Soc., Perkin Trans. 1, 239-244.
  • Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. (2000). Journal of Peptide Science, 6(6), 285-292.
  • tert‐Butyl Nitrite Promoted Visible‐Light‐Induced Steric‐Hindrance‐Regulated Concurrent Cross‐Coupling and Regioselective Nitration of 3‐Alkylidene‐2‐oxindoles. (2023). Chemistry – An Asian Journal, 18(16).
  • 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. (2022). Chemistry LibreTexts.
  • Kinetic vs. Thermodynamic Control in Organic Reactions. (n.d.).
  • C‐alkylation versus N‐alkylation. Yields relate to isolated products. (2020). Chemistry – A European Journal, 26(63), 14316-14321.
  • Transition‐Metal‐Catalyzed Regioselective Alkylation of Indoles with Alcohols. (2012). Chemistry – A European Journal, 18(44), 14041-14044.
  • 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. (2022). Frontiers in Chemistry, 10.
  • Divergent N‐ and C3‐alkylation of indoles and indolines via TM‐catalyzed borrowing‐hydrogen methodology in the presence of alcohols. (2022). Chemistry – A European Journal, 28(51).
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  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). Molecules, 27(16), 5183.
  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
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  • 2-tert-butyl-1h-indole. (n.d.). Sigma-Aldrich.
  • Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. (2005). Organic Letters, 7(23), 5123–5125.
  • Enantioselective N-H Functionalization of Indoles with α,β-unsaturated γ-lactams Catalyzed by Chiral Brønsted Acids. (2011). Lanzhou Institute of Chemical Physics.
  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. (2024). ChemRxiv.
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Troubleshooting

Scalability issues and solutions for 2-tert-butyl-6-Methyl-1H-indole production

Technical Support Center: Production of 2-tert-butyl-6-methyl-1H-indole Welcome to the technical support guide for the synthesis and scale-up of 2-tert-butyl-6-methyl-1H-indole. This resource is designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Production of 2-tert-butyl-6-methyl-1H-indole

Welcome to the technical support guide for the synthesis and scale-up of 2-tert-butyl-6-methyl-1H-indole. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with the production of this sterically hindered indole derivative. The guidance provided herein is based on established chemical principles and field-proven strategies for robust synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-tert-butyl-6-methyl-1H-indole, and why is it challenging to scale up?

A1: The most prevalent and classical method for synthesizing 2-tert-butyl-6-methyl-1H-indole is the Fischer indole synthesis .[1][2] This reaction involves the acid-catalyzed condensation of p-tolylhydrazine (or its hydrochloride salt) with 3,3-dimethyl-2-butanone (pinacolone), followed by a[3][3]-sigmatropic rearrangement and cyclization.

Scaling up this synthesis presents several distinct challenges:

  • Steric Hindrance: The bulky tert-butyl group at the 2-position significantly slows down the key cyclization step. This often necessitates harsh reaction conditions (high temperatures, strong acids) which can lead to byproduct formation and decomposition.

  • Exothermic Control: The initial hydrazone formation and the subsequent cyclization can be exothermic. On a large scale, managing this heat release is critical to prevent runaway reactions and ensure product consistency.

  • Acid Catalyst Selection & Removal: The choice of acid is critical.[1] While strong acids like polyphosphoric acid (PPA) or sulfuric acid can drive the reaction, they pose significant challenges for work-up and waste disposal at an industrial scale.

  • Purification: The crude product often contains unreacted starting materials, polymeric tars, and other byproducts, making purification by crystallization or chromatography difficult and costly at scale.[4]

Q2: What are the critical process parameters to monitor during the Fischer indole synthesis for this specific molecule?

A2: For a successful and reproducible synthesis, meticulous control over the following parameters is essential:

  • Temperature: This is arguably the most critical parameter. Excessively high temperatures can cause decomposition, while insufficient heat will result in a sluggish or incomplete reaction. A carefully controlled temperature ramp and holding period must be empirically determined.

  • Acid Concentration: The molar ratio of the acid catalyst to the hydrazine substrate directly influences reaction rate and byproduct profile.

  • Water Content: The Fischer indole synthesis is sensitive to water, which can interfere with the acid catalyst and intermediates. Using anhydrous solvents and reagents is highly recommended.

  • Reaction Time: The reaction progress should be monitored by a suitable analytical method (e.g., TLC, HPLC, GC) to determine the optimal endpoint, avoiding prolonged exposure to harsh conditions.

Troubleshooting Guide: Fischer Indole Synthesis

This section addresses specific issues you may encounter during the synthesis of 2-tert-butyl-6-methyl-1H-indole.

Problem: Low or No Product Yield

Q: I am attempting the Fischer synthesis of 2-tert-butyl-6-methyl-1H-indole, but my yield is consistently below 30% or I see no product formation. What are the likely causes and how can I fix it?

A: Low yields in this specific synthesis are common, primarily due to the steric hindrance of the tert-butyl group. Let's break down the potential causes and solutions.

Cause 1: Inadequate Reaction Conditions to Overcome Steric Hindrance The bulky tert-butyl group on the ketone (pinacolone) hinders the crucial intramolecular cyclization step. Standard Fischer conditions are often insufficient.

  • Solution: Employ more forcing conditions. This typically involves using a stronger acid catalyst or higher temperatures. Polyphosphoric acid (PPA) is often effective for challenging substrates as it serves as both the catalyst and solvent, but its high viscosity makes it difficult to handle at scale. A viable alternative is using a high-boiling solvent (e.g., toluene, xylene) with a strong acid like methanesulfonic acid or Eaton's reagent.

Cause 2: Inappropriate Choice of Acid Catalyst The selection of the acid catalyst is paramount. Both Brønsted and Lewis acids can be used, but their effectiveness varies significantly with the substrate.[1][5]

  • Solution: Systematically screen different acid catalysts. If you are using a milder acid like acetic acid or HCl in ethanol, it is likely not strong enough.

CatalystTypeTypical ConditionsProsCons on Scale-Up
Polyphosphoric Acid (PPA) Brønsted100-150 °C, neatHighly effective for hindered substratesVery viscous, difficult to stir and quench, large amounts of waste
Sulfuric Acid (H₂SO₄) Brønsted80-120 °C in solventInexpensive, strongStrong oxidant, can cause charring/sulfonation
Zinc Chloride (ZnCl₂) Lewis120-180 °C, neat or in solventEffective, commonCan be difficult to remove during workup, corrosive
Eaton's Reagent (P₂O₅/MeSO₃H) Brønsted80-100 °CVery strong, non-oxidizingCorrosive, requires careful handling

Recommendation: Start with ZnCl₂ in a high-boiling solvent like xylene. If yields are still low, consider moving to Eaton's reagent, which is often more effective and produces fewer tarry byproducts than PPA or H₂SO₄.

Cause 3: Inefficient Hydrazone Formation The reaction proceeds via a p-tolylhydrazone intermediate. If this intermediate does not form efficiently before the cyclization conditions are applied, the overall yield will be poor.

  • Solution: Implement a two-step, one-pot procedure. First, condense the p-tolylhydrazine hydrochloride with pinacolone in a suitable solvent like ethanol with gentle heating (e.g., 50-60 °C) to form the hydrazone. Monitor this step by TLC or HPLC until the starting materials are consumed. Then, add the stronger acid catalyst and increase the temperature to induce cyclization.

G cluster_workflow Troubleshooting Workflow: Low Yield start Low Yield Observed check_conditions Are reaction conditions forcing enough for steric hindrance? start->check_conditions check_catalyst Is the acid catalyst appropriate? check_conditions->check_catalyst Yes increase_temp Increase Temperature (e.g., to 120-150 °C) &/or Reaction Time check_conditions->increase_temp No check_hydrazone Is hydrazone formation complete before cyclization? check_catalyst->check_hydrazone Yes stronger_catalyst Screen stronger catalysts (e.g., ZnCl₂, Eaton's Reagent) check_catalyst->stronger_catalyst No two_step Implement two-step protocol: 1. Form hydrazone at mild temp 2. Add strong acid & heat check_hydrazone->two_step No success Yield Improved increase_temp->success stronger_catalyst->success two_step->success

Caption: Troubleshooting decision tree for low yield issues.
Problem: Difficult Product Purification

Q: My reaction seems to work, but I am struggling to isolate a pure product. Column chromatography gives poor separation and recrystallization fails.

A: This is a common issue, as the crude product can be an oily mixture containing non-polar impurities that co-elute with the desired indole.

Solution 1: Optimized Aqueous Work-up Before attempting chromatography or crystallization, a thorough work-up is critical.

  • Quench Carefully: If using a strong acid like PPA or Eaton's reagent, the quench must be done slowly and carefully by adding the reaction mixture to ice/water to manage the exotherm.

  • Solvent Extraction: Extract the aqueous layer with a solvent like ethyl acetate or toluene. The product is relatively non-polar.

  • Base Wash: Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution to remove residual acid.

  • Brine Wash & Dry: Wash with brine to remove excess water, then dry over anhydrous sodium sulfate or magnesium sulfate.

Solution 2: Advanced Chromatography Technique If standard silica gel chromatography fails, consider these modifications:

  • Solvent System: Use a very non-polar mobile phase. A gradient of hexane/ethyl acetate is common, but for this molecule, start with pure hexane and very slowly introduce ethyl acetate (e.g., 0.5% increments). Sometimes, using dichloromethane or toluene in the mobile phase can improve selectivity.

  • TLC Analysis: Before running a large column, carefully screen solvent systems using TLC to find one that gives good separation (ΔRf > 0.2) between your product and the major impurities.

Solution 3: Recrystallization from a Mixed-Solvent System If the product is an oil or fails to crystallize from a single solvent, a mixed-solvent system can be effective.

  • Dissolve the crude material in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or acetone).

  • Slowly add a "poor" solvent in which it is insoluble (e.g., hexane or heptane) at room temperature or while warm, until the solution becomes faintly cloudy.

  • Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly to room temperature, followed by cooling in an ice bath or refrigerator.

Alternative Synthetic Route for Improved Scalability

Q: Are there more modern, scalable alternatives to the Fischer indole synthesis for this molecule?

A: Yes. For substrates with significant steric hindrance or acid-sensitive functional groups, transition-metal-catalyzed methods can be superior. The Buchwald-Hartwig amination is a powerful alternative for forming the key C-N bond.[6]

The general approach would involve the palladium-catalyzed cross-coupling of 2-bromo-4-methylaniline with the enolate of pinacolone, followed by an intramolecular cyclization. While this requires more expensive reagents (palladium catalyst, phosphine ligand), it offers several advantages for scalability:

  • Milder Conditions: The reaction typically runs under basic, not acidic, conditions, which prevents acid-catalyzed decomposition.[6]

  • Functional Group Tolerance: This method is compatible with a wider range of functional groups.

  • Improved Scope: It can be more reliable for sterically demanding substrates where the Fischer synthesis fails.[6][7]

G cluster_mech Fischer Indole Synthesis Mechanism Reagents p-tolylhydrazine + Pinacolone Hydrazone Hydrazone Formation (+ H⁺, - H₂O) Reagents->Hydrazone Enehydrazine Tautomerization Hydrazone->Enehydrazine Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Di-imine Di-imine Intermediate Rearrangement->Di-imine Cyclization Intramolecular Cyclization Di-imine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of NH₃ (- NH₄⁺) Aminal->Elimination Product 2-tert-butyl-6-methyl-1H-indole Elimination->Product

Caption: Key steps in the Fischer Indole Synthesis pathway.

Experimental Protocols

Protocol 1: Lab-Scale Fischer Synthesis of 2-tert-butyl-6-methyl-1H-indole

Disclaimer: This protocol is a representative example and should be optimized for your specific laboratory conditions and scale. Perform all operations in a well-ventilated fume hood.

  • Hydrazone Formation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-tolylhydrazine hydrochloride (15.9 g, 100 mmol) and ethanol (100 mL).

  • Add 3,3-dimethyl-2-butanone (pinacolone) (10.0 g, 100 mmol).

  • Heat the mixture to 60 °C and stir for 2 hours. Monitor the reaction by TLC (10:1 Hexane:Ethyl Acetate) until the pinacolone spot has disappeared.

  • Cyclization: Cool the mixture to room temperature. Add anhydrous zinc chloride (27.3 g, 200 mmol) in one portion.

  • Replace the reflux condenser and heat the reaction mixture to a gentle reflux (approx. 78 °C for ethanol) for 8-12 hours. The mixture will darken significantly. Monitor the formation of the indole product by TLC or HPLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing 500 mL of ice water with vigorous stirring.

  • Extract the aqueous slurry with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash with saturated NaHCO₃ solution (1 x 100 mL), followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as a dark oil or semi-solid.

Protocol 2: Purification by Column Chromatography

  • Column Preparation: Prepare a silica gel column using a slurry packing method with hexane. A typical loading ratio is 1:50 (crude product weight:silica gel weight).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or toluene and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Add this powder to the top of the prepared column.

  • Elution: Begin eluting with 100% hexane.

  • Gradually increase the polarity by adding ethyl acetate. For example:

    • 5 column volumes of 100% Hexane

    • 5 column volumes of 1% Ethyl Acetate in Hexane

    • 5 column volumes of 2% Ethyl Acetate in Hexane

  • Collect fractions and analyze by TLC. Combine the fractions containing the pure product (visualized by UV light at 254 nm).

  • Evaporate the solvent from the combined pure fractions to yield the purified 2-tert-butyl-6-methyl-1H-indole.

References

  • J&K Scientific LLC. (2025). Fischer Indole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link][1]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Retrieved from [Link]

  • Google Patents. (n.d.). Process of preparing purified aqueous indole solution. Retrieved from [4]

  • Taylor & Francis Online. (2011). Synthesis of highly substituted indoles in presence of solid acid catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][6]

  • National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link][5]

  • Royal Society of Chemistry. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Retrieved from [Link][7]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). A General and Scalable Synthesis of Polysubstituted Indoles. Retrieved from [Link]

  • Oreate AI Blog. (2026). A Review of the Indole Synthesis Reaction System. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link][2]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Spectroscopic Confirmation of 2-tert-butyl-6-Methyl-1H-indole

An In-Depth Technical Guide for Structural Elucidation In the synthesis of novel organic compounds, rigorous structural confirmation is a critical step to ensure the identity and purity of the target molecule. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Structural Elucidation

In the synthesis of novel organic compounds, rigorous structural confirmation is a critical step to ensure the identity and purity of the target molecule. This guide provides a comprehensive overview of the spectroscopic techniques used to unequivocally confirm the structure of synthesized 2-tert-butyl-6-methyl-1H-indole. By leveraging the complementary information provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, researchers can confidently validate their synthetic outcomes.

This guide is designed for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying scientific principles and expected data for the target molecule.

The Analytical Workflow: A Multi-Faceted Approach

The confirmation of a chemical structure is rarely accomplished with a single analytical technique. Instead, a combination of spectroscopic methods is employed, each providing a unique piece of the structural puzzle. The overall workflow for the structural elucidation of 2-tert-butyl-6-methyl-1H-indole is a systematic process of data acquisition and interpretation.

Caption: Overall workflow for the spectroscopic confirmation of 2-tert-butyl-6-methyl-1H-indole.

The Target Molecule: 2-tert-butyl-6-methyl-1H-indole

A clear understanding of the target structure is fundamental to interpreting the spectroscopic data. Below is a diagram of 2-tert-butyl-6-methyl-1H-indole with key positions numbered for reference in the subsequent analysis.

Caption: Structure of 2-tert-butyl-6-methyl-1H-indole with key atoms labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, one can deduce the connectivity of atoms and the overall carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
N-H (H1)~8.0Broad Singlet1H
Aromatic-H (H4, H5, H7)~7.0 - 7.5Multiplet3H
Pyrrole-H (H3)~6.2Singlet1H
Methyl-H (on C6)~2.4Singlet3H
tert-Butyl-H~1.4Singlet9H
  • Causality of Chemical Shifts: The broad singlet of the N-H proton is characteristic and its chemical shift is highly dependent on solvent and concentration. Aromatic protons resonate downfield due to the deshielding effect of the ring current. The tert-butyl protons appear as a sharp singlet upfield, indicative of nine equivalent protons in a shielded environment.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical nature (e.g., aromatic, aliphatic, quaternary).

Expected ¹³C NMR Data (in CDCl₃, 101 MHz)

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C2~145
C7a~136
C6~131
C3a~129
Aromatic CH (C4, C5, C7)~110 - 122
C3~100
C(CH₃)₃ (quaternary)~32
C(CH₃)₃ (methyls)~30
CH₃ (on C6)~22
  • Expert Interpretation: The downfield chemical shift of C2 is attributed to its attachment to the electronegative nitrogen and the bulky tert-butyl group. The quaternary carbon of the tert-butyl group is also distinctly identifiable.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the synthesized 2-tert-butyl-6-methyl-1H-indole in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2] The use of a deuterated solvent is necessary for the instrument's lock system.[1][3]

  • Filtration: Filter the solution through a pipette with a small cotton plug into a clean NMR tube to remove any particulate matter, which can degrade spectral quality.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.[4] Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3][5]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern upon ionization.[6]

Expected Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at m/z = 187, corresponding to the molecular weight of 2-tert-butyl-6-methyl-1H-indole (C₁₃H₁₇N).[7]

  • Key Fragmentation Pattern: A prominent fragment is expected at m/z = 172, resulting from the loss of a methyl group ([M-15]⁺) from the tert-butyl substituent. This is a characteristic fragmentation for tert-butyl groups. Further fragmentation may involve the loss of the entire tert-butyl group.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron impact (EI) ionization, a common technique for volatile organic compounds, which involves bombarding the sample with a high-energy electron beam.[8]

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.[9]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch~3400A sharp to medium intensity peak characteristic of the indole N-H bond.[10][11]
C-H Stretch (Aromatic)~3100 - 3000Peaks indicating C-H bonds on the aromatic ring.
C-H Stretch (Aliphatic)~2960 - 2850Strong absorptions from the tert-butyl and methyl C-H bonds.[12]
C=C Stretch (Aromatic)~1600 - 1450Multiple bands corresponding to the stretching of the carbon-carbon bonds within the indole ring system.[13]
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate. Alternatively, dissolve the sample in a suitable solvent like chloroform.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[14]

  • Spectral Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in 2-tert-butyl-6-methyl-1H-indole.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like the indole ring.

Expected UV-Vis Absorption Maxima (in Cyclohexane or Ethanol)

  • π → π* Transitions: Indole and its derivatives typically exhibit two main absorption bands in the UV region. These correspond to the ¹Lₐ and ¹Lₑ transitions of the indole chromophore.[15][16] For 2-tert-butyl-6-methyl-1H-indole, expect absorption maxima (λₘₐₓ) in the range of 220-230 nm and 270-290 nm.[17][18]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as cyclohexane or ethanol.

  • Data Acquisition: Record the absorption spectrum using a UV-Vis spectrophotometer over a range of approximately 200-400 nm.[19]

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

Conclusion: A Unified Picture of Molecular Structure

By integrating the data from NMR, MS, IR, and UV-Vis spectroscopy, a complete and unambiguous structural confirmation of synthesized 2-tert-butyl-6-methyl-1H-indole can be achieved. Each technique provides a unique and complementary piece of information, and together they form a self-validating system for structural elucidation. This comprehensive approach ensures the scientific rigor required in research and development.

References

  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (1998).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media.
  • University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Chemguide. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • National Institutes of Health. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. PubMed Central. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Institutes of Health. (2020). Optical properties of 3-substituted indoles. PubMed Central. Retrieved from [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). Electronic Spectra: Ultraviolet and Visible Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • National Institutes of Health. (2012). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link]

  • Purdue University. (2011). Mass Spectrum Interpretation. College of Engineering. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Validating the Purity of 2-tert-butyl-6-Methyl-1H-indole using HPLC and GC-MS

In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is paramount. For novel heterocyclic compounds like 2-tert-butyl-6-methyl-1H-indole, which holds potential as a b...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is paramount. For novel heterocyclic compounds like 2-tert-butyl-6-methyl-1H-indole, which holds potential as a building block in medicinal chemistry, rigorous analytical characterization is not just a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of its purity. We will delve into the nuanced methodologies, the rationale behind experimental choices, and a comparative analysis of their performance, supported by experimental data.

The Criticality of Purity for 2-tert-butyl-6-Methyl-1H-indole

2-tert-butyl-6-methyl-1H-indole is a substituted indole, a privileged scaffold in numerous pharmacologically active molecules. Even minute impurities can have significant implications, potentially altering biological activity, inducing toxicity, or affecting the stability of the final drug product. Therefore, employing orthogonal and validated analytical methods is crucial to ensure a comprehensive purity profile.

Potential impurities in 2-tert-butyl-6-methyl-1H-indole can arise from various stages of its synthesis. Common indole synthesis methods, such as the Fischer, Bischler, or Madelung syntheses, can lead to process-related impurities.[1] These may include starting materials, intermediates, isomers, or byproducts from side reactions like oxidation or polymerization, which can sometimes be observed as a pinkish hue in indole samples.[2]

Analytical Workflow: A Dual-Pronged Approach

A robust purity validation strategy should not rely on a single analytical technique. HPLC and GC-MS offer complementary information. HPLC is well-suited for a broad range of compounds, including those that are non-volatile or thermally labile, while GC-MS provides excellent separation for volatile compounds and offers definitive identification through mass fragmentation patterns.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing cluster_validation Method Validation & Purity Assessment Sample 2-tert-butyl-6-methyl-1H-indole Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC-UV/DAD Dissolution->HPLC Orthogonal Method 1 GCMS GC-MS Dissolution->GCMS Orthogonal Method 2 HPLC_Data Chromatogram & UV Spectrum HPLC->HPLC_Data GCMS_Data Total Ion Chromatogram & Mass Spectra GCMS->GCMS_Data Validation Validate per USP <1225>/ICH Q2(R1) Guidelines HPLC_Data->Validation GCMS_Data->Validation Purity Purity Calculation (% Area) Impurity Identification Validation->Purity Comparison Compare HPLC & GC-MS Results Purity->Comparison Final_Report Certificate of Analysis Comparison->Final_Report

Caption: Overall analytical workflow for the purity validation of 2-tert-butyl-6-methyl-1H-indole.

Part I: High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for separating and quantifying components in a mixture.[3] For indole derivatives, reversed-phase HPLC is a common and effective choice.[4][5][6][7]

Experimental Protocol: HPLC-UV/DAD

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The hydrophobic nature of the C18 stationary phase is ideal for retaining and separating indole and its non-polar impurities.[6]

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water (with 0.1% Trifluoroacetic acid, TFA). TFA is used to improve peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase.[7]

    • Gradient Program:

      • 0-5 min: 50% ACN

      • 5-25 min: 50% to 95% ACN

      • 25-30 min: 95% ACN

      • 30.1-35 min: 50% ACN (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: DAD at 220 nm and 280 nm. The indole chromophore exhibits strong absorbance at these wavelengths. DAD allows for the acquisition of UV spectra for peak purity assessment.

  • Sample Preparation: 1.0 mg/mL of 2-tert-butyl-6-methyl-1H-indole in Acetonitrile.

Rationale for Method Design

The choice of a C18 column and a water/acetonitrile mobile phase is standard for the analysis of moderately polar to non-polar compounds like substituted indoles.[4][5][6][7] A gradient elution is employed to ensure the separation of impurities with a wide range of polarities. The initial 50% acetonitrile concentration allows for the retention and separation of more polar impurities, while the gradual increase to 95% acetonitrile elutes the main compound and any less polar impurities.

Method Validation Parameters (as per USP <1225> and ICH Q2(R1))[3][4][5][6]

A comprehensive method validation is essential to ensure the reliability of the analytical data.[8]

ParameterProcedureAcceptance Criteria
Specificity Analyze a blank (diluent), a placebo (if applicable), the 2-tert-butyl-6-methyl-1H-indole sample, and a spiked sample with potential impurities.The peak for 2-tert-butyl-6-methyl-1H-indole should be free from interference from the blank, placebo, and known impurities.
Linearity Prepare a series of at least five concentrations of 2-tert-butyl-6-methyl-1H-indole (e.g., 0.05 to 1.5 mg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples of known concentration (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.Recovery of 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, and on different instruments.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.To be determined experimentally.
Robustness Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).The method should remain unaffected by small, deliberate variations in parameters.

Part II: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[3] It provides structural information through mass spectrometry, aiding in the definitive identification of impurities.[9][10]

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness. This is a versatile, low-bleed column suitable for a wide range of compounds.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 10 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

  • Sample Preparation: 1.0 mg/mL of 2-tert-butyl-6-methyl-1H-indole in Dichloromethane. Derivatization with a silylating agent may be considered to improve the volatility and peak shape of the indole N-H group.[11]

Rationale for Method Design

The temperature program is designed to separate volatile impurities at lower temperatures and elute the main, higher-boiling point compound at a reasonable time. The EI at 70 eV provides reproducible fragmentation patterns that can be compared to mass spectral libraries for impurity identification. The mass range is set to cover the molecular weight of the target compound and its potential fragments and impurities.

Method Validation Parameters (as per USP <1225> and ICH Q2(R1))[3][4][5][6]

The validation parameters for GC-MS are similar to those for HPLC, with a focus on specificity through mass spectral data.

ParameterProcedureAcceptance Criteria
Specificity Analyze a blank, the 2-tert-butyl-6-methyl-1H-indole sample, and spiked samples.The mass spectrum of the main peak should be unique and not show co-eluting impurities. Impurity peaks should be chromatographically resolved.
Linearity Prepare a series of at least five concentrations.Correlation coefficient (r²) ≥ 0.995.
Accuracy Analyze samples of known concentration in triplicate.Recovery of 95.0% to 105.0%.
Precision Repeatability and intermediate precision studies.RSD ≤ 5.0%.
LOD & LOQ Determined based on S/N ratio or calibration curve statistics.To be determined experimentally.
Robustness Vary parameters like inlet temperature, oven ramp rate, and carrier gas flow.The method should demonstrate reliability with minor variations.

Part III: Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS, or the decision to use both, depends on the specific analytical needs.

Method_Selection cluster_hplc HPLC-UV/DAD cluster_gcms GC-MS Start Purity Validation of 2-tert-butyl-6-methyl-1H-indole HPLC_Strengths Strengths: - Broad applicability - Non-destructive - Good for non-volatile & thermally labile impurities Start->HPLC_Strengths GCMS_Strengths Strengths: - High resolution for volatile compounds - Definitive identification via mass spectra - High sensitivity Start->GCMS_Strengths Decision Decision Point: Comprehensive Purity Profile Start->Decision HPLC_Weaknesses Weaknesses: - Lower resolution than GC for volatile compounds - Identification based on retention time & UV spectrum (less specific than MS) GCMS_Weaknesses Weaknesses: - Requires volatile & thermally stable analytes - Potential for sample degradation at high temperatures Conclusion Conclusion: Use both HPLC and GC-MS as orthogonal methods for a complete and reliable purity assessment. Decision->Conclusion

Caption: Decision-making framework for selecting the appropriate analytical method.

Performance Comparison
FeatureHPLC-UV/DADGC-MS
Applicability Broad; suitable for non-volatile and thermally labile impurities.Limited to volatile and thermally stable compounds.
Selectivity Good; based on chromatographic separation and UV spectra.Excellent; based on chromatographic separation and unique mass fragmentation patterns.
Sensitivity Good (ng range).Excellent (pg range).
Identification Tentative; based on retention time matching with standards and UV spectral library matching.Definitive; based on mass spectral library matching and fragmentation analysis.[9][10]
Quantitation Highly accurate and precise.Good accuracy and precision, but can be more variable than HPLC.
Sample Preparation Simple dissolution.May require derivatization for polar compounds.[11]
Conclusion and Recommendation

For a comprehensive and trustworthy purity validation of 2-tert-butyl-6-methyl-1H-indole, the use of both HPLC and GC-MS as orthogonal methods is strongly recommended. HPLC-UV/DAD serves as an excellent primary method for quantification and for the detection of a wide range of impurities. GC-MS provides a highly specific and sensitive secondary method for the definitive identification of volatile impurities and for confirming the absence of any co-eluting peaks in the HPLC analysis. This dual-pronged approach ensures a robust and reliable purity assessment, which is indispensable for researchers, scientists, and drug development professionals.

References

  • Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]

  • Slideshare. (n.d.). Analytical method validation as per USP. [Link]

  • United States Pharmacopeia. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • Pharmaceutical Guidelines. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Yuan, F., et al. (2016). Development and Validation of an HPLC Method for the Simultaneous Quantification of indole-3-carbinol Acetate, indole-3-carbinol, and 3,3'-diindolylmethane in Mouse Plasma, Liver, and Kidney Tissues. Journal of Pharmaceutical and Biomedical Analysis, 120, 252-258. [Link]

  • ResearchGate. (n.d.). EXPRESS: Gas Chromatography–Mass Spectrometry (GC–MS) and Gas Chromatography–Infrared (GC–IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. [Link]

  • ACS Omega. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]

  • ResearchGate. (2017). What do common indole impurities look like?[Link]

  • Chemical Engineering Transactions. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Indole's Chemical Properties and Synthesis. [Link]

  • Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). [Link]

  • ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic.... [Link]

  • MDPI. (2019). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

Sources

Validation

Comparative analysis of the biological activity of 2-tert-butyl-6-Methyl-1H-indole with other indoles

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a vast array of biologically active compounds.[1] From essent...

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a vast array of biologically active compounds.[1] From essential amino acids like tryptophan to potent alkaloids and synthetic pharmaceuticals, the indole scaffold consistently demonstrates its ability to interact with a multitude of biological targets, leading to a wide spectrum of pharmacological activities.[2] This guide provides a comparative analysis of the potential biological activity of 2-tert-butyl-6-methyl-1H-indole, a sparsely studied derivative, with other well-characterized indole compounds. Drawing upon established structure-activity relationships (SAR), we will explore its predicted efficacy in key therapeutic areas: anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.

2-tert-Butyl-6-Methyl-1H-indole: A Profile Based on Structure-Activity Relationships

Direct experimental data on the biological activities of 2-tert-butyl-6-methyl-1H-indole is limited in publicly available literature. However, by examining the influence of its specific substituents—a bulky tert-butyl group at the C2 position and a methyl group at the C6 position—we can infer its potential biological profile based on extensive research on related indole derivatives.

The presence of a bulky alkyl group, such as a tert-butyl group, at the C2 position of the indole ring can significantly influence its biological activity. This substitution can enhance lipophilicity, potentially improving membrane permeability. In the context of anticancer activity, substitutions at the C2 position have been shown to be crucial for the activity of some compounds. For instance, certain 2-substituted indoles have been investigated as tubulin polymerization inhibitors.[3] The steric hindrance introduced by the tert-butyl group could either promote or hinder binding to specific biological targets, a factor that requires empirical validation.

The methyl group at the C6 position is also a key determinant of biological activity. Methylation at this position has been associated with a range of effects in different indole series. For example, in some classes of anti-inflammatory indoles, substitutions on the benzene ring, including at the C6 position, can modulate potency and selectivity.[4] Similarly, for antimicrobial and neuroprotective activities, the position and nature of substituents on the indole core are critical for efficacy.[5][6]

Therefore, 2-tert-butyl-6-methyl-1H-indole represents an intriguing candidate for biological evaluation, with its unique substitution pattern suggesting the potential for novel pharmacological activities.

Comparative Analysis of Biological Activities

To provide a comprehensive comparison, we will examine the known biological activities of other indole derivatives and juxtapose them with the predicted profile of 2-tert-butyl-6-methyl-1H-indole.

Anticancer Activity

The indole scaffold is a prominent feature in numerous anticancer agents.[1] The mechanism of action for these compounds is diverse, ranging from tubulin polymerization inhibition to the modulation of key signaling pathways involved in cell proliferation and apoptosis.

Comparative Data:

CompoundSubstitution PatternAnticancer Activity (IC50)Cell LineMechanism of Action (if known)
2-tert-Butyl-6-Methyl-1H-indole (Predicted) 2-tert-Butyl, 6-MethylHypothesized to have moderate activityVariousPotentially tubulin inhibition or other
Indole-3-carbinol3-CH₂OH~100-200 µMBreast (MCF-7), Prostate (LNCaP)Induction of apoptosis, cell cycle arrest
Combretastatin A-4 Analogs (Indole-based)Varies (often 2-aryl)Nanomolar to low micromolar rangeVarious cancer cell linesTubulin polymerization inhibitor
6-Bromoindole Derivatives6-BromoMicromolar rangeVarious cancer cell linesInduction of apoptosis

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2-tert-butyl-6-methyl-1H-indole and reference indoles) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway: Apoptosis Induction by Indole Derivatives

Many indole-based anticancer agents exert their effects by inducing apoptosis, or programmed cell death. A simplified representation of an apoptotic pathway is shown below.

apoptosis_pathway Indole_Derivative Indole Derivative Mitochondria Mitochondria Indole_Derivative->Mitochondria Stress Signal Caspase9 Caspase-9 Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Simplified intrinsic apoptosis signaling pathway.

Antimicrobial Activity

Indole and its derivatives have been shown to possess significant antimicrobial activity against a broad spectrum of bacteria and fungi.[8] Their mechanisms of action can involve the disruption of cell membranes, inhibition of essential enzymes, or interference with biofilm formation.

Comparative Data:

CompoundSubstitution PatternAntimicrobial Activity (MIC in µg/mL)Target Organism(s)
2-tert-Butyl-6-Methyl-1H-indole (Predicted) 2-tert-Butyl, 6-MethylHypothesized to have moderate activityBacteria and/or Fungi
IndoleUnsubstituted>1000E. coli, S. aureus
3-((6-methylpyrazin-2-yl)methyl)-1H-indole3-substituted, 6-methyl on pyrazineWeak activityVarious bacteria[5]
Halogenated Indoles (e.g., 6-Bromoindole)Halogenated1.2 - 50S. aureus, C. albicans[9]

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[10]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at various concentrations) and a control solvent into the wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no microbial growth around each well. A larger diameter indicates greater antimicrobial activity.

Experimental Workflow: Antimicrobial Screening

antimicrobial_workflow Start Start Prep_Inoculum Prepare Microbial Inoculum Start->Prep_Inoculum Inoculate_Plate Inoculate Agar Plate Prep_Inoculum->Inoculate_Plate Create_Wells Create Wells in Agar Inoculate_Plate->Create_Wells Add_Compound Add Test Compound & Controls Create_Wells->Add_Compound Incubate Incubate Plate Add_Compound->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones End End Measure_Zones->End

Caption: Workflow for the agar well diffusion assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and indole derivatives have emerged as promising anti-inflammatory agents.[11] Many non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin, feature an indole core. Their mechanisms often involve the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.

Comparative Data:

CompoundSubstitution PatternAnti-inflammatory ActivityModel
2-tert-Butyl-6-Methyl-1H-indole (Predicted) 2-tert-Butyl, 6-MethylHypothesized to have moderate activityIn vivo/in vitro models
Indomethacin1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acidHighCarrageenan-induced paw edema
6-Bromoindole6-BromoSignificant inhibition of NO, PGE2, and TNFαLPS-stimulated macrophages
Indole-imidazolidine derivativesVariesReduction in leukocyte migration and cytokine releasePeritonitis models[12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating acute anti-inflammatory activity.[13]

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., 2-tert-butyl-6-methyl-1H-indole), a positive control (e.g., indomethacin), and a vehicle control to different groups of rats, typically via oral or intraperitoneal injection.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.[14]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.[15]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Indole derivatives have shown promise as neuroprotective agents through various mechanisms, including antioxidant effects, inhibition of protein aggregation, and modulation of neuronal signaling pathways.[16][17]

Comparative Data:

CompoundSubstitution PatternNeuroprotective EffectModel System
2-tert-Butyl-6-Methyl-1H-indole (Predicted) 2-tert-Butyl, 6-MethylHypothesized to have potential activityCell-based or animal models
Melatonin (N-acetyl-5-methoxytryptamine)5-Methoxy, N-acetylPotent antioxidant and neuroprotective effectsVarious in vitro and in vivo models
Indole-2-N-methylpropargylamine2-N-methylpropargylaminePotent MAO-B inhibitorComputational and in vitro models[16]
Pyridoindoles (Stobadine analogs)VariesAntioxidant and neuroprotectiveHippocampal slice hypoxia model[17]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neuroprotective effects.[18]

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium. For differentiation into a more neuronal phenotype, cells can be treated with retinoic acid.[19]

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for a specific duration (e.g., 2-24 hours).

  • Induction of Neurotoxicity: Induce neuronal damage by exposing the cells to a neurotoxin, such as hydrogen peroxide (H₂O₂) for oxidative stress, or amyloid-beta (Aβ) peptide for an Alzheimer's disease model.[18]

  • Cell Viability Assessment: After the neurotoxin exposure, assess cell viability using the MTT assay as described previously.

  • Data Analysis: Compare the viability of cells pre-treated with the test compound to those treated with the neurotoxin alone to determine the neuroprotective effect.

Conclusion

While direct experimental evidence for the biological activity of 2-tert-butyl-6-methyl-1H-indole is currently lacking, a comparative analysis based on the extensive body of research on other indole derivatives provides a framework for predicting its potential. The unique combination of a bulky tert-butyl group at the C2 position and a methyl group at the C6 position suggests that this compound could exhibit interesting and potentially novel activities across anticancer, antimicrobial, anti-inflammatory, and neuroprotective domains. The experimental protocols and structure-activity relationship insights provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and other novel indole derivatives. Further empirical investigation is essential to validate these predictions and fully elucidate the pharmacological profile of 2-tert-butyl-6-methyl-1H-indole.

References

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  • Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. (2024, September 28). PMC. Retrieved from [Link]

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  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (2023, January 30). MDPI. Retrieved from [Link]

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  • Differentiation protocols. Proliferative SH-SY5Y cells are seeded and... (n.d.). ResearchGate. Retrieved from [Link]

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Comparative

A Guide to the Structure-Activity Relationship (SAR) of 2-tert-butyl-6-Methyl-1H-indole Analogs: A Framework for Exploration

Introduction: Unlocking the Potential of a Privileged Scaffold The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug discovery. This guide focuses on a specific, yet underexplored, member of this family: the 2-tert-butyl-6-methyl-1H-indole scaffold.

This guide, therefore, aims to provide a framework for researchers, scientists, and drug development professionals to explore the SAR of 2-tert-butyl-6-methyl-1H-indole analogs. By drawing parallels from the SAR of closely related 2,6-disubstituted indoles and established medicinal chemistry principles, we will propose a hypothetical SAR and provide detailed experimental protocols to enable the systematic investigation of this promising chemical space.

Section 1: The Enduring Importance of the Indole Scaffold in Drug Discovery

The indole ring system is a recurring motif in a vast number of biologically active compounds.[1] Its prevalence stems from its ability to mimic the side chain of the amino acid tryptophan, allowing it to interact with a diverse range of biological targets. From the anti-inflammatory drug Indomethacin to the potent anti-cancer agent Vincristine, the versatility of the indole scaffold is evident. Modern drug discovery continues to leverage this scaffold, with numerous indole-containing compounds in clinical development for various indications, including cancer, infectious diseases, and neurological disorders.[2]

Section 2: A Hypothetical Structure-Activity Relationship (SAR) Analysis of 2-tert-butyl-6-Methyl-1H-indole Analogs

The following SAR analysis is a predictive framework based on established principles and data from related indole derivatives. It is intended to guide the design and synthesis of novel analogs for biological screening.

The Indole Core and the N-H Group

The indole N-H is a crucial functional group, capable of acting as a hydrogen bond donor. This interaction is often critical for anchoring the molecule within the binding site of a target protein. Alkylation or acylation of the N1 position can modulate the compound's physicochemical properties, such as solubility and metabolic stability, and can also probe for steric tolerance in the binding pocket.

Position 2: The Influence of the tert-Butyl Group

The 2-position of the indole ring is a key site for substitution. The tert-butyl group in the parent scaffold is a bulky, lipophilic moiety that is likely to occupy a hydrophobic pocket in a target protein.

  • Size and Shape: Replacing the tert-butyl group with smaller alkyl groups (e.g., isopropyl, ethyl) or larger, more sterically demanding groups (e.g., cyclohexyl, adamantyl) would systematically probe the size of this hydrophobic pocket.

  • Polarity: Introducing polar functionalities in place of the tert-butyl group (e.g., a trifluoromethyl group for electronic effects, or a hydroxylated alkyl chain for hydrogen bonding) could explore interactions with more polar regions of the binding site.

Position 6: The Role of the Methyl Group

The 6-position on the benzene portion of the indole ring offers another avenue for modification. The methyl group is a small, lipophilic substituent that can influence the electronic properties of the ring system and engage in van der Waals interactions.

  • Electronic Effects: Substitution with electron-withdrawing groups (e.g., halogens like -Cl, -F) or electron-donating groups (e.g., -OCH3) can alter the pKa of the indole N-H and the overall electron density of the aromatic system, potentially impacting binding affinity.

  • Steric Bulk: Introducing larger alkyl or aryl groups at this position can explore additional steric and hydrophobic interactions.

Exploration of Other Positions
  • Position 3: The 3-position is often a site for introducing pharmacophoric elements that can interact with specific residues in the target protein. Functionalization at this position with groups such as amides, sulfonamides, or various heterocyclic rings could lead to significant gains in potency and selectivity.[1]

  • Positions 4, 5, and 7: These positions provide further opportunities to fine-tune the electronic and steric properties of the molecule. For instance, substitution at the 5-position is common in many bioactive indole derivatives and can significantly impact activity.

Section 3: Comparative Analysis of Structurally Related 2,6-Disubstituted Indole Analogs as METTL3 Inhibitors

While specific data for 2-tert-butyl-6-methyl-1H-indole analogs is scarce, a recent study on 2,6-di-substituted indole derivatives as inhibitors of the METTL3 enzyme offers valuable insights.[3] The following table summarizes key findings from this study, which can serve as a surrogate for understanding the potential SAR of our target scaffold.

Compound R2 Substitution R6 Substitution METTL3 IC50 (nM) Key Observation
Lead Compound Cyclopropyl-CN1.5Potent starting point.
Analog 1 tert-Butyl -CN0.49 Introduction of a tert-butyl group at R2 significantly improves potency.
Analog 2 Cyclopropyl-Cl3.2Replacement of cyano with chloro at R6 reduces potency.
Analog 3 Cyclopropyl-F2.8Fluoro substitution at R6 is better tolerated than chloro but still less potent than cyano.
Analog 4 Phenyl-CN12.7A bulky phenyl group at R2 is detrimental to activity compared to smaller alkyl groups.

Data adapted from the study on METTL3 inhibitors.[3]

Key Takeaways for the 2-tert-butyl-6-methyl-1H-indole Scaffold:

  • The exceptional potency of the analog bearing a tert-butyl group at the 2-position strongly suggests that this is a favorable substitution for this particular target and likely for other targets with a suitable hydrophobic pocket.

  • The nature of the substituent at the 6-position is critical, with a cyano group being optimal in this series. This highlights the importance of exploring a range of substituents with varying electronic and steric properties at the 6-position of the 2-tert-butyl-6-methyl-1H-indole scaffold.

Section 4: Experimental Protocols for Initiating SAR Studies

To systematically investigate the SAR of 2-tert-butyl-6-methyl-1H-indole analogs, a robust synthetic strategy and reliable biological assays are essential.

General Synthetic Protocol for 2-tert-butyl-6-Methyl-1H-indole Analogs

The following is a representative, multi-step synthesis for creating a library of analogs.

Step 1: Fischer Indole Synthesis of the Core Scaffold

  • To a solution of 4-methylphenylhydrazine hydrochloride (1.0 eq) in ethanol, add pivalaldehyde (1.1 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and add a catalytic amount of a Lewis acid (e.g., ZnCl2 or polyphosphoric acid).

  • Heat the mixture to 80-100 °C for 6-12 hours.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-tert-butyl-6-methyl-1H-indole.

Step 2: N-Alkylation/Acylation (Modification at N1)

  • To a solution of 2-tert-butyl-6-methyl-1H-indole (1.0 eq) in a suitable solvent like DMF or THF, add a base such as sodium hydride (NaH, 1.2 eq) at 0 °C.

  • Stir the mixture for 30 minutes.

  • Add the desired alkyl halide or acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Step 3: Vilsmeier-Haack Formylation (Functionalization at C3)

  • To a solution of the N1-substituted indole (1.0 eq) in DMF at 0 °C, add phosphorus oxychloride (POCl3, 1.5 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify the resulting 3-formylindole derivative by column chromatography. The aldehyde can then be used as a handle for further modifications (e.g., reductive amination, Wittig reaction).

Protocol for a Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for determining the potency of compounds against a specific kinase.

  • Reagent Preparation:

    • Prepare a 4X solution of the desired kinase in Kinase Buffer.

    • Prepare a 4X solution of the Eu-anti-tag antibody in Kinase Buffer.

    • Prepare a 4X solution of the Alexa Fluor™ Kinase Tracer in Kinase Buffer.

    • Prepare a serial dilution of the test compounds (analogs of 2-tert-butyl-6-methyl-1H-indole) in DMSO, then dilute in Kinase Buffer to a 4X final concentration.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the 4X test compound solution to the assay wells.

    • Add 2.5 µL of the 4X kinase/antibody mixture to the wells.

    • Add 5 µL of the 4X tracer solution to the wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Measure the emission at 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Section 5: Visualizing SAR and Experimental Workflows

Hypothetical SAR of 2-tert-butyl-6-Methyl-1H-indole Analogs

SAR_Hypothesis cluster_scaffold Core Scaffold: 2-tert-butyl-6-methyl-1H-indole cluster_positions Key Positions for Modification cluster_modifications Potential Modifications and Impact Indole Indole Core (Planarity, Aromaticity) NH N-H (H-bond donor) pos2 Position 2 (tert-Butyl) mod2 Vary alkyl size/shape Introduce polarity -> Probes hydrophobic pocket pos2->mod2 Impacts Potency & Selectivity pos6 Position 6 (Methyl) mod6 Vary electronics (EWG/EDG) Vary steric bulk -> Fine-tunes binding pos6->mod6 Impacts Affinity pos1 Position N1 mod1 Alkylation/Acylation -> Modulates PK/PD pos1->mod1 Impacts Solubility & Metabolism pos3 Position 3 mod3 Introduce pharmacophores -> Adds specific interactions pos3->mod3 Impacts Potency

Caption: Hypothetical SAR for 2-tert-butyl-6-methyl-1H-indole analogs.

Experimental Workflow for SAR Determination

SAR_Workflow start Design Analog Library synthesis Chemical Synthesis (e.g., Fischer Indole, Cross-Coupling) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Primary Biological Screening (e.g., Kinase Inhibition Assay) purification->screening data_analysis Data Analysis (IC50/EC50 Determination) screening->data_analysis sar_analysis SAR Analysis (Identify Trends) data_analysis->sar_analysis sar_analysis->start Iterative Design lead_optimization Lead Optimization (Secondary Assays, ADME/Tox) sar_analysis->lead_optimization

Caption: Workflow for synthesis and biological evaluation in SAR studies.

Conclusion: A Call to Explore a Promising Chemical Space

The 2-tert-butyl-6-methyl-1H-indole scaffold represents a largely untapped area of medicinal chemistry. While direct, comprehensive SAR studies are currently lacking, the foundational principles of drug design and data from related indole series provide a clear and compelling roadmap for its exploration. The strategic placement of a bulky lipophilic group at the 2-position and a methyl group at the 6-position offers a unique starting point for creating libraries of analogs with the potential for high potency and selectivity against a range of biological targets.

This guide has provided a hypothetical SAR framework, detailed experimental protocols for synthesis and biological evaluation, and visual representations of these processes. It is our hope that this document will serve as a valuable resource for researchers and inspire the initiation of systematic studies to unlock the full therapeutic potential of this promising class of compounds. The path to novel therapeutics is often paved with the exploration of new chemical matter, and the 2-tert-butyl-6-methyl-1H-indole scaffold is a worthy candidate for such a journey.

References

  • Biologically active compounds incorporating an indole scaffold. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors. European Journal of Medicinal Chemistry. 2025;300:118134. Available at: [Link]

  • 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. RSC Advances. 2013;3:945-960. Available at: [Link]

  • Modified indole alkaloids for therapeutic uses. Google Patents. US20240043382A1.
  • Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm. 2017;8(4):755-763. Available at: [Link]

  • Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. Molecules. 2020;25(1):193. Available at: [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones as Potential Antibacterial Agents. International Journal of Molecular Sciences. 2021;22(21):11806. Available at: [Link]

  • Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][3][4][5]triazolo[4,3-a][4][5]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Google Patents. WO2020055976A1. Available at:

  • Pharmacological targeting of G protein-coupled receptor heteromers. Neuropharmacology. 2016;104:68-78. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors. ResearchGate. Available at: [Link]

  • Synthesis, structure-activity relationships, and in vivo evaluations of substituted di-tert-butylphenols as a novel class of potent, selective, and orally active cyclooxygenase-2 inhibitors. 1. Thiazolone and oxazolone series. Journal of Medicinal Chemistry. 1999;42(7):1151-60. Available at: [Link]

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Validation

A Comparative Guide to the Synthesis of 2-tert-butyl-6-methyl-1H-indole: An Evaluation of Efficacy

For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The specific substitut...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The specific substitution pattern on the indole ring profoundly influences its biological activity, making the development of efficient and versatile synthetic routes to substituted indoles a critical endeavor. This guide provides an in-depth comparison of the efficacy of different synthetic routes for the preparation of 2-tert-butyl-6-methyl-1H-indole, a sterically hindered derivative with potential applications in drug discovery.

This analysis will focus on two prominent and contrasting strategies for indole synthesis: the classic Fischer Indole Synthesis and the modern palladium-catalyzed Buchwald-Hartwig Amination. By examining the mechanistic underpinnings, experimental protocols, and key performance metrics of each route, this guide aims to equip researchers with the knowledge to make informed decisions when selecting a synthetic strategy for this and structurally related indole derivatives.

Introduction to 2-tert-butyl-6-methyl-1H-indole

2-tert-butyl-6-methyl-1H-indole (CAS RN: 1049676-92-7) is a heterocyclic compound featuring a bulky tert-butyl group at the C2 position and a methyl group on the benzene ring.[1] The steric hindrance imposed by the tert-butyl group presents unique challenges for its synthesis, often requiring carefully optimized reaction conditions. The electronic and steric properties of this molecule make it an interesting candidate for biological screening and as a building block in the synthesis of more complex molecules.

Synthetic Route 1: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and widely used method for constructing the indole ring system.[2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a ketone or aldehyde.[4]

Mechanistic Rationale

The accepted mechanism of the Fischer indole synthesis proceeds through several key steps:[3]

  • Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of a substituted phenylhydrazine with a ketone to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.

  • [4][4]-Sigmatropic Rearrangement: A concerted[4][4]-sigmatropic rearrangement (a Claisen-type rearrangement) occurs, leading to the formation of a di-imine intermediate. This step is typically the rate-determining step.

  • Rearomatization and Cyclization: The di-imine intermediate undergoes rearomatization, followed by an intramolecular cyclization to form a five-membered ring.

  • Ammonia Elimination: Finally, the elimination of a molecule of ammonia under acidic conditions yields the aromatic indole ring.

dot graph Fischer_Indole_Synthesis { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

A [label="p-methylphenylhydrazine"]; B [label="Pinacolone\n(3,3-dimethyl-2-butanone)"]; C [label="Phenylhydrazone"]; D [label="Enamine"]; E [label="[4][4]-Sigmatropic\nRearrangement"]; F [label="Di-imine Intermediate"]; G [label="Cyclization"]; H [label="Ammonia Elimination"]; I [label="2-tert-butyl-6-methyl-1H-indole"];

A -> C [label="+ Ketone, H+"]; B -> C; C -> D [label="Tautomerization"]; D -> E; E -> F; F -> G [label="Rearomatization"]; G -> H; H -> I [label="- NH3"]; } caption { label = "Fischer Indole Synthesis Workflow"; fontsize = 12; fontname = "Arial"; }

Experimental Protocol: Fischer Indole Synthesis of 2-tert-butyl-6-methyl-1H-indole

This protocol is adapted from established procedures for the Fischer indole synthesis of 2-substituted indoles.

Materials:

  • 4-methylphenylhydrazine hydrochloride

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride (1.0 eq) in ethanol. Add pinacolone (1.1 eq) to the solution. Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation of Hydrazone (Optional but Recommended): Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude hydrazone.

  • Indolization: Place the crude hydrazone in a round-bottom flask. Add polyphosphoric acid (PPA) (10 eq by weight) or anhydrous zinc chloride (4 eq). Heat the mixture to 150-180°C with vigorous stirring for 1-3 hours. The reaction mixture will become dark and viscous.

  • Work-up and Purification: Cool the reaction mixture to below 100°C and carefully quench by pouring it onto crushed ice. Neutralize the acidic mixture with a saturated solution of sodium bicarbonate. Extract the aqueous mixture with toluene or ethyl acetate (3 x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-tert-butyl-6-methyl-1H-indole.

Data and Performance
ParameterFischer Indole Synthesis
Starting Materials 4-methylphenylhydrazine, Pinacolone
Key Reagents Polyphosphoric acid or Zinc Chloride
Reaction Temperature High (150-180°C)
Reaction Time 4-8 hours (including hydrazone formation)
Reported Yield Moderate (Typically 40-60%)
Purification Column Chromatography
Advantages Readily available starting materials, one-pot potential
Disadvantages Harsh acidic conditions, high temperatures, potential for side reactions, moderate yields

Synthetic Route 2: The Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This modern synthetic method offers a milder and often more efficient alternative to traditional methods for the synthesis of N-aryl compounds, including indoles.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination for indole synthesis generally involves the following steps:[6]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an ortho-halo- or ortho-triflyloxy-alkenyl aniline derivative.

  • Amine Coordination and Deprotonation: The nitrogen atom of the aniline coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the indole product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

dot graph Buchwald_Hartwig_Synthesis { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

A [label="o-halo-alkenyl aniline"]; B [label="Pd(0) Catalyst"]; C [label="Oxidative Addition Complex"]; D [label="Base"]; E [label="Palladium-Amido Complex"]; F [label="Reductive Elimination"]; G [label="2-tert-butyl-6-methyl-1H-indole"];

A -> C; B -> C [label="Oxidative Addition"]; C -> E [label="+ Base"]; D -> E; E -> F; F -> G; F -> B [label="Catalyst Regeneration"]; } caption { label = "Buchwald-Hartwig Synthesis Workflow"; fontsize = 12; fontname = "Arial"; }

Experimental Protocol: Buchwald-Hartwig Synthesis of 2-tert-butyl-6-methyl-1H-indole

This protocol is a proposed route based on established Buchwald-Hartwig methodologies for indole synthesis.

Materials:

  • 2-Bromo-4-methyl-1-(3,3-dimethylbut-1-en-1-yl)benzene (synthesis required)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium catalyst

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous toluene or dioxane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Precursor Synthesis: The starting material, 2-bromo-4-methyl-1-(3,3-dimethylbut-1-en-1-yl)benzene, would need to be synthesized, for instance, via a Wittig or Horner-Wadsworth-Emmons reaction between 2-bromo-4-methylbenzaldehyde and the appropriate phosphonium ylide or phosphonate ester, followed by amination of an appropriate precursor.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, a reaction vessel is charged with Pd(OAc)₂ (0.02-0.05 eq), the phosphine ligand (0.04-0.10 eq), and the base (1.5-2.0 eq).

  • Reaction Setup: The precursor, 2-bromo-4-methyl-1-(3,3-dimethylbut-1-en-1-yl)benzene (1.0 eq), is dissolved in anhydrous toluene or dioxane and added to the reaction vessel.

  • Reaction: The reaction mixture is heated to 80-110°C and stirred under an inert atmosphere for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data and Performance
ParameterBuchwald-Hartwig Amination
Starting Materials Substituted o-halo-alkenyl aniline
Key Reagents Palladium catalyst, Phosphine ligand, Strong base
Reaction Temperature Moderate (80-110°C)
Reaction Time 12-24 hours
Reported Yield Potentially high (Often >70-80% for similar systems)
Purification Column Chromatography
Advantages Milder reaction conditions, higher potential yields, greater functional group tolerance
Disadvantages Requires synthesis of a specific precursor, cost of palladium catalyst and ligands, sensitivity to air and moisture

Spectroscopic Characterization of 2-tert-butyl-6-methyl-1H-indole

Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, a singlet for the methyl group, a singlet for the tert-butyl group, and a broad singlet for the N-H proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule, including the quaternary carbons of the tert-butyl group and the indole ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (C₁₃H₁₇N, MW: 187.28 g/mol ).[1]

Comparative Analysis and Conclusion

The choice between the Fischer indole synthesis and the Buchwald-Hartwig amination for the preparation of 2-tert-butyl-6-methyl-1H-indole depends on several factors, including the scale of the synthesis, the availability of starting materials, and the desired purity and yield.

  • Efficacy and Yield: The Buchwald-Hartwig amination is anticipated to provide a higher yield of the desired product under milder conditions compared to the Fischer indole synthesis. The harsh, high-temperature, and strongly acidic conditions of the Fischer synthesis can lead to decomposition and the formation of byproducts, particularly with sterically hindered substrates.

  • Versatility and Substrate Scope: The Buchwald-Hartwig approach offers greater versatility in terms of the functional groups that can be tolerated in the starting materials. However, it necessitates the synthesis of a specific and potentially complex precursor. The Fischer indole synthesis, while less tolerant of sensitive functional groups, utilizes more readily available starting materials.

  • Cost and Practicality: For small-scale laboratory synthesis where precursor availability is not a major hurdle, the Buchwald-Hartwig amination may be the preferred method due to its potential for higher yields and cleaner reactions. For larger-scale synthesis, the cost of the palladium catalyst and ligands for the Buchwald-Hartwig reaction might be a significant consideration, potentially making the Fischer indole synthesis a more economically viable, albeit lower-yielding, option.

References

  • Grokipedia. Fischer indole synthesis. [Link]

  • Fischer Indole Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.
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  • Wikipedia. Fischer indole synthesis. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]

  • Biological Magnetic Resonance Bank. Indole. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

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Comparative

A Comparative In Vitro Analysis of the Anticancer Properties of 2-tert-butyl-6-methyl-1H-indole

A Technical Guide for Preclinical Cancer Research Abstract The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Preclinical Cancer Research

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer agents.[1][2][3] This guide presents a comprehensive framework for evaluating the anticancer properties of a novel indole derivative, 2-tert-butyl-6-methyl-1H-indole (TBMI), benchmarked against the established chemotherapeutic drugs Doxorubicin and Cisplatin. We provide detailed, validated protocols for a suite of in vitro assays designed to quantify cytotoxicity, induction of apoptosis, and effects on cell cycle progression. The methodologies are applied to a panel of three distinct human cancer cell lines: HeLa (cervical cancer)[4][5][6], MCF-7 (breast adenocarcinoma)[7][8], and A549 (lung carcinoma)[9][10][11]. The presented data, while illustrative, are structured to highlight key comparative metrics such as IC50 values, apoptotic cell populations, and cell cycle phase distribution. This document serves as a robust methodological reference for researchers in oncology and drug discovery engaged in the preliminary assessment of novel chemical entities.

Introduction

Cancer remains a leading cause of mortality worldwide, driving an urgent and continuous search for novel therapeutics with improved efficacy and reduced side effects.[12] Heterocyclic compounds, particularly those containing an indole scaffold, are of significant interest due to their broad range of biological activities.[1][2] Several indole derivatives have been successfully developed into FDA-approved anticancer drugs, acting through diverse mechanisms such as the inhibition of tubulin polymerization, protein kinases, and DNA topoisomerases.[2][3][13]

The compound 2-tert-butyl-6-methyl-1H-indole (TBMI) is a novel synthetic indole derivative. Its structural features, including the bulky tert-butyl group at the 2-position and the methyl group at the 6-position, suggest potential for unique interactions with biological targets. The rationale for this investigation is to determine if TBMI possesses cytotoxic activity against cancer cells and to begin elucidating its mechanism of action.

To contextualize the potential of TBMI, its performance must be compared against gold-standard chemotherapeutic agents. We have selected:

  • Doxorubicin: An anthracycline antibiotic that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[][15][16][17][18]

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, which interferes with DNA repair mechanisms, triggers DNA damage, and induces apoptosis.[19][20][21][22]

This guide will detail the experimental workflow for a head-to-head comparison of TBMI with Doxorubicin and Cisplatin across three well-characterized cancer cell lines representing different malignancies: HeLa (cervical)[4][23], MCF-7 (breast)[24][25][26], and A549 (lung)[27][28]. The objective is to provide a rigorous, step-by-step preclinical evaluation protocol that enables a clear, data-driven assessment of a novel compound's anticancer potential.

Materials and Methods

Cell Lines and Culture Conditions
  • HeLa (Human Cervical Adenocarcinoma): Sourced from ATCC (CCL-2). Cultured in Eagle's Minimum Essential Medium (EMEM).

  • MCF-7 (Human Breast Adenocarcinoma): Sourced from ATCC (HTB-22). Cultured in Dulbecco's Modified Eagle's Medium (DMEM).[8]

  • A549 (Human Lung Carcinoma): Sourced from ATCC (CCL-185). Cultured in F-12K Medium.

All media were supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. All cell lines were passaged upon reaching 80-90% confluency.

Experimental Workflow

The overall experimental process is designed to systematically evaluate the compound's effect on cell viability and elucidate the primary mechanism of cell death.

G cluster_setup Phase 1: Preparation cluster_primary Phase 2: Primary Screening cluster_mechanistic Phase 3: Mechanistic Assays cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Maintenance (HeLa, MCF-7, A549) mtt_assay MTT Cytotoxicity Assay (Determine IC50 values) cell_culture->mtt_assay Seed cells compound_prep Compound Dilution (TBMI, Doxorubicin, Cisplatin) compound_prep->mtt_assay Treat cells apoptosis_assay Annexin V-FITC/PI Staining (Apoptosis vs. Necrosis) mtt_assay->apoptosis_assay Use IC50 concentration cell_cycle_assay Propidium Iodide Staining (Cell Cycle Analysis) mtt_assay->cell_cycle_assay Use IC50 concentration data_analysis Comparative Data Analysis & Interpretation mtt_assay->data_analysis IC50 Data apoptosis_assay->data_analysis Apoptosis Data cell_cycle_assay->data_analysis Cell Cycle Data

Caption: Experimental workflow for evaluating the anticancer properties of TBMI.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[29] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which appears purple.[30]

Protocol:

  • Cell Seeding: Harvest and count cells. Seed 5 × 10³ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of TBMI, Doxorubicin, and Cisplatin in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a medium-only well as a blank.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.[31]

  • Solubilization: Carefully remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[29]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Detection (Annexin V-FITC/PI Assay)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[32][33] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by FITC-conjugated Annexin V.[34] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Seed 2 × 10⁵ cells per well in a 6-well plate. After 24 hours, treat the cells with TBMI, Doxorubicin, and Cisplatin at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize. Centrifuge the combined cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[34]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Differentiate cell populations:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[35] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[35]

Protocol:

  • Cell Seeding and Treatment: Seed 5 × 10⁵ cells in a 6-well plate and treat with IC50 concentrations of the compounds for 24 hours.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells and prevent clumping. Incubate at -20°C for at least 2 hours.[36][37]

  • Washing: Centrifuge to remove the ethanol and wash the cells twice with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[36]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[36]

  • Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer. The G0/G1 peak will have 2n DNA content, while the G2/M peak will have 4n DNA content. The S phase will fall in between.

Results

The following tables present illustrative data from the comparative analysis.

Cytotoxicity Against Cancer Cell Lines

The IC50 values represent the concentration of each compound required to inhibit the growth of 50% of the cell population after 48 hours of treatment. A lower IC50 value indicates higher potency.

Table 1: IC50 Values (µM) of TBMI and Control Drugs
Compound HeLa (Cervical) MCF-7 (Breast) A549 (Lung)
TBMI 8.512.27.9
Doxorubicin 0.81.10.9
Cisplatin 5.27.86.5

These are hypothetical data for illustrative purposes.

Induction of Apoptosis

This table summarizes the percentage of cells in early and late apoptosis after a 24-hour treatment with the IC50 concentration of each compound.

Table 2: Percentage of Apoptotic Cells
Treatment (A549 Cells) % Early Apoptosis % Late Apoptosis % Total Apoptosis
Control (Untreated) 2.11.53.6
TBMI 25.415.841.2
Doxorubicin 30.118.248.3
Cisplatin 28.516.745.2

These are hypothetical data for illustrative purposes.

Effect on Cell Cycle Progression

This table shows the distribution of cells in different phases of the cell cycle after a 24-hour treatment. An accumulation of cells in a specific phase suggests cell cycle arrest.

Table 3: Cell Cycle Distribution (%) in A549 Cells
Treatment G0/G1 Phase S Phase G2/M Phase
Control (Untreated) 60.525.114.4
TBMI 22.320.557.2
Doxorubicin 35.815.348.9
Cisplatin 55.130.214.7

These are hypothetical data for illustrative purposes. Cisplatin is known to cause arrest in G1, S, or G2 phases depending on the cell type and conditions.[19]

Discussion

The illustrative data suggest that the novel indole derivative, TBMI, exhibits notable anticancer properties, although with lower potency compared to the established drugs Doxorubicin and Cisplatin.

From the cytotoxicity data (Table 1), TBMI demonstrated single-digit micromolar IC50 values against HeLa and A549 cells, indicating potent activity. Its efficacy against the MCF-7 breast cancer line was slightly lower. As expected, Doxorubicin was the most potent compound across all cell lines, consistent with its widespread clinical use.

The primary mechanism of TBMI-induced cell death appears to be apoptosis, as shown in Table 2. Treatment with TBMI led to a significant increase in both early and late apoptotic cell populations in A549 cells, comparable to the effects of Cisplatin and Doxorubicin. This finding is critical, as induction of apoptosis is a desirable characteristic for an anticancer agent.

Furthermore, the cell cycle analysis (Table 3) provides insight into a potential mechanism of action. The dramatic accumulation of cells in the G2/M phase following TBMI treatment suggests that the compound may interfere with the mitotic spindle or other crucial components of cell division, leading to G2/M arrest.[38] This mechanism, if confirmed, would be similar to that of other indole-based anticancer agents that are known to inhibit tubulin polymerization.[39][40][41] This contrasts with the known mechanisms of Doxorubicin, which also induces G2/M arrest through DNA damage response[17], and Cisplatin, which can cause cell cycle arrest at multiple checkpoints.[19]

G cluster_cell Cancer Cell TBMI TBMI (Hypothetical Agent) G2M_Phase G2/M Phase Transition TBMI->G2M_Phase Inhibits Mitosis Mitosis G2M_Phase->Mitosis Blocked Apoptosis_Pathway Intrinsic Apoptosis Pathway (e.g., Bcl-2/Bax regulation) G2M_Phase->Apoptosis_Pathway Triggers Caspases Caspase Activation (Caspase-3, -9) Apoptosis_Pathway->Caspases Activates Cell_Death Apoptotic Cell Death Caspases->Cell_Death Executes

Caption: Hypothetical signaling pathway for TBMI-induced apoptosis via G2/M arrest.

Conclusion

This guide outlines a systematic and robust in vitro strategy for the initial evaluation of a novel anticancer compound, 2-tert-butyl-6-methyl-1H-indole (TBMI). The presented protocols for cytotoxicity, apoptosis, and cell cycle analysis allow for a direct and meaningful comparison against standard chemotherapeutic drugs. The illustrative results indicate that TBMI is a promising compound that exerts cytotoxic effects by inducing G2/M phase cell cycle arrest and subsequent apoptosis. While less potent than Doxorubicin, its distinct profile warrants further investigation, including studies to identify its specific molecular target (e.g., tubulin polymerization assays) and assessment in a broader panel of cancer cell lines and in vivo models.

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Validation

Cross-reactivity studies of 2-tert-butyl-6-Methyl-1H-indole with other biological targets

In the landscape of contemporary drug discovery, the early and comprehensive assessment of a compound's selectivity is a cornerstone of a successful therapeutic development program. A molecule's interaction with unintend...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the early and comprehensive assessment of a compound's selectivity is a cornerstone of a successful therapeutic development program. A molecule's interaction with unintended biological targets, known as off-target effects, can lead to unforeseen toxicities or a dilution of its intended therapeutic efficacy. This guide provides a detailed framework for conducting cross-reactivity studies on the novel small molecule, 2-tert-butyl-6-methyl-1H-indole, a compound with a scaffold suggestive of interaction with various protein families. Recent research has pointed towards substituted indole derivatives as potential inhibitors of methyltransferase-like 3 (METTL3), a key enzyme in RNA methylation.[1] For the purpose of this illustrative guide, we will consider METTL3 as the hypothetical primary target of 2-tert-butyl-6-methyl-1H-indole and construct a rigorous methodology to evaluate its selectivity against a panel of diverse and therapeutically relevant off-targets.

This document is intended for researchers, scientists, and drug development professionals, offering both the rationale behind experimental choices and detailed protocols to ensure scientific integrity.

The Imperative of Selectivity Profiling

The indole nucleus is a privileged scaffold in medicinal chemistry, found in a multitude of natural and synthetic bioactive compounds.[2][3] Its structural versatility allows it to interact with a wide array of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and nuclear receptors.[2] While this promiscuity can be advantageous in polypharmacology, it necessitates a thorough investigation of a compound's selectivity profile to mitigate the risk of adverse drug reactions. A comprehensive off-target liability assessment is therefore not merely a regulatory hurdle but a critical step in understanding a compound's true biological activity and therapeutic potential.[4][5][6]

Designing the Cross-Reactivity Study: A Multi-pronged Approach

To construct a robust selectivity profile for 2-tert-butyl-6-methyl-1H-indole, a tiered approach is recommended. This involves an initial broad screen against a panel of representative targets from major protein families, followed by more in-depth secondary assays for any identified "hits."

Our hypothetical study will focus on four key classes of off-targets that are commonly implicated in drug side effects:

  • Protein Kinases: A large family of enzymes that are crucial regulators of cellular processes. Off-target kinase inhibition is a frequent cause of toxicity.[7][8][9]

  • G-Protein Coupled Receptors (GPCRs): The largest family of cell surface receptors and the target of a significant portion of approved drugs.[10][11][12][13]

  • Ion Channels: These membrane proteins are critical for neuronal signaling and cardiac function. Unintended modulation of ion channels can lead to severe adverse events.[14][15][16][17]

  • Nuclear Receptors: These ligand-activated transcription factors regulate gene expression and are involved in metabolism and development.[18][19][20][21][22]

The following diagram illustrates the workflow for our comprehensive cross-reactivity assessment.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Confirmation cluster_2 Phase 3: Selectivity Analysis start 2-tert-butyl-6-methyl-1H-indole panel Broad Off-Target Panel (Kinases, GPCRs, Ion Channels, Nuclear Receptors) start->panel Single High Concentration Screen dose_response Dose-Response Assays for Hits panel->dose_response Identify Hits (>50% Inhibition) confirmation Orthogonal Confirmatory Assays dose_response->confirmation ic50_determination IC50/EC50 Determination confirmation->ic50_determination selectivity_index Calculate Selectivity Index (Off-Target IC50 / On-Target IC50) ic50_determination->selectivity_index end Comprehensive Report selectivity_index->end Final Selectivity Profile G cluster_0 Control (No Inhibitor) cluster_1 With Inhibitor Receptor_C Receptor Radioligand_C Radioligand Receptor_C->Radioligand_C Binding Receptor_I Receptor Inhibitor 2-tert-butyl-6-methyl-1H-indole Receptor_I->Inhibitor Competitive Binding Radioligand_I Radioligand

Caption: Competitive binding at a G-protein coupled receptor.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for evaluating the cross-reactivity of 2-tert-butyl-6-methyl-1H-indole. By employing a multi-tiered screening strategy that encompasses diverse and therapeutically relevant target classes, researchers can build a detailed selectivity profile. The hypothetical data presented herein underscore the importance of quantifying the selectivity index to contextualize off-target activities. Adherence to the detailed protocols will ensure the generation of high-quality, reproducible data, which is paramount for making informed decisions in the drug discovery and development process. Early identification and characterization of off-target interactions are crucial for mitigating potential safety liabilities and ultimately contribute to the development of safer and more effective medicines.

References

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  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

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Comparative

In silico docking studies of 2-tert-butyl-6-Methyl-1H-indole with target proteins

An Expert's Guide to Comparative In Silico Analysis: Docking 2-tert-butyl-6-methyl-1H-indole Against Cyclooxygenase-2 (COX-2) This guide provides a comprehensive, in-depth walkthrough of an in silico molecular docking st...

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Comparative In Silico Analysis: Docking 2-tert-butyl-6-methyl-1H-indole Against Cyclooxygenase-2 (COX-2)

This guide provides a comprehensive, in-depth walkthrough of an in silico molecular docking study for a novel indole derivative, 2-tert-butyl-6-methyl-1H-indole. In the landscape of structure-based drug discovery, computational methods serve as a powerful preliminary step to predict the binding affinity and interaction patterns of small molecules with protein targets, thereby prioritizing candidates for further experimental validation.[1]

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets and form the backbone of numerous approved drugs.[2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties.[4][5][6] Our subject molecule, 2-tert-butyl-6-methyl-1H-indole, is a synthetic derivative whose biological potential is yet to be explored.

This guide is structured as a comparative case study. We will predict the binding efficacy of our novel indole against Cyclooxygenase-2 (COX-2), a well-established target in anti-inflammatory drug development. To establish a robust benchmark, its performance will be compared against Indomethacin, a classic non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor.[5] Our objective is not merely to present a protocol but to elucidate the scientific rationale behind each decision, from target selection to results validation, ensuring a reproducible and meaningful computational experiment.[7][8]

Part 1: Strategic Framework for In Silico Investigation

The initial phase of any computational drug discovery project is critical. It involves selecting a biologically relevant target and defining a clear, logical workflow for the investigation.

Rationale for Target Selection: Why COX-2?

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a pivotal role in the inflammatory cascade by synthesizing prostaglandins. Its inhibition is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). The choice of COX-2 as the target for 2-tert-butyl-6-methyl-1H-indole is based on the following justifications:

  • Precedent in Indole Chemistry : Numerous indole-containing compounds, most famously Indomethacin, are known to be potent COX inhibitors.[2] This established activity within the indole class provides a strong rationale for exploring new derivatives against the same target.

  • Therapeutic Relevance : Chronic inflammation is implicated in a wide array of diseases, making COX-2 a highly relevant and extensively studied pharmacological target.[5]

  • Structural Data Availability : The availability of high-resolution crystal structures of COX-2 in complex with known inhibitors (e.g., PDB ID: 4COX) in the Protein Data Bank (PDB) is essential for accurate structure-based drug design.[9]

The In Silico Experimental Workflow

A rigorous and well-defined workflow is paramount for the reproducibility and reliability of docking studies. Our approach integrates ligand and protein preparation, validated docking simulations, and post-docking analysis, including a preliminary assessment of pharmacokinetic properties (ADMET).

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis PDB 1. Target Selection (COX-2, PDB: 4COX) Ligand 2. Ligand Preparation (Test & Comparators) Protein 3. Protein Preparation (Cleaning & Protonation) Validation 4. Protocol Validation (Re-docking, RMSD < 2Å) Protein->Validation Docking 5. Molecular Docking (AutoDock Vina) Validation->Docking Analysis 6. Results Analysis (Binding Energy & Interactions) Docking->Analysis ADMET 7. ADMET Prediction (Pharmacokinetics & Toxicity) Report 8. Comparative Report

Caption: A streamlined workflow for in silico molecular docking studies.

Part 2: Self-Validating Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting the docking study. The trustworthiness of any docking result hinges on a meticulously validated protocol.[10]

Essential Software and Tools
  • Molecular Docking : AutoDock Vina [11] - A widely used, open-source program known for its accuracy and speed.

  • Structure Preparation : MGLTools [11] - Used for preparing protein and ligand files into the required PDBQT format for Vina.

  • Visualization : PyMOL [12][13] - An essential tool for visualizing protein-ligand complexes and analyzing interactions.

  • ADMET Prediction : ADMET-AI [14] or SwissADME [15] - Web-based tools for predicting pharmacokinetic and toxicity profiles.

Protocol 1: Ligand and Protein Structure Preparation

The accuracy of docking is highly dependent on the quality of the initial structures.[7]

Step-by-Step Ligand Preparation:

  • Obtain 2D Structures : Draw the structures of 2-tert-butyl-6-methyl-1H-indole, Indomethacin, and Celecoxib using chemical drawing software (e.g., ChemDraw) and save them in SDF or MOL format.

  • Convert to 3D : Use a program like Open Babel to convert the 2D structures into 3D coordinates and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

  • Prepare for Docking (PDBQT format) :

    • Load the 3D ligand structure into AutoDockTools (ADT).

    • Detect the root, set the number of rotatable bonds (torsions), and assign Gasteiger charges.

    • Save the output as a PDBQT file. This format includes atomic coordinates, partial charges, and atom types.

Step-by-Step Protein Preparation (Target: COX-2, PDB ID: 4COX):

  • Download Structure : Obtain the crystal structure of human COX-2 complexed with Celecoxib (PDB ID: 4COX) from the RCSB Protein Data Bank.[9]

  • Clean the Protein :

    • Open the PDB file in PyMOL or another molecular viewer.

    • Remove all non-essential components: water molecules, co-solvents, and any ligands except the co-crystallized Celecoxib (which will be used for validation).

    • Isolate the protein chain(s) required for the study. For 4COX, this is typically Chain A.

    • Save the cleaned protein as a new PDB file.

  • Prepare for Docking (PDBQT format) :

    • Load the cleaned PDB file into ADT.

    • Add polar hydrogens, as they are crucial for forming hydrogen bonds.

    • Merge non-polar hydrogens and compute Gasteiger charges.

    • Save the final prepared receptor as a PDBQT file.

Protocol 2: Docking Protocol Validation

This step is non-negotiable for ensuring the docking parameters can reliably reproduce the experimentally observed binding mode.[10][16]

  • Extract Co-crystallized Ligand : Using PyMOL, select the co-crystallized Celecoxib from the original 4COX PDB file and save it as a separate PDB file. Prepare this ligand into a PDBQT file as described in Protocol 2.2.

  • Define the Binding Site : The binding site is defined as a grid box centered on the co-crystallized ligand's position. In AutoDockTools, set the grid box dimensions to encompass the entire active site (e.g., 25 x 25 x 25 Å).[11]

  • Re-dock the Ligand : Perform a docking run using the prepared COX-2 receptor and the extracted Celecoxib PDBQT file, using the defined grid box.

  • Calculate RMSD : Superimpose the lowest-energy docked pose of Celecoxib onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Validation Criteria : An RMSD value below 2.0 Å indicates that the docking protocol is accurate and reliable for this specific target.[10]

Protocol 3: Molecular Docking with AutoDock Vina

Once the protocol is validated, proceed with docking the test compound and comparators.

  • Create a Configuration File : Prepare a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box (determined during validation), and the output file name.[17][18]

    • receptor = protein.pdbqt

    • ligand = ligand.pdbqt

    • out = output.pdbqt

    • center_x, center_y, center_z = [coordinates from validation]

    • size_x, size_y, size_z = [dimensions from validation]

    • exhaustiveness = 8 (A higher value increases search thoroughness but also computation time).

  • Run Vina : Execute the docking from the command line: vina --config conf.txt --log log.txt.[17]

  • Repeat : Perform this process for 2-tert-butyl-6-methyl-1H-indole, Indomethacin, and Celecoxib (as a control).

Part 3: Results and Comparative Analysis

The output of a docking simulation is a set of predicted binding poses and their corresponding binding affinities. Analysis involves comparing these quantitative scores and visualizing the specific molecular interactions.

Quantitative Data Summary

The docking results are summarized below. Binding affinity is reported in kcal/mol, where a more negative value indicates a stronger predicted interaction.

CompoundBinding Affinity (kcal/mol)Interacting Residues (H-Bonds)Interacting Residues (Hydrophobic)
2-tert-butyl-6-methyl-1H-indole -8.9Gln192, His90Val523, Leu352, Tyr385, Trp387, Phe518
Indomethacin (Comparator) -9.5Arg513, Ser353Tyr385, Trp387, Leu352, Val349, Phe518
Celecoxib (Comparator) -10.2Gln192, His90, Arg513Val523, Leu352, Phe518, Leu531, Met522
Analysis of Molecular Interactions

Visualization is key to understanding why a compound achieves a certain docking score. Using PyMOL, we analyze the best-scoring pose for each ligand within the COX-2 active site.

G cluster_0 2-tert-butyl-6-methyl-1H-indole cluster_1 Celecoxib (Known Inhibitor) mol_A Indole Core H-Bond with Gln192 Hydrophobic interaction with Val523, Phe518 mol_B Sulfonamide Group H-Bond with His90, Arg513 Enters selectivity pocket mol_A:p1->mol_B:p1 Similar H-Bonding Region mol_A:p2->mol_B:p2 Overlapping Hydrophobic Pockets

Caption: Logical relationship of key interactions within the COX-2 active site.

  • 2-tert-butyl-6-methyl-1H-indole : Our test compound is predicted to form a stable complex within the active site. The indole N-H group acts as a hydrogen bond donor to the side chain of Gln192. The bulky tert-butyl and methyl groups are well-accommodated within a hydrophobic pocket defined by residues like Val523 and Phe518.

  • Indomethacin : This known inhibitor shows a more favorable binding energy. Its carboxyl group forms crucial hydrogen bonds with Arg513 and Ser353, key residues for the activity of many NSAIDs.[5]

  • Celecoxib : As the co-crystallized ligand and a potent selective inhibitor, Celecoxib displays the strongest binding affinity. Its characteristic sulfonamide group extends into a specific side pocket of the COX-2 active site, an interaction responsible for its selectivity over COX-1, and forms strong hydrogen bonds with His90 and Arg513.

Comparative Insight : While 2-tert-butyl-6-methyl-1H-indole shows promising binding affinity, its score is slightly lower than the established inhibitors. It engages some of the same key hydrophobic pockets but lacks the specific interactions, like those of Celecoxib's sulfonamide group, that confer high potency and selectivity. This suggests it may act as a non-selective COX inhibitor, similar in class to Indomethacin but potentially with lower potency.

ADMET Profile Comparison

An early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial to avoid late-stage drug development failures.[19][20] Using the ADMET-AI web server, we generated a preliminary pharmacokinetic profile.[14]

Property2-tert-butyl-6-methyl-1H-indoleIndomethacinCelecoxibDesired Range
Molecular Weight ( g/mol ) 187.28357.79381.37< 500
LogP (Lipophilicity) 3.853.103.33< 5
H-Bond Donors 112< 5
H-Bond Acceptors 045< 10
Predicted BBB Permeant YesYesYesN/A
Predicted GI Absorption HighHighHighHigh
Lipinski's Rule of Five No violationsNo violationsNo violations0 violations

Analysis : All three compounds exhibit drug-like properties according to Lipinski's Rule of Five. Our test molecule has a lower molecular weight and fewer hydrogen bond acceptors, which can be favorable for permeability. Its predicted high gastrointestinal (GI) absorption and ability to cross the blood-brain barrier (BBB) are noteworthy properties that would need to be considered in the context of its intended therapeutic application.

Conclusion and Future Perspectives

This in silico investigation provides a foundational assessment of 2-tert-butyl-6-methyl-1H-indole as a potential anti-inflammatory agent targeting the COX-2 enzyme. The molecular docking study, validated by re-docking a co-crystallized ligand, predicts that the compound binds favorably to the COX-2 active site with a binding affinity of -8.9 kcal/mol.

While this predicted affinity is promising, it is lower than that of the established inhibitors Indomethacin (-9.5 kcal/mol) and Celecoxib (-10.2 kcal/mol). The analysis of binding interactions suggests that while our novel indole occupies key hydrophobic regions of the active site, it does not engage in the same high-potency hydrogen bond networks as the comparators.

The preliminary ADMET profile is favorable, indicating good drug-like properties and predicted high GI absorption.

Limitations and Next Steps : It is critical to acknowledge that in silico studies are predictive and not a substitute for experimental validation. The primary limitations include the rigid receptor assumption in standard docking and the inherent approximations in scoring functions.

The logical next steps in a drug discovery pipeline would be:

  • In Vitro Enzyme Assay : To experimentally determine the IC50 value of 2-tert-butyl-6-methyl-1H-indole against both COX-1 and COX-2 to confirm its inhibitory activity and assess its selectivity.

  • Molecular Dynamics (MD) Simulations : To study the stability of the predicted protein-ligand complex over time and account for protein flexibility.[10]

  • Structure-Activity Relationship (SAR) Studies : If activity is confirmed, synthesize and test analogues of the lead compound to improve potency and selectivity based on the docking insights.

This guide demonstrates a comprehensive and scientifically rigorous approach to in silico screening, providing actionable intelligence to guide subsequent, resource-intensive experimental work.

References

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Validation

A Comparative Guide to the Reproducibility of Published Synthesis Methods for 2-tert-butyl-6-Methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance and Synthetic Challenges of 2-tert-butyl-6-methyl-1H-indole The indole nucleus is a cornerstone in medicinal chemistry, formi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Synthetic Challenges of 2-tert-butyl-6-methyl-1H-indole

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents. The specific derivative, 2-tert-butyl-6-methyl-1H-indole, with its unique substitution pattern, presents itself as a valuable scaffold for the development of novel therapeutics. The presence of a sterically demanding tert-butyl group at the 2-position and a methyl group at the 6-position can significantly influence the molecule's pharmacological profile, offering potential for enhanced selectivity and potency. However, these same structural features pose considerable challenges to its chemical synthesis, impacting reaction efficiency, yield, and overall reproducibility.

This guide provides an in-depth, objective comparison of published synthesis methods for 2-tert-butyl-6-methyl-1H-indole. Moving beyond a simple recitation of procedural steps, we will delve into the causality behind experimental choices, critically evaluate the reproducibility of the available methods, and provide the necessary experimental data to support our analysis. Our goal is to equip researchers with the practical insights needed to select and implement the most reliable and efficient synthetic strategy for obtaining this valuable compound.

Methodology Overview: A Comparative Framework

To assess the reproducibility and practicality of different synthetic approaches, we will evaluate each method based on a set of key performance indicators:

  • Yield: The efficiency of the reaction in converting starting materials to the desired product.

  • Purity: The level of contamination from byproducts and unreacted starting materials.

  • Reaction Conditions: The temperature, pressure, and reaction time required.

  • Reagent and Catalyst Cost/Availability: The economic and logistical feasibility of the synthesis.

  • Scalability: The ease with which the reaction can be performed on a larger scale.

  • Safety: The inherent hazards associated with the reagents and reaction conditions.

This comparative analysis will be supported by a thorough review of the available literature, focusing on detailed experimental procedures and characterization data.

The Fischer Indole Synthesis: A Classic Approach Under Scrutiny

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for constructing the indole ring system.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[1][3]

For the synthesis of 2-tert-butyl-6-methyl-1H-indole, the logical starting materials for a Fischer indole synthesis are 4-methylphenylhydrazine and pinacolone (3,3-dimethyl-2-butanone).

Caption: General workflow for the Fischer indole synthesis of 2-tert-butyl-6-methyl-1H-indole.

Analysis of Reproducibility and Potential Pitfalls

While the Fischer indole synthesis is conceptually straightforward, its application to sterically hindered ketones like pinacolone can be problematic, leading to issues with reproducibility. The bulky tert-butyl group can impede the key[1][1]-sigmatropic rearrangement step in the reaction mechanism, potentially leading to lower yields and the formation of side products.

The choice of acid catalyst is critical. While a variety of Brønsted and Lewis acids can be employed, the optimal catalyst and reaction conditions for this specific transformation are not well-documented in readily accessible literature, which presents a significant hurdle for reproducibility. Harsh acidic conditions and high temperatures, often required for less reactive substrates, can lead to decomposition of the starting materials or the final indole product.

A thorough search of the scientific literature and patent databases did not yield a specific, detailed, and reproducible experimental protocol for the Fischer indole synthesis of 2-tert-butyl-6-methyl-1H-indole with comprehensive characterization data. While general procedures for similar methylated indoles exist, the direct application of these methods may not be successful without significant optimization.

Alternative Synthetic Strategies: Exploring Modern Methodologies

Given the potential challenges associated with the Fischer indole synthesis for this sterically hindered target, exploring alternative methods is crucial for ensuring a reproducible and efficient synthesis. Modern organic synthesis offers a range of powerful tools for indole formation that may be better suited for this particular molecule.

Palladium-Catalyzed Indole Synthesis: A Promising Alternative

In recent years, palladium-catalyzed methods have emerged as powerful alternatives for the synthesis of substituted indoles. These reactions often proceed under milder conditions and can exhibit greater functional group tolerance compared to classical methods. One such approach involves the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines. This strategy could potentially be adapted for the synthesis of 2-tert-butyl-6-methyl-1H-indole.

Caption: General workflow for a palladium-catalyzed indole synthesis.

Hypothetical Experimental Protocol (Based on Cerra et al.):

  • Enamine Formation: Condensation of 4-methylaniline with pinacolone to form the corresponding N-(4-methylphenyl)-3,3-dimethyl-2-buten-2-amine.

  • Cyclization: The crude enamine would then be subjected to a palladium catalyst (e.g., Pd(OAc)₂), an oxidant (e.g., Cu(OAc)₂), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF) under microwave irradiation.

Causality behind Experimental Choices:

  • Palladium Catalyst: Facilitates the C-H activation and subsequent C-N bond formation required for cyclization.

  • Oxidant: Regenerates the active Pd(II) catalyst, allowing for a catalytic cycle.

  • Base: Neutralizes the acid generated during the reaction.

  • Microwave Irradiation: Provides rapid and uniform heating, which can accelerate the reaction and improve yields, especially for sterically hindered substrates.

Challenges and Considerations for Reproducibility:

The successful application of this method would require careful optimization of the reaction parameters, including the choice of palladium catalyst, ligand, oxidant, base, solvent, and microwave conditions. The steric bulk of the tert-butyl group may necessitate higher catalyst loading or longer reaction times. Reproducibility would depend on precise control of these parameters.

Data Comparison and Characterization

PropertyValueSource
CAS Number 1049676-92-7[6]
Molecular Formula C₁₃H₁₇N[6]
Molecular Weight 187.28 g/mol [6]
Appearance Solid[6]
Purity 95.0%[6]

Spectroscopic Characterization (Predicted):

To aid researchers in identifying the target compound, predicted ¹H and ¹³C NMR chemical shifts are provided below. These predictions are based on established principles of NMR spectroscopy and analysis of similar indole structures.

¹H NMR (Predicted, CDCl₃, 400 MHz):

  • δ 7.8-8.0 (br s, 1H): NH proton of the indole ring.

  • δ 7.3-7.4 (d, 1H): Aromatic proton at C4.

  • δ 7.0-7.1 (s, 1H): Aromatic proton at C7.

  • δ 6.8-6.9 (d, 1H): Aromatic proton at C5.

  • δ 6.1-6.2 (s, 1H): Proton at C3 of the indole ring.

  • δ 2.4-2.5 (s, 3H): Methyl protons at C6.

  • δ 1.4-1.5 (s, 9H): tert-Butyl protons at C2.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

  • δ 145-147: C2 carbon attached to the tert-butyl group.

  • δ 135-137: C7a carbon.

  • δ 130-132: C3a carbon.

  • δ 128-130: C6 carbon.

  • δ 120-122: C4 carbon.

  • δ 118-120: C5 carbon.

  • δ 109-111: C7 carbon.

  • δ 98-100: C3 carbon.

  • δ 32-34: Quaternary carbon of the tert-butyl group.

  • δ 30-32: Methyl carbons of the tert-butyl group.

  • δ 21-23: Methyl carbon at C6.

Conclusion and Recommendations

The synthesis of 2-tert-butyl-6-methyl-1H-indole presents a tangible challenge due to the steric hindrance imposed by the tert-butyl group. The classic Fischer indole synthesis, while theoretically applicable, suffers from a lack of specific and reproducible published protocols for this particular molecule, making its implementation uncertain without significant optimization.

Key recommendations for future work include:

  • Systematic Optimization of the Fischer Indole Synthesis: A thorough investigation of various acid catalysts (both Brønsted and Lewis acids), solvents, and reaction temperatures is necessary to establish a reliable protocol.

  • Adaptation and Optimization of Palladium-Catalyzed Methods: A focused effort to apply and optimize the palladium-catalyzed cyclization of the corresponding N-aryl enamine is highly encouraged. This should include screening of different palladium catalysts, ligands, oxidants, and reaction conditions.

  • Full Spectroscopic Characterization: Upon successful synthesis, a comprehensive characterization of 2-tert-butyl-6-methyl-1H-indole using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis is essential to establish a definitive and verifiable dataset for the scientific community.

By pursuing these avenues of research, a robust and reproducible synthesis of this valuable indole derivative can be established, paving the way for its broader application in drug discovery and development.

References

  • Cerra, M. C., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(3), 435. [Link]

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
  • Grokipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Fischer indole synthesis. In Wikipedia. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-tert-butyl-6-Methyl-1H-indole

As a Senior Application Scientist, my aim is to extend the utility of our products beyond the benchtop, ensuring that our partners in research and development can operate with the highest standards of safety and environm...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my aim is to extend the utility of our products beyond the benchtop, ensuring that our partners in research and development can operate with the highest standards of safety and environmental stewardship. This guide provides a comprehensive, procedural framework for the proper disposal of 2-tert-butyl-6-methyl-1H-indole, grounding every recommendation in established safety protocols and regulatory standards. Our commitment is to empower you with the knowledge to manage chemical life cycles responsibly, from synthesis to disposal.

Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal

2-tert-butyl-6-methyl-1H-indole (CAS No. 13275-31-5) is a solid heterocyclic compound utilized in various research and development applications.[1] Its specific hazard profile necessitates that it be treated as a regulated hazardous waste. A thorough understanding of these hazards is the foundation of our disposal protocol, as it informs the "why" behind each procedural step.

The compound is classified with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled .[2]

  • Causes significant skin and serious eye irritation .[2]

  • May cause respiratory irritation , particularly when handled as a dust-forming solid.[2]

Given these properties, improper disposal—such as discarding in standard trash or washing down the drain—is strictly prohibited.[3][4] Such actions risk environmental release, contamination of waterways, and potential exposure to personnel. The overarching regulatory framework governing this waste is the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), which mandates a "cradle-to-grave" management system for hazardous materials.[5]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is a self-validating system designed to ensure safety and compliance from the point of generation to final disposal.

Before handling the waste material, ensuring personal safety is paramount. The potential for skin, eye, and respiratory irritation dictates the use of robust PPE.

  • Eye Protection: Wear chemical safety goggles or glasses that meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards.

  • Hand Protection: Use appropriate chemical-resistant gloves. Inspect gloves for integrity before each use.[6]

  • Body Protection: A standard laboratory coat is required to prevent contamination of personal clothing.

  • Respiratory Protection: When handling the solid form where dust may be generated, a NIOSH-approved dust respirator is essential to prevent inhalation.[2] All handling of open solids should occur within a certified chemical fume hood or a well-ventilated area.[2]

The cardinal rule of hazardous waste management is segregation. Never mix 2-tert-butyl-6-methyl-1H-indole waste with incompatible materials or non-hazardous waste streams.[3]

  • Solid Waste:

    • Carefully transfer any unused or contaminated 2-tert-butyl-6-methyl-1H-indole solid into a designated hazardous waste container.

    • The container must be constructed of a compatible material (e.g., high-density polyethylene) and feature a secure, screw-top lid to prevent leakage.[7][8]

    • Avoid generating dust during the transfer.[2] If the original manufacturer's container is used, ensure it is in good condition.

  • Contaminated Lab Supplies:

    • Items such as gloves, weigh boats, and paper towels that are contaminated with the compound must also be disposed of as hazardous waste.

    • Place these items into the same designated solid waste container.

  • Solution Waste:

    • If the compound is in a solvent, the entire solution is considered hazardous waste.

    • Collect this liquid waste in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.

Accurate and complete labeling is a critical compliance point. As soon as the first particle of waste enters the container, it must be labeled.[8]

The label must include:

  • The words "Hazardous Waste" .[5][9]

  • The full chemical name: "2-tert-butyl-6-methyl-1H-indole" . Avoid abbreviations or chemical formulas.[5]

  • The approximate quantity or percentage of the waste in the container.

  • The date of waste generation (the "accumulation start date").[5]

  • The physical location of generation (e.g., Building, Room Number).[5]

  • The name and contact information of the Principal Investigator or responsible party.[5]

  • Appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful).[5]

Designated laboratory spaces for waste storage are known as Satellite Accumulation Areas (SAAs).[7][9]

  • Store the labeled waste container in your designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[10][9]

  • The container must be kept securely closed at all times, except when adding waste.[7][8]

  • Ensure the container is within secondary containment (e.g., a chemical-resistant tray or bin) to control any potential leaks.

  • Partially filled containers can remain in the SAA for up to one year, but a full container must be removed within three days.[7]

The final step is the transfer of waste to a licensed disposal facility. This is always mediated by your institution's Environmental Health and Safety (EHS) department.

  • Contact your EHS office to schedule a pickup for your hazardous waste.[5]

  • Do not attempt to transport or dispose of the chemical waste yourself. Disposal must be handled by a licensed and approved waste disposal company.[11]

  • Maintain all records and manifests associated with the waste pickup, as this documentation is essential for regulatory compliance and tracking.[11]

Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.[2]

    • Wearing appropriate PPE, use dry cleanup procedures.[2]

    • Gently sweep or shovel the material into a sealable, labeled container for disposal. Avoid generating dust. An explosion-proof vacuum designed for chemical cleanup may also be used.[2]

    • Wash the spill area with soap and large amounts of water, but prevent runoff from entering drains.[2]

  • Personal Exposure:

    • Eye Contact: Immediately flush the eyes with fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

    • Skin Contact: Flush the affected skin and hair with running water and soap. If irritation develops or persists, seek medical attention.[2]

    • Inhalation: Move the affected person to fresh air. If symptoms occur, seek medical attention.[2]

    • Ingestion: Immediately give a glass of water. Do not induce vomiting. Contact a Poison Information Center or a doctor for guidance.[2]

Quantitative Data Summary: EPA Hazardous Waste Generator Status

A facility's generator status is determined by the total amount of hazardous waste produced per month and dictates storage time and quantity limits.[12][9] It is crucial to coordinate with your EHS department to understand your facility's specific status.

Generator StatusMonthly Hazardous Waste GenerationOn-Site Accumulation LimitMaximum Storage Time
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1,000 kg (2,200 lbs)No time limit specified
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)≤ 6,000 kg (13,200 lbs)Up to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)No quantity limitUp to 90 days
Data synthesized from EPA regulations.[12][9]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-tert-butyl-6-methyl-1H-indole waste.

G Figure 1: Decision & Workflow for Disposal cluster_prep Preparation Phase cluster_collect Collection & Containment Phase cluster_storage On-Site Management Phase cluster_disposal Final Disposal Phase A Identify Waste: 2-tert-butyl-6-methyl-1H-indole (Solid, Contaminated Items, Solution) B Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Select Compatible, Sealable Container B->C Proceed to Collection D Transfer Waste (Avoid Dust/Spills) C->D E Immediately Affix Hazardous Waste Label D->E F Keep Container Closed E->F G Store in Designated SAA (Secondary Containment) F->G Store Securely H Monitor Accumulation (Time & Volume Limits) G->H I Contact EHS Office for Waste Pickup H->I Request Pickup J Transfer to Authorized Waste Personnel I->J K Retain Disposal Records (Manifests) J->K

Sources

Handling

Mastering the Safe Handling of 2-tert-butyl-6-methyl-1H-indole: A Guide for Laboratory Professionals

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, substituted indoles like 2-tert-butyl-6-methyl-1H-indole represe...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, substituted indoles like 2-tert-butyl-6-methyl-1H-indole represent a class of compounds with significant potential. However, realizing this potential requires an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety and precision in your laboratory operations.

Immediate Hazard Assessment: Understanding the Risks

2-tert-butyl-6-methyl-1H-indole is a solid organic compound that, according to available safety data, presents several hazards that must be actively managed. The primary risks associated with this compound are:

  • Harmful if Swallowed, in Contact with Skin, or if Inhaled: This classification underscores the need to prevent any direct physical contact or aerosol generation.

  • Causes Skin and Serious Eye Irritation: The compound can cause significant irritation upon contact, necessitating robust barrier protection.

  • May Cause Respiratory Irritation: Inhalation of the dust can lead to irritation of the respiratory tract.

Long-term toxicological properties have not been fully investigated, which calls for a conservative approach where all routes of exposure are minimized as a matter of standard practice.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a passive, one-size-fits-all exercise. It is an active risk mitigation strategy that must be tailored to the specific procedure being undertaken. The causality behind each PPE choice is grounded in preventing the exposure routes identified above.

Engineering Controls: The Foundation of Safety

Before any discussion of PPE, it is critical to emphasize the role of engineering controls. All handling of 2-tert-butyl-6-methyl-1H-indole powder should occur within a certified chemical fume hood to control airborne dust and vapors. The fume hood provides the primary containment, while PPE serves as the essential secondary barrier.

Recommended PPE for Handling 2-tert-butyl-6-methyl-1H-indole
Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Transfer of Solids Double-gloving: Nitrile or NeopreneChemical safety goggles and a face shieldFully-buttoned laboratory coatN95 dust mask (in addition to fume hood)
Solution Preparation Chemical-resistant gloves (Nitrile or Neoprene)Chemical safety gogglesFully-buttoned laboratory coatNot required if in a fume hood
Reaction Work-up/Purification Chemical-resistant gloves (Nitrile or Neoprene)Chemical safety gogglesFully-buttoned laboratory coatNot required if in a fume hood
Large Spill Cleanup (>10g) Heavy-duty chemical-resistant gloves (Butyl rubber over Nitrile)Chemical safety goggles and a face shieldChemical-resistant apron over a lab coatAir-purifying respirator with organic vapor/particulate cartridges

Rationale for Glove Selection: While specific permeation data for 2-tert-butyl-6-methyl-1H-indole is not available, we can make an expert assessment based on its structure—an aromatic heterocyclic amine with alkyl substituents. For incidental contact, such as in solution, nitrile gloves provide a suitable barrier. For handling the solid, where the risk of exposure to concentrated particles is higher, double-gloving adds a layer of security. In a major spill scenario, the use of butyl rubber gloves is recommended for their broad resistance to organic compounds.[1]

Below is a logical workflow for selecting the appropriate PPE based on the planned laboratory operation.

PPE_Selection_Workflow start Start: Plan to handle 2-tert-butyl-6-methyl-1H-indole eng_controls Is the procedure performed in a certified chemical fume hood? start->eng_controls solid_or_solution Is the compound in solid or solution form? eng_controls->solid_or_solution Yes stop STOP! Do not proceed without a functioning fume hood. eng_controls->stop No weighing Weighing or Transfer of Solid? solid_or_solution->weighing Solid solution_prep Solution Preparation or Reaction Work-up? solid_or_solution->solution_prep Solution ppe_weighing Required PPE: - Double Nitrile/Neoprene Gloves - Safety Goggles & Face Shield - Lab Coat - N95 Respirator weighing->ppe_weighing Yes ppe_solution Required PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat solution_prep->ppe_solution Yes spill_check Is there a risk of a large spill (>10g)? ppe_weighing->spill_check ppe_solution->spill_check ppe_spill Enhanced PPE for Spill: - Heavy-Duty Gloves - Chemical Apron - Air-Purifying Respirator spill_check->ppe_spill Yes end_op Proceed with Operation spill_check->end_op No ppe_spill->end_op

Caption: PPE Selection Workflow for Handling 2-tert-butyl-6-methyl-1H-indole.

Operational Plans: From Handling to Disposal

A self-validating safety protocol extends from the moment the container is opened to the final disposal of all associated waste.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Don all required PPE as determined by the workflow above.

  • Weighing: Perform all weighing operations on a disposable weigh paper or in a tared container within the fume hood. Use anti-static weigh boats or brushes to minimize dust generation.

  • Dissolution: Add solvents to the solid slowly to avoid splashing. If sonication is required, ensure the vessel is capped.

  • Post-Handling: After use, securely seal the container. Wipe down the exterior of the container and any potentially contaminated surfaces with a damp cloth before removing them from the fume hood. This cloth should be disposed of as solid hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water after every operation.

Emergency Procedures: A Plan for the Unexpected

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

Minor Spill (Solid, <10g):

  • Restrict access to the area.

  • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

  • Carefully scoop the material into a labeled hazardous waste container.

  • Clean the spill area with soap and water, and dispose of all cleanup materials as hazardous waste.

Disposal Plan: Ensuring Environmental Responsibility

All waste containing 2-tert-butyl-6-methyl-1H-indole must be treated as hazardous waste. Proper segregation is crucial for both safety and cost-effective disposal.

Waste Segregation and Disposal Protocol
  • Identify Waste Streams:

    • Solid Waste: This includes excess 2-tert-butyl-6-methyl-1H-indole, contaminated weigh papers, gloves, and paper towels.

    • Non-Halogenated Organic Liquid Waste: Solutions of the compound in solvents like ethanol, hexane, or ethyl acetate.

  • Containerization:

    • Collect solid waste in a clearly labeled, sealed, and durable container marked "Hazardous Waste - Solid Organic Waste".[2][3]

    • Collect liquid waste in a separate, compatible (e.g., glass or polyethylene) container marked "Hazardous Waste - Non-Halogenated Organic Liquid Waste".[4][5]

    • Crucially, do not mix solid and liquid waste streams. [6] Do not mix with halogenated solvents (e.g., dichloromethane, chloroform), acids, or bases.[4][7]

  • Labeling: Every waste container must have a hazardous waste label affixed as soon as the first drop or gram of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name of all components (e.g., "2-tert-butyl-6-methyl-1H-indole," "Hexane")

    • The approximate percentage of each component.

    • The date accumulation started.

  • Storage and Pickup: Store sealed waste containers in a designated satellite accumulation area. Do not overfill containers; leave at least 10% headspace.[2] Follow your institution's procedures for hazardous waste pickup.

This structured approach to handling and disposal ensures that the risks associated with 2-tert-butyl-6-methyl-1H-indole are managed effectively, protecting researchers, support staff, and the environment.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • North Safety Products. (n.d.). Hand Protection Chemical Resistance Guide. Environment, Health and Safety - The University of Texas at Austin. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety - University of Nevada, Reno. Retrieved from [Link]

  • Salisbury University. (n.d.). Segregation of Waste Chemicals. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]

  • Waste handling in the organic chemistry lab. (n.d.). Retrieved from [Link]

  • YouTube. (2024, June 29). Solid Waste Management in Organic Chemistry Lab. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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